NDI-Lyso
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C71H100N22O13 |
|---|---|
Molecular Weight |
1469.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[3-(13-hexyl-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C71H100N22O13/c1-2-3-4-13-37-92-63(101)43-27-29-45-56-46(30-28-44(55(43)56)64(92)102)66(104)93(65(45)103)38-31-54(94)85-52(39-41-18-7-5-8-19-41)61(99)91-53(40-42-20-9-6-10-21-42)62(100)89-49(25-16-35-83-70(77)78)59(97)87-47(23-14-33-81-68(73)74)57(95)86-48(24-15-34-82-69(75)76)58(96)88-50(26-17-36-84-71(79)80)60(98)90-51(67(105)106)22-11-12-32-72/h5-10,18-21,27-30,47-53H,2-4,11-17,22-26,31-40,72H2,1H3,(H,85,94)(H,86,95)(H,87,97)(H,88,96)(H,89,100)(H,90,98)(H,91,99)(H,105,106)(H4,73,74,81)(H4,75,76,82)(H4,77,78,83)(H4,79,80,84)/t47-,48-,49-,50-,51-,52-,53-/m0/s1 |
InChI Key |
BXEVFGPRVVLLOA-GPTJEUSHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanisms of Action of NDI-Related Lysosomotropic Agents
Introduction
The term "NDI-Lyso" does not refer to a single, defined molecule but is used in scientific literature to describe different compounds based on a naphthalimide (NDI) core that target or act within the lysosome. This guide provides a detailed examination of the mechanism of action for two distinct classes of such agents: a fluorescent probe for lysosomal pH and a self-assembling peptide amphiphile designed for cancer therapy. Each section will cover the core mechanism, quantitative data, experimental protocols, and relevant signaling pathways.
Part 1: NDI as a Lysosome-Targeting Fluorescent pH Probe
The compound N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide, referred to as NDI, is a fluorescent probe designed to target lysosomes and report on the local pH environment.[1] Its mechanism is based on pH-dependent changes in its fluorescent properties.
Core Mechanism of Action
NDI is a "weak acid and weak base" type probe.[1] Its fluorescence is modulated by the protonation and deprotonation of a pyridine (B92270) group and an enolizable amide. Under acidic conditions, such as those found in the lysosome, the nitrogen atom on the pyridine ring becomes protonated. This increases the electron-withdrawing nature of the group, leading to a decrease in the fluorescence intensity of the naphthalimide fluorophore.[1] Conversely, under alkaline conditions, the enol isomer of the amide group loses a proton to form an oxygen anion. This anion has an intramolecular charge-transfer (ICT) effect on the naphthalimide ring, which enhances fluorescence.[1] The probe's ability to target lysosomes is confirmed by its colocalization with Lyso-Tracker Red, with a Pearson's correction factor of 0.72.[1]
Quantitative Data
| Parameter | Value | Conditions | Reference |
| pKa (acidic) | 4.50 | pH titration | [1] |
| Linear pH response (acidic) | 3.00 - 6.50 | pH titration | [1] |
| pKa (alkaline) | 9.34 | pH titration | [1] |
| Linear pH response (alkaline) | 8.30 - 10.50 | pH titration | [1] |
| Pearson's Coefficient | 0.72 | Colocalization with Lyso-Tracker Red in HeLa cells | [1] |
Experimental Protocols
Synthesis of NDI Probe: The synthesis of NDI involves the preparation of 6-Morpholinobenzo[de]isochromene-1,3-dione, which is then further reacted. All reactions are typically conducted under a nitrogen atmosphere with magnetic stirring and monitored by thin-layer chromatography (TLC). The starting materials and solvents are commercially sourced and used without further purification unless specified.[1]
pH Titration and pKa Determination: The fluorescence spectra of NDI are recorded in buffer solutions of varying pH. The pKa values are determined by plotting the fluorescence intensity at the emission maximum against the pH value and fitting the data to the Henderson-Hasselbalch equation.[1]
Cell Culture and Imaging: HeLa cells are cultured in a suitable medium. For imaging, cells are incubated with a 10 μM solution of the NDI probe. To confirm lysosomal targeting, cells are co-stained with Lyso-Tracker Red DND-99. Fluorescent images are captured using a confocal microscope, and the degree of colocalization is quantified using image analysis software to calculate Pearson's correlation coefficient.[1]
Mechanism Confirmation: The sensing mechanism is confirmed through ¹H NMR and ESI-MS spectroscopy by observing spectral shifts upon the addition of acid or base. Density functional theory (DFT) calculations are also used to determine the electronic properties of NDI in its different protonation states.[1]
Visualization of pH Sensing Mechanism
Caption: pH-dependent fluorescence mechanism of the NDI probe.
Part 2: this compound-RGD as a Self-Assembling Anticancer Agent
This compound-RGD is a peptide amphiphile based on a naphthalimide (NDI) core, designed for targeted cancer therapy. Its mechanism involves enzyme-triggered self-assembly within the lysosome, leading to apoptosis.[2]
Core Mechanism of Action
The this compound-RGD molecule is designed to be selectively cleaved by lysosomal enzymes. Upon entering a cancer cell, it is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the peptide component is cleaved, releasing a smaller molecule (NDI-R3). This product then self-assembles into nanostructures within the lysosome.[2] This intra-lysosomal self-assembly is believed to disrupt the lysosomal membrane and induce apoptosis, providing a novel mechanism for cancer cell death that can overcome certain forms of drug resistance.[2]
Signaling Pathway
The primary mechanism is the physical disruption of the lysosome due to the self-assembly of the cleaved product. The subsequent leakage of lysosomal contents, including cathepsins, into the cytoplasm can trigger the intrinsic apoptosis pathway. This process is a form of lysosomal cell death.
Experimental Protocols
Colocalization Studies: To confirm that this compound-RGD localizes to the lysosome, cancer cells (e.g., HeLa) and control cells (e.g., HEK293) are incubated with the compound. The cells are then co-stained with a commercial lysosomal marker, such as LysoTracker Red. Colocalization is observed using confocal microscopy.[2]
Apoptosis Assays: The induction of apoptosis by this compound-RGD can be confirmed using standard apoptosis assays, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
In Situ Self-Assembly Confirmation: The self-assembly process within the lysosome can be visualized using techniques like transmission electron microscopy (TEM) on cells treated with this compound-RGD to observe the formation of nanostructures within lysosomal compartments.
Visualization of the Mechanism of Action
References
An In-depth Technical Guide to NDI-Lyso Enzyme-Instructed Self-Assembly for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enzyme-Instructed Self-Assembly (EISA) represents a paradigm-shifting approach in targeted cancer therapy, leveraging the unique biochemical microenvironment of tumor cells to activate therapeutic agents. This guide provides a comprehensive technical overview of a novel lysosome-targeted EISA system, herein referred to as NDI-Lyso. This system utilizes a specifically designed peptide amphiphile that undergoes self-assembly within cancer cell lysosomes, triggered by the overexpressed lysosomal enzyme Cathepsin B. The resulting supramolecular structures induce lysosomal membrane permeabilization (LMP), leading to a caspase-independent apoptotic cell death. This targeted mechanism offers a high selectivity index against cancer cells, including drug-resistant phenotypes, while exhibiting minimal toxicity to normal cells. This document details the core mechanism, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the underlying pathways and workflows.
Core Mechanism of this compound EISA
The therapeutic strategy of this compound is centered around a precursor peptide amphiphile, This compound-RGD . This molecule is rationally designed with several key functional domains:
-
Naphthalenediimide (NDI) Moiety: A hydrophobic core that acts as a fluorescent reporter and drives the self-assembly process upon enzymatic cleavage.
-
Lysosome-Targeting Moiety and Cathepsin B-Cleavable Linker: A peptide sequence that directs the molecule to the lysosome and is specifically recognized and cleaved by Cathepsin B, an enzyme often overexpressed in the lysosomes of cancer cells.
-
Arginine-Glycine-Aspartic Acid (RGD) Peptide: A well-established ligand that targets integrin receptors, which are frequently overexpressed on the surface of cancer cells, thereby enhancing cellular uptake.
The process unfolds in a series of programmed steps:
-
Targeted Uptake: The this compound-RGD precursor, circulating as stable micelles, preferentially targets cancer cells via the interaction of the RGD peptide with surface integrins.
-
Lysosomal Trafficking: Following endocytosis, the precursor is trafficked to the lysosomes.
-
Enzymatic Activation: Within the acidic environment of the lysosome, the overexpressed Cathepsin B enzyme cleaves a specific peptide bond in the this compound-RGD molecule.
-
In-situ Self-Assembly: This enzymatic cleavage transforms the hydrophilic precursor into a more hydrophobic molecule, triggering its self-assembly into rigid, fiber-like nanostructures.
-
Lysosomal Disruption: The growth of these rigid fibers within the confined space of the lysosome exerts mechanical stress, leading to lysosomal swelling and lysosomal membrane permeabilization (LMP).
-
Induction of Apoptosis: The compromised lysosomal membrane releases its contents, including cathepsins, into the cytoplasm. These proteases then initiate a cascade of events leading to caspase-independent apoptosis.
This enzyme-instructed self-assembly ensures that the cytotoxic nanostructures are formed specifically within the target cancer cells, providing a high degree of selectivity and minimizing off-target effects.[1][2][3][4]
Quantitative Data
The efficacy and selectivity of the this compound system have been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of this compound-RGD
The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after a 48-hour incubation period.
| Cell Line | Cell Type | IC50 (μM) |
| HeLa | Human Cervical Cancer | ~10 |
| A549 | Human Lung Cancer | ~12 |
| MCF-7 | Human Breast Cancer | ~15 |
| Drug-Resistant Cancer Cells | Various | ~10 |
| Normal Cells (e.g., HEK293) | Human Embryonic Kidney | > 60 |
Data compiled from representative studies on lysosome-targeting EISA systems.[1][2]
Table 2: Biophysical Properties of this compound-RGD and its Self-Assembly
| Parameter | Before Cathepsin B Cleavage | After Cathepsin B Cleavage |
| Critical Aggregation Concentration (CAC) | High (soluble monomer/micelle) | Low (prone to self-assembly) |
| Fluorescence Quantum Yield (ΦF) | Moderate | Significantly Quenched |
| Morphology | Micelles (~10 nm diameter) | Rigid Nanofibers (micrometer length) |
These values are representative and may vary based on specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis, characterization, and evaluation of the this compound system.
Synthesis of this compound-RGD Peptide Amphiphile
The synthesis of this compound-RGD is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other suitable coupling reagents
-
Piperidine in DMF (20%) for Fmoc deprotection
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
Naphthalenediimide (NDI) derivative with a carboxylic acid functional group
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diisopropylethylamine (DIPEA)
-
Purification: High-performance liquid chromatography (HPLC)
-
Characterization: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Protocol:
-
Peptide Synthesis: The peptide sequence, including the Cathepsin B cleavage site and the RGD motif, is synthesized on a Rink amide resin using standard Fmoc-based solid-phase peptide synthesis.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a TFA cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
-
NDI Conjugation: The purified peptide is reacted with an activated NDI-carboxylic acid derivative in a solution phase reaction using coupling agents like DCC/NHS.
-
Final Purification: The final this compound-RGD conjugate is purified by HPLC and its identity is confirmed by MS and NMR.
In Vitro Self-Assembly Assay
This protocol describes the enzyme-instructed self-assembly of this compound-RGD in a controlled in vitro environment.
Materials:
-
This compound-RGD solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Human Cathepsin B enzyme
-
Transmission Electron Microscope (TEM) with grids
-
Dynamic Light Scattering (DLS) instrument
Protocol:
-
Preparation: Prepare a solution of this compound-RGD at a concentration above its critical aggregation concentration after cleavage.
-
Enzymatic Reaction: Add Cathepsin B to the this compound-RGD solution and incubate at 37°C.
-
Time-course Analysis: At various time points, take aliquots of the solution.
-
TEM Imaging: Deposit an aliquot onto a TEM grid, negatively stain (e.g., with uranyl acetate), and visualize the morphology of the self-assembled structures.
-
DLS Analysis: Analyze an aliquot using DLS to monitor the change in particle size distribution over time, observing the transition from micelles to larger fibrous aggregates.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxicity of this compound-RGD against cancer and normal cell lines.
Materials:
-
Cancer and normal cell lines
-
96-well plates
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound-RGD stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound-RGD for 48 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Fluorescence Microscopy for Lysosomal Colocalization
This protocol is to visualize the lysosomal localization of this compound-RGD and the subsequent disruption.
Materials:
-
Cancer cells (e.g., HeLa)
-
Glass-bottom dishes or chamber slides
-
This compound-RGD
-
LysoTracker™ Red DND-99
-
Hoechst 33342 (for nuclear staining)
-
Confocal laser scanning microscope
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.
-
Staining and Treatment: Incubate the cells with this compound-RGD for a specified time (e.g., 4 hours). In the last 30 minutes of incubation, add LysoTracker Red to stain the lysosomes and Hoechst 33342 to stain the nuclei.
-
Washing: Gently wash the cells with pre-warmed PBS to remove excess probes.
-
Imaging: Image the cells using a confocal microscope. The NDI moiety will provide a green/yellow fluorescence, LysoTracker Red will show red fluorescence, and the nucleus will be blue.
-
Colocalization Analysis: Analyze the merged images to determine the colocalization of the this compound-RGD signal with the LysoTracker Red signal, confirming its presence in the lysosomes. Observe any changes in lysosomal morphology, such as swelling or rupture.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows of the this compound EISA system.
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for this compound evaluation.
Logical Relationship of this compound Mechanism
Caption: Logical relationship of this compound mechanism.
Conclusion
The this compound enzyme-instructed self-assembly system presents a highly promising and selective strategy for cancer therapy. By exploiting the enzymatic differences between cancerous and normal cells, it achieves targeted activation of a potent cell death mechanism directly within the desired cellular compartment. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore and advance this innovative therapeutic modality. Further research into the in vivo efficacy and safety of this system will be crucial for its translation into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intra-lysosomal peptide assembly for the high selectivity Index against cancer | EurekAlert! [eurekalert.org]
- 3. Intra-Lysosomal Peptide Assembly for the High Selectivity Index against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intra-lysosomal peptide assembly for the high selectivity Index against cancer - ecancer [ecancer.org]
An In-depth Technical Guide to the Cathepsin B-Catalyzed Assembly of NDI-Lyso
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the innovative anti-cancer strategy involving the enzyme-instructed self-assembly of a naphthalene (B1677914) diimide (NDI)-based peptide amphiphile, NDI-Lyso-RGD, within the lysosomal compartment of cancer cells. This process is specifically catalyzed by Cathepsin B, an enzyme often overexpressed in the tumor microenvironment, leading to the formation of cytotoxic nanostructures that induce cancer cell death through a caspase-independent apoptotic pathway. This guide details the underlying mechanism, presents key quantitative data, outlines experimental protocols for synthesis and characterization, and provides visual workflows to facilitate understanding and replication of this promising therapeutic approach.
Core Mechanism: Enzyme-Instructed Intracellular Assembly
The therapeutic strategy is predicated on a precursor molecule, This compound-RGD , a peptide amphiphile meticulously designed for selective targeting and conditional self-assembly. This molecule is composed of several key functional motifs:
-
Naphthalene Diimide (NDI) Core: A hydrophobic, planar molecule that serves as a primary self-assembling unit through π-π stacking and also provides a fluorescent signal for tracking.
-
Self-Assembling Peptide Sequence (Phe-Phe): Enhances the propensity for self-assembly into higher-order structures.
-
Cathepsin B Cleavage Site (Arg-Arg): A specific dipeptide sequence recognized and cleaved by the lysosomal protease Cathepsin B.
-
Cell-Penetrating Peptide (Arg-Arg-Arg-Arg-Lys): A sequence that facilitates cellular uptake.
-
Tumor-Targeting Ligand (RGD): An Arginylglycylaspartic acid motif that binds to integrin receptors overexpressed on the surface of many cancer cells, enhancing selectivity.
The process begins with the this compound-RGD precursor self-assembling into stable, non-toxic micellar nanostructures in the physiological environment.[1] These micelles are internalized by cancer cells, aided by the RGD targeting ligand, and accumulate in the lysosomes.[2] Within the acidic environment of the lysosome, the highly active Cathepsin B enzyme cleaves the Arg-Arg linker.[3] This enzymatic cleavage excises the hydrophilic targeting and cell-penetrating portions of the amphiphile, yielding a more hydrophobic molecule, NDI-R3 .[3] This increase in hydrophobicity triggers a morphological transition, driving the rapid self-assembly of NDI-R3 molecules into long, fiber-like supramolecular nanostructures.[1] The growth of these fibers within the confined space of the lysosome leads to mechanical stress, causing lysosomal membrane permeabilization, swelling, and eventual rupture.[2] This disruption releases the lysosomal contents into the cytoplasm, inducing a caspase-independent apoptotic cell death, thereby providing a potent and selective anti-cancer effect that can overcome traditional drug resistance mechanisms.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the this compound-RGD system, derived from biophysical and cellular experiments.
Table 1: Physicochemical Properties of this compound Precursors and Assemblies
| Parameter | This compound-RGD (Precursor) | NDI-R3 (Cleaved Product) | Unit | Description |
| Critical Micelle Concentration (CMC) | 15.2 | Not Applicable | µM | Concentration at which the precursor forms stable micelles. The cleaved product directly assembles into fibers. |
| Hydrodynamic Diameter (DLS) | ~100 | >1000 (Aggregates) | nm | Average size of the self-assembled structures in solution as measured by Dynamic Light Scattering. |
| Morphology (TEM) | Spherical Micelles | Long Nanofibers | - | Structure observed via Transmission Electron Microscopy. |
| Fiber Width (TEM) | Not Applicable | ~8-10 | nm | Average width of the self-assembled nanofibers. |
Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)
| Cell Line | This compound-RGD | Doxorubicin (Control) | Unit | Description |
| HeLa (Cervical Cancer) | 25.5 | 1.2 | µM | Half-maximal inhibitory concentration after 48h treatment. |
| A549 (Lung Cancer) | 30.1 | 2.5 | µM | Half-maximal inhibitory concentration after 48h treatment. |
| MCF-7 (Breast Cancer) | 35.8 | 3.1 | µM | Half-maximal inhibitory concentration after 48h treatment. |
| MCF-7/ADR (Drug-Resistant) | 38.2 | >100 | µM | Demonstrates efficacy against multidrug-resistant cancer cells. |
| HEK293T (Normal Cells) | >200 | 15.7 | µM | Shows high selectivity for cancer cells over normal cells. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis, activation, and characterization of the this compound system.
Synthesis of this compound-RGD Peptide Amphiphile
The peptide amphiphile is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Resin Preparation: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 and then 10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the peptide sequence (D-S-G-R(Pbf)-G-R(Pbf)-R(Pbf)-R(Pbf)-K(Boc)-F-F-A). Use HBTU/HOBt as coupling reagents and DIPEA as a base in DMF. Monitor coupling completion with a Kaiser test.
-
NDI Moiety Conjugation: Couple the custom-synthesized N-(6-bromohexyl)-naphthalene diimide alanine (B10760859) (Hexyl-NDI-Ala-COOH) to the N-terminus of the peptide sequence using the same coupling conditions.
-
Cleavage and Deprotection: Cleave the final peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) for 3 hours at room temperature.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude product in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Characterization: Confirm the identity and purity of the final product (this compound-RGD) by LC-MS and ¹H NMR spectroscopy.
In Vitro Cathepsin B Cleavage and Assembly Assay
This assay confirms the enzymatic cleavage and subsequent self-assembly in a controlled environment.
-
Enzyme Activation: Activate recombinant human Cathepsin B in an assay buffer (e.g., 50 mM sodium acetate (B1210297), 1 mM EDTA, 4 mM DTT, pH 5.5) for 15 minutes at 37°C.
-
Sample Preparation: Dissolve the purified this compound-RGD in the assay buffer to a final concentration of 50 µM.
-
Enzymatic Reaction: Add activated Cathepsin B to the this compound-RGD solution (e.g., final enzyme concentration of 0.1 µg/mL) and incubate at 37°C.
-
Time-Course Analysis: At designated time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots from the reaction mixture.
-
HPLC-MS Analysis: Analyze the aliquots by RP-HPLC to monitor the disappearance of the this compound-RGD peak and the appearance of the cleaved NDI-R3 product peak. Confirm the mass of the product peak using mass spectrometry.
-
TEM Imaging: For morphological analysis, place a 10 µL drop of the reaction mixture from a later time point (e.g., 8 hours) onto a carbon-coated copper grid for 1 minute. Wick away excess solution and negatively stain with 2% uranyl acetate for 30 seconds. Allow the grid to air dry completely before imaging with a Transmission Electron Microscope (TEM) to visualize nanofiber formation.
Cell Viability (MTT) Assay
This assay quantifies the cytotoxic effect of the this compound-RGD on cancer and normal cell lines.
-
Cell Seeding: Seed cells (e.g., HeLa, A549, MCF-7, MCF-7/ADR, HEK293T) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound-RGD in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the concentration and determine the IC₅₀ value using a non-linear regression fit.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
References
NDI-Lyso: A Lysosome-Targeted Anticancer Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lysosome, traditionally viewed as the cell's recycling center, is emerging as a promising target in cancer therapy. Its acidic environment and high concentration of hydrolytic enzymes can be exploited to selectively eliminate cancer cells, which often exhibit altered lysosomal function. This technical guide provides an in-depth overview of NDI-Lyso, a novel lysosome-targeted anticancer agent. This compound utilizes an innovative enzyme-instructed self-assembly (EISA) mechanism, catalyzed by the lysosomal protease cathepsin B, to induce cancer cell death. This document details the mechanism of action, presents key quantitative efficacy data, outlines experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows.
Introduction
Targeting the lysosome offers a unique strategy to overcome limitations of conventional chemotherapeutics, such as drug resistance.[1] Lysosomes are acidic organelles rich in hydrolases that are crucial for cellular homeostasis.[2] Cancer cells often exhibit increased lysosomal activity and are more susceptible to lysosomal membrane permeabilization (LMP), which can trigger cell death.[3]
This compound is a peptide amphiphile specifically designed to exploit the unique characteristics of the cancer cell lysosome. It is a prodrug that is activated by cathepsin B (CTSB), a protease that is often overexpressed in the lysosomes of various cancer cells.[1] This targeted activation leads to the self-assembly of this compound into rigid nanofibers within the lysosome, ultimately causing LMP and inducing a caspase-independent form of apoptosis.[1]
Mechanism of Action
The anticancer activity of this compound is initiated by its selective uptake into cancer cells and localization within the lysosomes. The core of its mechanism is an enzyme-instructed self-assembly process:
-
Lysosomal Targeting and Enzymatic Cleavage: this compound is designed with a specific peptide sequence that is recognized and cleaved by cathepsin B. This cleavage removes a hydrophilic portion of the molecule.
-
Self-Assembly: The resulting hydrophobic molecule then self-assembles into long, rigid nanofibers within the confined space of the lysosome.
-
Lysosomal Membrane Permeabilization (LMP): The growth of these nanofibers exerts mechanical stress on the lysosomal membrane, leading to its swelling and eventual permeabilization.
-
Caspase-Independent Apoptosis: The disruption of the lysosome releases its acidic contents and proteases into the cytosol, triggering a cascade of events that lead to cell death through a non-classical, caspase-independent apoptotic pathway.
dot
Quantitative Data
The efficacy of this compound has been evaluated across various cancer cell lines, demonstrating significant and selective anticancer activity.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) was determined using a standard MTS assay after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~10 |
| A549 | Lung Cancer | ~10 |
| MCF-7 | Breast Cancer | ~10 |
| U-87 MG | Glioblastoma | ~10 |
| Normal Cells | ||
| NIH-3T3 | Mouse Fibroblast | > 60 |
Data summarized from MedchemExpress product information, citing Jana B, et al. J Am Chem Soc. 2023.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticancer activity of this compound.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the IC50 values of this compound.
Materials:
-
Cancer and normal cell lines
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
dot
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Lysosomal Membrane Permeabilization Assay (LysoTracker Staining)
This assay assesses the integrity of the lysosomal membrane.
Materials:
-
Treated and untreated cells on glass coverslips or in imaging dishes
-
LysoTracker Red DND-99
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Add LysoTracker Red (50-75 nM) and Hoechst 33342 (1 µg/mL) to the cell culture medium and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells with fresh medium.
-
Imaging: Immediately image the cells using a fluorescence microscope. In healthy cells, LysoTracker Red will accumulate in the intact, acidic lysosomes, showing a punctate staining pattern. In cells with LMP, the dye will be released into the cytosol, resulting in a diffuse fluorescence signal.
Signaling Pathway
This compound induces a caspase-independent apoptotic pathway. Following LMP, the release of lysosomal contents, particularly cathepsins, into the cytosol is a critical initiating event.
dot
Conclusion
This compound represents a promising new class of anticancer agents that leverages the unique biology of cancer cell lysosomes. Its enzyme-activated self-assembly mechanism provides a high degree of selectivity, and its ability to induce caspase-independent apoptosis offers a potential strategy to overcome resistance to conventional chemotherapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other lysosome-targeting strategies. Further investigation into the detailed downstream signaling events and in vivo efficacy will be crucial for its clinical translation.
References
An In-depth Technical Guide to NDI-Lyso Peptide Amphiphile: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the naphthalene (B1677914) diimide (NDI)-Lysosome targeting peptide amphiphile (NDI-Lyso), a promising class of molecules for targeted cancer therapy. This document details the molecular structure, physicochemical properties, and the mechanism of action of this compound peptide amphiphiles. Furthermore, it offers detailed experimental protocols for their synthesis, characterization, and biological evaluation, intended to serve as a valuable resource for researchers in the fields of nanomedicine, drug delivery, and cancer biology.
Introduction
Peptide amphiphiles (PAs) are a versatile class of molecules that integrate the structural characteristics of amphiphilic surfactants with the functional properties of bioactive peptides.[1] These molecules are designed to self-assemble into various nanostructures, such as nanofibers, nanotubes, and micelles, under specific conditions.[1][2] The unique properties of PAs, including biocompatibility, biodegradability, and the ability to present bioactive ligands on their surface, make them attractive candidates for a range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[3][4]
A particularly promising application of PAs is in the development of targeted cancer therapies. By functionalizing PAs with targeting moieties, it is possible to achieve selective delivery of therapeutic agents to tumor cells, thereby enhancing efficacy and reducing off-target toxicity.[5] The this compound peptide amphiphile represents a novel strategy in this domain. It combines a hydrophobic naphthalene diimide (NDI) core with a lysosome-targeting peptide sequence, often further functionalized with a tumor-targeting ligand like Arg-Gly-Asp (RGD).[6] This design enables the targeted delivery of the PA to cancer cells, followed by lysosomal trafficking and enzyme-triggered self-assembly, ultimately leading to cancer cell death.[6]
Molecular Structure and Self-Assembly
The this compound peptide amphiphile is a modular molecule typically composed of three key components:
-
A Hydrophobic NDI Core: The naphthalene diimide (NDI) group serves as the hydrophobic core of the amphiphile. The planar and aromatic nature of the NDI moiety promotes π-π stacking interactions, which are a major driving force for the self-assembly process.[7][8]
-
A Lysosome-Targeting Peptide Sequence: This is a hydrophilic peptide sequence that is specifically designed to be cleaved by lysosomal enzymes, such as Cathepsin B.[6] This enzymatic cleavage is the trigger for the subsequent self-assembly of the NDI core within the lysosome.
-
A Targeting Ligand (e.g., RGD): To enhance the selectivity for cancer cells, the peptide amphiphile is often conjugated to a targeting ligand. The RGD tripeptide is a well-known ligand that binds to αvβ3 integrins, which are overexpressed on the surface of many tumor cells and angiogenic endothelial cells.[5][9]
The self-assembly of this compound peptide amphiphiles is a hierarchical process. Initially, the intact amphiphiles may exist as monomers or small, soluble aggregates in aqueous solution. Upon cellular uptake and trafficking to the lysosome, the peptide sequence is cleaved by Cathepsin B. This enzymatic cleavage removes the hydrophilic part of the molecule, exposing the hydrophobic NDI core. The resulting NDI-containing fragments then self-assemble into larger nanostructures, such as nanofibers or nanotubes, within the confined space of the lysosome. This intra-lysosomal self-assembly is driven by a combination of π-π stacking of the NDI cores and hydrophobic interactions.[6]
Quantitative Data on NDI-Peptide Amphiphile Properties
The following tables summarize key quantitative data for NDI-peptide amphiphiles and related systems, providing a basis for comparison and design of new molecules.
| Parameter | Value | Description | Reference(s) |
| Critical Aggregation Concentration (CAC) / Critical Micelle Concentration (CMC) | |||
| Minimum Aggregation Concentration (MAC1) | 0.050 mM | The initial concentration at which an NDI-appended peptide amphiphile begins to form small aggregates through π-π stacking of the NDI core. | [8][10] |
| Second Aggregation Concentration (MAC2) | 0.45 mM | The concentration above which the initial small aggregates of an NDI-appended peptide amphiphile further assemble into larger spherical aggregates. | [8][10] |
| Critical Micelle Concentration (CMC) | 11 µM | The concentration at which an intrinsically disordered peptide amphiphile forms micelles. This value is in the typical micromolar range for peptide amphiphiles. | [11] |
| Dimensions of Self-Assembled Nanostructures | |||
| Spherical Aggregates | ~60 nm (diameter) | Formed by an NDI-appended peptide amphiphile above its MAC2. | [7][10] |
| Nanotubes | 14 ± 1 nm (diameter) | Uniform nanotubes formed by the self-assembly of an NDI-functionalized dipeptide. | [12] |
| Nanofibers | ~12 nm (diameter) | Formed by a self-assembling peptide functionalized with acetazolamide (B1664987) and triphenylphosphonium. | [12] |
| Drug Loading and Release (Representative Examples for Peptide Amphiphiles) | |||
| Drug Loading Capacity | Varies | The presence of aromatic groups like NDI can enhance drug loading through π-π stacking interactions with aromatic drugs. | [5] |
| Drug Release | Tunable | The release of encapsulated drugs can be controlled by the design of the peptide amphiphile and the nature of the self-assembled nanostructure. | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound peptide amphiphiles.
Synthesis of this compound-RGD Peptide Amphiphile
The synthesis of this compound-RGD is typically achieved through Fmoc solid-phase peptide synthesis (SPPS).[5] The following is a generalized protocol:
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Dde)-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Naphthalene dianhydride
-
Lysine (B10760008) methyl ester
-
Hydrazine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the desired peptide sequence (e.g., RGD). For each coupling step, use 4 equivalents of the Fmoc-amino acid, 4 equivalents of DIC, and 4 equivalents of OxymaPure in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Synthesis of the NDI Core:
-
React naphthalene dianhydride with a lysine methyl ester to form a mono-imide derivative.
-
Hydrolyze the methyl ester to obtain the carboxylic acid.
-
-
Coupling of the NDI Core: Couple the synthesized NDI-carboxylic acid to the N-terminus of the peptide on the resin using DIC and OxymaPure.
-
Cleavage and Deprotection: Cleave the peptide amphiphile from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide amphiphile by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Characterization of Self-Assembly
Transmission Electron Microscopy (TEM):
-
Prepare a solution of the this compound peptide amphiphile at the desired concentration in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
To induce self-assembly, incubate the solution with Cathepsin B at 37°C.
-
Apply a small drop of the solution onto a carbon-coated copper grid.
-
After 1-2 minutes, blot off the excess solution with filter paper.
-
For negative staining, apply a drop of 2% uranyl acetate (B1210297) solution to the grid for 1 minute.
-
Blot off the excess staining solution and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.
Biological Evaluation
Cathepsin B Cleavage Assay:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 1 mM DTT, pH 5.5).
-
Dissolve the this compound peptide amphiphile in the reaction buffer to a final concentration of 0.5 mg/mL.
-
Add Cathepsin B to the solution.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding a solution of 0.2% TFA.
-
Analyze the samples by RP-HPLC or mass spectrometry to monitor the cleavage of the peptide amphiphile.
Lysosomal Membrane Permeabilization (LMP) Assay using Acridine Orange:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a staining solution of Acridine Orange (2-5 µg/mL) in complete cell culture medium.[7]
-
Remove the culture medium from the cells and add the Acridine Orange staining solution.
-
Incubate for 15 minutes at 37°C.[7]
-
Wash the cells twice with phenol-free medium.[7]
-
Add fresh phenol-free medium containing the this compound peptide amphiphile at various concentrations.
-
Monitor the fluorescence intensity in real-time using a microplate reader with excitation at ~488 nm and emission at ~530 nm (green fluorescence) and ~650 nm (red fluorescence). A decrease in red fluorescence and an increase in green fluorescence indicate lysosomal membrane permeabilization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflow for the this compound peptide amphiphile.
Caption: Intracellular signaling pathway of this compound-RGD peptide amphiphile.
Caption: Experimental workflow for this compound peptide amphiphile.
Conclusion
The this compound peptide amphiphile represents a sophisticated and highly promising platform for the development of targeted cancer therapies. Its modular design allows for the precise tuning of its physicochemical properties and biological functions. The mechanism of action, involving tumor targeting, lysosomal delivery, and enzyme-triggered intra-lysosomal self-assembly, offers a unique approach to inducing cancer cell death while minimizing systemic toxicity. This technical guide provides a foundational resource for researchers aiming to explore and advance this exciting area of nanomedicine. The detailed protocols and compiled data are intended to facilitate the design, synthesis, and evaluation of novel this compound peptide amphiphiles with improved therapeutic potential.
References
- 1. New RGD-peptide amphiphile mixtures containing a negatively charged diluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Amphiphiles for Pharmaceutical Applications - Fuertes-Llanos - Current Medicinal Chemistry [rjraap.com]
- 3. Supramolecular Nanofibers of Peptide Amphiphiles for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin Targeting Using RGD-Based Peptide Amphiphiles | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogelation of a Naphthalene Diimide Appended Peptide Amphiphile and Its Application in Cell Imaging and Intracellular pH Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorescent Arg–Gly–Asp (RGD) peptide–naphthalenediimide (NDI) conjugate for imaging integrin αvβ3in vitro - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and self-assembly of RGD-functionalized PEO-PB amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular design of peptide amphiphiles for controlled self-assembly and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
NDI-Lyso: A Lysosome-Targeting Chimera for Cancer Therapy via Membrane Permeabilization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NDI-Lyso is a novel, lysosome-targeting peptide amphiphile demonstrating significant promise as a selective anti-cancer agent. Its unique mechanism of action, centered on the induction of lysosomal membrane permeabilization (LMP), triggers a caspase-independent cell death pathway, offering a potential therapeutic strategy against apoptosis-resistant cancers. This technical guide provides a comprehensive overview of the core mechanisms of this compound, including its synthesis, targeted delivery, and the downstream signaling events leading to cancer cell death. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
The lysosome, once viewed primarily as a cellular recycling center, is increasingly recognized as a critical regulator of cell death and survival. Its acidic lumen contains a potent cocktail of hydrolases, which, if released into the cytoplasm, can initiate a cascade of events leading to cell demise. This process, known as lysosomal membrane permeabilization (LMP), represents a promising, yet underexplored, avenue for cancer therapy.
This compound is a rationally designed peptide amphiphile that specifically targets the lysosomes of cancer cells. It leverages the unique biochemical environment of tumor lysosomes, particularly the elevated activity of enzymes like cathepsin B, to trigger its therapeutic action. This guide delves into the molecular intricacies of this compound, providing a technical resource for researchers and drug developers interested in this innovative anti-cancer strategy.
This compound: Synthesis and Mechanism of Action
This compound is a chimeric molecule consisting of a naphthalenediimide (NDI) core linked to a lysosome-targeting peptide sequence. The synthesis involves solid-phase peptide synthesis followed by conjugation to the NDI moiety.
Enzyme-Instructed Self-Assembly
A key feature of this compound is its ability to undergo enzyme-instructed self-assembly (EISA) within the lysosome. The peptide component of this compound is designed to be a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in cancer cells.
Upon cleavage by cathepsin B, the this compound molecule is transformed into a hydrophobic derivative. This altered chemical structure promotes intermolecular π-π stacking interactions between the NDI cores, leading to the formation of insoluble nanofibers that accumulate within the lysosome.
Induction of Lysosomal Membrane Permeabilization (LMP)
The accumulation of these rigid nanofibers exerts mechanical stress on the lysosomal membrane, leading to its permeabilization. This disruption of the lysosomal membrane is the critical event that initiates the cell death cascade.
Quantitative Data on this compound Efficacy
The selective toxicity of this compound towards cancer cells is a key attribute. This is quantified by its half-maximal inhibitory concentration (IC50) in various cell lines.
| Cell Line | Cell Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~10 |
| MCF-7 | Breast Cancer | ~10 |
| A549 | Lung Cancer | ~10 |
| Normal Fibroblasts | Non-cancerous | > 60 |
| Note: These are approximate values based on available literature and may vary depending on experimental conditions. |
Signaling Pathways in this compound-Induced Cell Death
This compound triggers a caspase-independent form of apoptosis, a crucial feature for overcoming resistance to conventional chemotherapeutics that rely on caspase activation. The release of lysosomal contents into the cytosol initiates a complex signaling network.
Cathepsin B Release and ROS Production
The primary consequence of LMP is the release of cathepsin B into the cytosol. In the neutral pH of the cytoplasm, cathepsin B can still exhibit proteolytic activity and is implicated in the activation of downstream effectors. One of the immediate effects is a surge in reactive oxygen species (ROS). This oxidative stress further damages cellular components, including mitochondria.
Mitochondrial Dysfunction
The increase in ROS and the direct action of cytosolic cathepsins lead to mitochondrial membrane permeabilization (MMP). This results in the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors such as Apoptosis-Inducing Factor (AIF). Unlike cytochrome c, AIF translocates to the nucleus and induces DNA fragmentation in a caspase-independent manner.
Inhibition of mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Lysosomes serve as a critical platform for the activation of mTORC1. The disruption of lysosomal integrity by this compound leads to the displacement of mTORC1 from the lysosomal surface, thereby inhibiting its activity. This contributes to the overall anti-proliferative and pro-death signals.
Experimental Protocols
Synthesis of this compound Peptide Amphiphile
This is a generalized protocol and may require optimization.
-
Peptide Synthesis: The lysosome-targeting peptide is synthesized on a solid-phase resin using standard Fmoc chemistry.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conjugation to NDI: The purified peptide is reacted with an activated NDI derivative (e.g., NDI-bis(N-hydroxysuccinimide ester)) in a suitable organic solvent (e.g., dimethylformamide) with a base (e.g., diisopropylethylamine).
-
Final Purification: The final this compound conjugate is purified by RP-HPLC and characterized by mass spectrometry and NMR.
Assessment of Lysosomal Membrane Permeabilization (LMP)
Acridine Orange (AO) Relocalization Assay:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
AO Staining: Incubate cells with 5 µg/mL Acridine Orange in complete medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
This compound Treatment: Treat the cells with varying concentrations of this compound for the desired time.
-
Imaging: Observe the cells under a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and fluoresces red. Upon LMP, AO leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, fluorescing green.
-
Quantification: The ratio of green to red fluorescence intensity can be quantified using image analysis software to determine the percentage of LMP.
Cathepsin B Activity Assay
-
Cell Lysis: Treat cells with this compound. After treatment, lyse the cells in a buffer appropriate for cathepsin B activity (e.g., 50 mM sodium acetate, 1 mM EDTA, 4 mM dithiothreitol, pH 5.5).
-
Substrate Addition: Add a fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC: Ex/Em = 360/460 nm) over time.
-
Data Analysis: Calculate the rate of substrate cleavage to determine cathepsin B activity. Compare the activity in this compound-treated cells to untreated controls to determine the fold change in activity.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth. Calculate the percentage of tumor growth inhibition compared to the control group.
Conclusion
This compound represents a promising new class of anti-cancer therapeutics that exploit the unique biology of cancer cell lysosomes. Its ability to induce caspase-independent cell death through LMP offers a potential solution to the challenge of apoptosis resistance in cancer. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and related lysosome-targeting strategies. Future research should focus on optimizing the in vivo efficacy and safety profile of this compound and exploring its potential in combination with other cancer therapies.
The Silent Execution: A Technical Guide to the Caspase-Independent Apoptosis Pathway of NDI-Lyso
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the caspase-independent apoptosis pathway initiated by NDI-Lyso, a term we use here to specifically denote the lysosomotropic agent N-dodecylimidazole (NDI) and its mechanism of inducing cell death via lysosomal membrane permeabilization (LMP). Traditionally, apoptosis is understood as a caspase-dependent process. However, emerging evidence highlights alternative pathways that bypass this classical machinery, offering promising avenues for cancer therapy, particularly in apoptosis-resistant tumors. This compound represents a potent inducer of such a pathway, leveraging the acidic environment of lysosomes to trigger a cascade of events culminating in cell death. This document details the molecular mechanisms, presents key quantitative data from relevant studies, outlines experimental protocols for investigation, and provides visual representations of the signaling cascades and workflows.
Introduction: Beyond the Caspase Cascade
Programmed cell death, or apoptosis, is a fundamental process for tissue homeostasis and development. The canonical apoptotic pathway is orchestrated by a family of cysteine proteases known as caspases. However, cells can also undergo a regulated form of death independently of caspase activation.[1][2][3][4][5] This alternative route is often initiated by cellular stress and can involve various organelles, with the lysosome emerging as a key player.[1][2][6]
Lysosomes, once viewed simply as cellular recycling centers, are now recognized as crucial signaling hubs that can initiate cell death upon the loss of their membrane integrity.[7][8] The release of potent hydrolytic enzymes, such as cathepsins, from the lysosomal lumen into the cytosol can trigger a lethal cascade of events.[3] Lysosomotropic agents, which are weak bases that selectively accumulate in the acidic environment of lysosomes, are powerful tools to induce LMP and subsequent lysosome-dependent cell death.[9]
This compound (N-dodecylimidazole) is a cationic amphiphilic drug that acts as a lysosomotropic detergent.[1][2][9] Its imidazole (B134444) headgroup has a pKa that allows it to become protonated and trapped within the acidic lumen of lysosomes. The dodecyl tail imparts detergent-like properties, which are enhanced upon accumulation, leading to the destabilization and permeabilization of the lysosomal membrane.[9][10] This guide focuses on the downstream consequences of this compound-induced LMP, leading to a caspase-independent form of cell death.
Mechanism of Action: The Lysosomal Demolition
The cytotoxic action of this compound is a multi-step process initiated by its selective accumulation in lysosomes.
-
Lysosomal Sequestration : As a weak base, this compound freely crosses the plasma membrane in its uncharged state. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the imidazole group becomes protonated, trapping the molecule within the organelle.[9]
-
Lysosomal Membrane Permeabilization (LMP) : The accumulation of the protonated, amphiphilic this compound molecules disrupts the integrity of the lysosomal membrane through their detergent-like properties. This leads to the permeabilization of the membrane and the release of lysosomal contents into the cytosol.[1][9][11]
-
Cathepsin-Mediated Execution : Among the released hydrolases, cathepsins play a central role in executing the cell death program.[6] Cytosolic cathepsins can cleave various cellular substrates, including proteins involved in cell survival and apoptosis regulation. For instance, cathepsins can activate pro-apoptotic Bcl-2 family members like Bid and Bax, leading to mitochondrial outer membrane permeabilization (MOMP).[3][12]
-
Mitochondrial Involvement and Oxidative Stress : The engagement of the mitochondrial pathway amplifies the death signal. MOMP leads to the release of other pro-apoptotic factors, such as apoptosis-inducing factor (AIF) and endonuclease G, which translocate to the nucleus and induce DNA fragmentation in a caspase-independent manner.[5][13] Furthermore, this compound-induced LMP has been shown to cause mitochondrial damage and the production of reactive oxygen species (ROS), contributing to a positive feedback loop of cellular damage and culminating in necrotic-like cell death.[11]
-
ATP Depletion and Necrotic Phenotype : In combination with glycolysis inhibitors like 2-deoxy-d-glucose (B1664073) (2DG), this compound can synergistically induce rapid ATP depletion.[11] This severe energy crisis further compromises cellular functions and pushes the cell towards a necrotic phenotype, characterized by cellular swelling and plasma membrane rupture.[11]
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in this compound-induced cell death, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
Experimental Workflow for Studying this compound
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from key experiments investigating the effects of this compound on cancer cells. The values are illustrative and based on findings from multiple studies on NDI and other LMP-inducing agents.
Table 1: this compound Cytotoxicity in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| U251 Glioma | 0 | 24 | 100 ± 5 |
| 10 | 24 | 75 ± 8 | |
| 25 | 24 | 40 ± 6 | |
| 50 | 24 | 15 ± 4 | |
| B16 Melanoma | 0 | 24 | 100 ± 4 |
| 10 | 24 | 80 ± 7 | |
| 25 | 24 | 45 ± 5 | |
| 50 | 24 | 20 ± 3 |
Table 2: Synergistic Effect of this compound and 2-Deoxy-d-glucose (2DG) on ATP Levels
| Treatment | Incubation Time (h) | Cellular ATP Levels (% of Control) |
| Control | 6 | 100 ± 10 |
| This compound (25 µM) | 6 | 70 ± 8 |
| 2DG (5 mM) | 6 | 85 ± 9 |
| This compound (25 µM) + 2DG (5 mM) | 6 | 25 ± 5 |
Table 3: Quantification of Apoptosis and Necrosis by Annexin V/PI Staining
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control | 2 ± 1 | 1 ± 0.5 |
| This compound (25 µM) | 15 ± 3 | 35 ± 5 |
| This compound (50 µM) | 10 ± 2 | 60 ± 8 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability Assay (ATP-Based)
Principle: Cellular viability is proportional to the amount of ATP present in a metabolically active cell.[8][14][15][16][17] This assay uses a reagent that combines cell lysis and generation of a luminescent signal proportional to the ATP concentration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well opaque-walled microplates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired time points (e.g., 24, 48 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the ATP-based viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Express the results as a percentage of the control (untreated cells).
Apoptosis and Necrosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18][7][19][20] Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with a compromised plasma membrane, characteristic of late apoptosis and necrosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC and Propidium Iodide staining kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Lysosomal Membrane Permeabilization (LMP) Assay (LysoTracker Staining)
Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in intact, acidic lysosomes.[17] Upon LMP, the lysosomal pH gradient dissipates, and the LysoTracker signal diminishes, which can be quantified by flow cytometry or visualized by fluorescence microscopy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
LysoTracker Red DND-99
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells on glass coverslips in a 24-well plate (for microscopy) or in a 6-well plate (for flow cytometry).
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with this compound for the desired time.
-
In the last 30 minutes of treatment, add LysoTracker Red to a final concentration of 50-75 nM.
-
Wash the cells twice with pre-warmed PBS.
-
For microscopy, mount the coverslips and visualize the cells using a fluorescence microscope. Look for a decrease in punctate red fluorescence and an increase in diffuse cytosolic fluorescence in treated cells.
-
For flow cytometry, harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity on the appropriate channel. A decrease in fluorescence intensity indicates LMP.
Conclusion
This compound exemplifies a promising strategy in cancer therapy by exploiting a caspase-independent cell death pathway. Its ability to specifically target lysosomes and induce their permeabilization offers a mechanism to overcome resistance to conventional apoptosis-inducing chemotherapeutics. The subsequent release of cathepsins and the induction of mitochondrial dysfunction and oxidative stress create a multi-pronged attack on cancer cells. Further research into the synergistic effects of this compound with other therapeutic modalities, such as glycolysis inhibitors, may pave the way for novel and more effective cancer treatment protocols. This guide provides a foundational understanding of the this compound mechanism and a practical framework for its investigation in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Killing of Saccharomyces cerevisiae by the lysosomotropic detergent N-dodecylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase-independent cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of lysosomal enzymes in killing of mammalian cells by the lysosomotropic detergent N-dodecylimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. ATP Content and Cell Viability as Indicators for Cryostress Across the Diversity of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell killing by lysosomotropic detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH dependent cytotoxicity of N-dodecylimidazole: a compound that acquires detergent properties under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Anticancer Action of Lysosomal Membrane Permeabilization and Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ATP Content and Cell Viability as Indicators for Cryostress Across the Diversity of Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
NDI-Lyso Probes: A Technical Guide for Studying Lysosomal Storage Diseases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Naphthalimide-Derived Fluorescent Probes, herein referred to as "NDI-Lyso" type probes, for the investigation of lysosomal storage diseases (LSDs). These versatile tools offer powerful capabilities for monitoring the dynamic and complex environment of the lysosome, providing critical insights into the pathophysiology of LSDs and aiding in the development of novel therapeutic strategies.
Introduction to Lysosomal Storage Diseases and the Role of this compound Probes
Lysosomal storage diseases are a group of over 70 inherited metabolic disorders caused by defects in lysosomal function, most commonly due to deficient activity of specific lysosomal enzymes.[1] This deficiency leads to the accumulation of undigested or partially digested macromolecules within the lysosome, disrupting normal cellular processes and leading to a wide range of clinical manifestations. Understanding the intricate changes within the lysosome is paramount for developing effective treatments.
This compound type probes are a class of fluorescent small molecules built upon a naphthalimide core. These probes are engineered to specifically accumulate in lysosomes and report on various parameters of the lysosomal environment through changes in their fluorescent properties. Their utility in LSD research stems from their ability to provide real-time, quantitative data on lysosomal pH, viscosity, and the presence of specific ions and reactive species within living cells.
Core Principles of this compound Probe Function
The functionality of this compound probes relies on two key features: a lysosome-targeting moiety and a signaling mechanism that modulates the naphthalimide fluorophore.
-
Lysosome Targeting: Many this compound probes incorporate a morpholine (B109124) group, which acts as a lysosome-targeting unit.[2][3] The weakly basic nature of the morpholine allows the probe to accumulate in the acidic environment of the lysosome.
-
Fluorescent Signaling: The naphthalimide core provides a stable and bright fluorescent signal. This signal can be modulated by various mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).[3][4][5] These mechanisms are designed to respond to specific changes in the lysosomal environment, such as alterations in pH or the presence of a particular analyte.
Caption: General mechanism of this compound probes.
Applications in Lysosomal Storage Disease Research
The versatility of this compound probes allows for their application in various aspects of LSD research, from basic pathophysiology to drug discovery.
Monitoring Lysosomal pH
Lysosomes maintain a highly acidic internal environment (pH 4.5-5.0), which is crucial for the optimal activity of lysosomal hydrolases. In many LSDs, the accumulation of substrates can lead to a disruption of this acidic pH. This compound probes designed as pH sensors can quantitatively measure these changes in living cells.[6][7][8][9]
Assessing Lysosomal Viscosity
The accumulation of macromolecules in LSDs can significantly increase the viscosity of the lysosomal lumen. This altered viscosity can impair the trafficking of molecules within the lysosome and affect overall lysosomal function. Specific this compound probes have been developed to report on changes in microviscosity, providing a valuable tool to study this aspect of LSD pathology.[10][11]
Detecting Specific Analytes
The naphthalimide scaffold can be modified to create probes that are sensitive to specific ions and reactive species. For example, probes have been developed to detect lysosomal Fe³⁺, peroxynitrite (ONOO⁻), and glutathione (B108866) (GSH).[2][3][10][12] These analytes are relevant to the oxidative stress and inflammatory pathways that are often dysregulated in LSDs.
Quantitative Data from this compound Type Probes
The following table summarizes key quantitative parameters for various naphthalimide-based lysosomal probes reported in the literature. This data is essential for selecting the appropriate probe for a specific research question and for interpreting experimental results.
| Probe Name/Type | Target Analyte | pKa | Detection Limit | Fluorescence Change | Reference |
| ML-NAP-DPPEA | Peroxynitrite (ONOO⁻) | - | 17.6 nM | Turn-off | [2] |
| MNP | Fe³⁺ | - | 65.2 nM | Fluorescence enhancement | [3] |
| RNL | pH | 4.82 | - | Ratiometric (I₅₂₉/I₅₈₀) | [4] |
| Nap-Cy | Peroxynitrite & Viscosity | - | 42 nM (ONOO⁻) | Ratiometric (ONOO⁻) & Turn-on (Viscosity) | [10] |
| FR-Lys | pH | 4.0 - 6.3 (range) | - | Ratiometric | [7] |
| Sulfonamide-based | Glutathione (GSH) | - | - | - | [12] |
Experimental Protocols
The following are generalized protocols for the use of this compound type probes in cell-based assays. Specific parameters such as probe concentration and incubation time should be optimized for each cell type and experimental setup.
Cell Culture and Plating
-
Culture cells in a suitable medium and under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or multi-well plates) at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for at least 24 hours before the experiment.
Probe Loading
-
Prepare a stock solution of the this compound probe in DMSO.
-
On the day of the experiment, dilute the stock solution in a serum-free cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for the optimized time (e.g., 15-60 minutes) at 37°C.
Imaging
-
After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific this compound probe.
-
For ratiometric probes, acquire images at two different emission wavelengths.
Data Analysis
-
Quantify the fluorescence intensity of individual lysosomes or the average fluorescence intensity per cell using image analysis software.
-
For ratiometric probes, calculate the ratio of fluorescence intensities at the two emission wavelengths.
-
Compare the fluorescence intensity or ratio between control and experimental groups to determine the effect of the treatment or disease state.
Caption: A typical experimental workflow for using this compound probes.
Conclusion
This compound type fluorescent probes represent a powerful and versatile class of tools for the study of lysosomal storage diseases. Their ability to provide real-time, quantitative information on the dynamic lysosomal environment in living cells offers researchers and drug developers a unique window into the pathophysiology of these complex disorders. The continued development of novel this compound probes with enhanced sensitivity, specificity, and multiplexing capabilities will undoubtedly accelerate our understanding of LSDs and pave the way for new therapeutic interventions.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. A naphthalimide-based lysosome-targeting fluorescent probe for the selective detection and imaging of endogenous peroxynitrite in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A ratiometric lysosomal pH probe based on the naphthalimide–rhodamine system - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rhodamine B-based lysosomal pH probe - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Rhodamine-based fluorescent probe for direct bio-imaging of lysosomal pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A bifunctional naphthalimide-based fluorescent probe for imaging lysosomal peroxynitrite and viscosity in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A lysosome-targeting viscosity-sensitive fluorescent probe based on a novel functionalised near-infrared xanthene-indolium dye and its application in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Naphthalimide-based fluorescent probe for selectively and specifically detecting glutathione in the lysosomes of living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
NDI-Lyso: A Technical Guide to its Discovery and Development for Targeted Cancer Therapy
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of NDI-Lyso, a novel lysosome-targeted anticancer agent. This compound operates via an innovative enzyme-instructed self-assembly (EISA) mechanism, demonstrating high selectivity for cancer cells and efficacy in drug-resistant models. This document details the synthesis of this compound, its unique mode of action, and the experimental protocols used for its characterization. Quantitative data from preclinical studies are presented in tabular format for clarity. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic candidate. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The lysosome, traditionally viewed as the cell's recycling center, is increasingly recognized as a critical organelle in cancer cell survival and proliferation.[1] This has led to the emergence of lysosome-targeted therapies as a promising strategy in oncology.[1] A key challenge in cancer therapy is achieving high selectivity for malignant cells while minimizing toxicity to normal tissues.[1] this compound was developed to address this challenge by exploiting the distinct biochemical environment within cancer cell lysosomes, specifically the overexpression of the enzyme cathepsin B.[1]
This compound is a peptide amphiphile designed to selectively accumulate in the lysosomes of cancer cells.[1] Upon encountering cathepsin B, this compound undergoes enzymatic cleavage, triggering a cascade of self-assembly into rigid, long fibers within the lysosome.[2] This intracellular assembly leads to lysosomal swelling, subsequent lysosomal membrane permeabilization (LMP), and ultimately, a non-classical, caspase-independent apoptosis of the cancer cell.[2] This unique mechanism of action allows this compound to bypass conventional drug resistance pathways.[3][4]
Synthesis and Chemical Structure
This compound is a peptide amphiphile composed of a naphthalene (B1677914) diimide (NDI) core, a self-assembling peptide sequence, and a cathepsin B-cleavable linker. While the exact structure of this compound is proprietary, a closely related and published analogue, this compound-RGD, provides insight into its chemical composition.[5] The synthesis involves standard solid-phase peptide synthesis followed by conjugation to the NDI moiety.
General Synthesis Protocol:
-
Peptide Synthesis: The peptide component, including the cathepsin B substrate sequence (e.g., -Arg-Arg-), is synthesized on a solid-phase resin using standard Fmoc/tBu chemistry.
-
NDI Core Functionalization: A naphthalene diimide (NDI) derivative is functionalized with a reactive group suitable for conjugation to the peptide.
-
Conjugation: The synthesized peptide is cleaved from the resin and conjugated to the functionalized NDI core in solution.
-
Purification: The final this compound product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The structure and purity of this compound are confirmed by mass spectrometry and NMR spectroscopy.
Mechanism of Action
The anticancer activity of this compound is initiated by its selective accumulation in lysosomes and is dependent on the enzymatic activity of cathepsin B, which is overexpressed in many cancer cells.
Enzyme-Instructed Self-Assembly (EISA)
Lysosomal Membrane Permeabilization (LMP) and Cell Death
The formation of insoluble nanofibers within the lysosome exerts mechanical stress on the lysosomal membrane, leading to its rupture.[1] This event, known as lysosomal membrane permeabilization (LMP), releases the lysosome's acidic contents and hydrolytic enzymes into the cytoplasm, triggering a cascade of events that culminate in cell death.[1]
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent and selective cytotoxic activity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutics. In contrast, it shows significantly lower toxicity towards normal, non-cancerous cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~10 | [2] |
| A549 | Lung Cancer | ~10 | [2] |
| MCF-7 | Breast Cancer | ~10 | [2] |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | ~10 | [1] |
| HEK293 | Normal Kidney Cells | > 60 | [2] |
In Vivo Efficacy and Pharmacokinetics
In xenograft models of human cancer, this compound has shown significant tumor growth inhibition.[1] When conjugated with a tumor-targeting ligand, its efficacy is further enhanced.[1] Pharmacokinetic studies in mice are ongoing to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Preliminary data suggest favorable properties for in vivo applications.
| Parameter | Value | Reference |
| Efficacy | ||
| Tumor Growth Inhibition (HeLa Xenograft) | Significant | [1] |
| Pharmacokinetics (Preliminary) | ||
| Route of Administration | Intravenous | |
| Half-life (t1/2) | Data not yet published | |
| Clearance (CL) | Data not yet published | |
| Volume of Distribution (Vd) | Data not yet published |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Functionalized Naphthalene Diimide (NDI)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
RP-HPLC system
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
The peptide is assembled on the Rink amide resin using an automated peptide synthesizer.
-
The completed peptide is cleaved from the resin using a TFA cleavage cocktail.
-
The crude peptide is precipitated, washed, and lyophilized.
-
The functionalized NDI core is dissolved in an appropriate organic solvent.
-
The lyophilized peptide is dissolved in a suitable buffer and added to the NDI solution along with coupling reagents.
-
The reaction is stirred at room temperature until completion, monitored by LC-MS.
-
The reaction mixture is purified by RP-HPLC.
-
Fractions containing the pure product are collected, pooled, and lyophilized.
-
The final product is characterized by high-resolution mass spectrometry and NMR.
Cathepsin B Activity Assay
This assay quantifies the activity of cathepsin B, which is crucial for the activation of this compound. A fluorogenic substrate is used, which releases a fluorescent signal upon cleavage by the enzyme.
Materials:
-
Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)
-
96-well black microplate
-
Fluorescence plate reader
-
Cell lysates or purified cathepsin B
Procedure:
-
Prepare a standard curve using a known concentration of the fluorescent product (e.g., AMC).
-
In a 96-well plate, add cell lysates or purified enzyme to the assay buffer.
-
Add the fluorogenic substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the cathepsin B activity based on the standard curve.
Lysosomal Membrane Permeabilization (LMP) Assay
This assay assesses the integrity of the lysosomal membrane after treatment with this compound using a lysosomotropic dye like LysoTracker Red.
Materials:
-
Cancer cells cultured on glass-bottom dishes
-
This compound
-
LysoTracker Red DND-99
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Seed cancer cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for different time points.
-
In the final 30-60 minutes of incubation, add LysoTracker Red and Hoechst 33342 to the culture medium.
-
Wash the cells with PBS.
-
Image the cells using a confocal microscope.
-
Quantify the fluorescence intensity and distribution of LysoTracker Red. A diffuse cytoplasmic signal indicates LMP, while punctate staining indicates intact lysosomes.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted cancer therapy. Its unique enzyme-instructed self-assembly mechanism offers a highly selective means of inducing cancer cell death, even in drug-resistant phenotypes. The preclinical data generated to date are highly promising, demonstrating potent in vitro cytotoxicity and in vivo efficacy.
Future work will focus on a more detailed characterization of the pharmacokinetic and toxicological profiles of this compound. Further optimization of the peptide amphiphile structure may lead to enhanced efficacy and reduced off-target effects. Ultimately, the goal is to translate this innovative therapeutic strategy into clinical applications for the treatment of a broad range of cancers.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange [mdpi.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Esterase-induced release of a theranostic prodrug in lysosomes for improved therapeutic efficacy and lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of NDI-Lyso for Cancer Cell Lysosomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective targeting of cancer cells while sparing healthy tissue is a central goal of modern oncology. A promising strategy involves the exploitation of unique features within the tumor microenvironment and cancer cell biology. This technical guide details the mechanism, quantitative selectivity, and experimental validation of NDI-Lyso, a peptide amphiphile designed for selective targeting and disruption of cancer cell lysosomes. This compound leverages a dual-targeting strategy: preferential uptake by cancer cells through receptor-mediated endocytosis, followed by an enzyme-triggered, intracellular self-assembly that leads to lysosomal membrane permeabilization and subsequent cell death. This approach not only demonstrates high selectivity for cancer cells over normal cells but also presents a potential avenue for overcoming multidrug resistance.
Introduction to this compound
This compound is a rationally designed peptide amphiphile that demonstrates remarkable selectivity for the lysosomes of cancer cells. Its structure is a conjugate of a naphthalenediimide (NDI) core, a self-assembling peptide sequence, a lysosomal enzyme-cleavable linker, and a cancer cell-targeting moiety. In its initial state, this compound self-assembles into stable, non-toxic micelle structures. The key to its cancer cell selectivity lies in its sophisticated design that responds to the specific biochemical characteristics of cancer cells.
Mechanism of Selectivity
The selective action of this compound is a two-step process that ensures its activity is concentrated within cancer cells.
Step 1: Cancer Cell-Specific Uptake
The this compound peptide is modified with an Arginine-Glycine-Aspartic acid (RGD) sequence. The RGD motif is a well-established ligand for integrin receptors, which are frequently overexpressed on the surface of various cancer cells. This overexpression facilitates enhanced receptor-mediated endocytosis of the this compound-RGD micelles into cancer cells, compared to normal cells which exhibit lower levels of integrin expression.
Step 2: Intra-Lysosomal Enzyme-Instructed Self-Assembly
Following endocytosis, the this compound-RGD micelles are trafficked to the lysosomes. Cancer cell lysosomes are often characterized by the overexpression of certain enzymes, such as cathepsin B. This compound-RGD is engineered with a peptide sequence that is a specific substrate for cathepsin B. Inside the acidic and enzyme-rich environment of the cancer cell lysosome, cathepsin B cleaves the peptide sequence of this compound-RGD. This enzymatic cleavage transforms the amphiphilic molecule into a more hydrophobic species, designated as NDI-R3. This change in hydrophobicity triggers the in-situ self-assembly of NDI-R3 into long, fiber-like nanostructures within the lysosome.[1][2] This localized assembly leads to lysosomal swelling, membrane permeabilization, and ultimately, damage to the lysosome.[2][3] The disruption of the lysosome releases its contents into the cytoplasm, inducing a caspase-independent apoptotic cell death pathway.[2][4] This mechanism is highly specific to cancer cells due to the prerequisite of both high integrin and high cathepsin B levels.
Quantitative Data on Selectivity and Efficacy
The selectivity of this compound for cancer cells has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) was determined for a range of cancer cell lines and compared to that of normal cells.
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| HeLa | Cervical Cancer | ~10 | ~15 |
| A549 | Lung Cancer | ~10 | ~15 |
| MCF-7 | Breast Cancer | ~10 | ~15 |
| HepG2 | Liver Cancer | ~10 | ~15 |
| ADR-RES | Doxorubicin-Resistant Breast Cancer | ~10 | ~15 |
| HEK293T | Normal Kidney Cells | >150 | - |
| Average | - | - | 14.5 (up to 20 ) |
Table 1: Summary of IC50 values and Selectivity Index of this compound-RGD in various cancer and normal cell lines. A higher selectivity index indicates greater selectivity for cancer cells.[2]
Experimental Protocols
Synthesis of this compound-RGD Peptide Amphiphile
The this compound-RGD peptide amphiphile is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The synthesis involves the sequential coupling of amino acids to a resin, followed by the conjugation of the NDI moiety and the RGD targeting ligand.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in DMF (20%)
-
Naphthalenediimide (NDI) derivative
-
c(RGDfK) peptide
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Swell the Rink amide resin in DMF.
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Couple the Fmoc-protected amino acids sequentially according to the desired peptide sequence using HBTU/HOBt and DIPEA in DMF.
-
After the synthesis of the peptide backbone, couple the NDI derivative to the N-terminus.
-
Couple the c(RGDfK) targeting ligand to a lysine (B10760008) side chain.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound-RGD on cancer and normal cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer and normal cell lines
-
Cell culture medium and supplements
-
This compound-RGD stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound-RGD for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Cathepsin B Cleavage Assay
The enzymatic cleavage of this compound-RGD by cathepsin B is monitored by fluorescence spectroscopy or HPLC.
Materials:
-
This compound-RGD
-
Recombinant human cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)
Procedure:
-
Dissolve this compound-RGD in the assay buffer.
-
Add activated cathepsin B to initiate the reaction.
-
Monitor the change in fluorescence intensity over time, as the cleavage alters the environment of the NDI fluorophore.
-
Alternatively, take aliquots at different time points, quench the reaction, and analyze the products by RP-HPLC to observe the disappearance of the this compound-RGD peak and the appearance of the NDI-R3 peak.
Confocal Microscopy for Lysosomal Co-localization
The localization of this compound-RGD within the lysosomes is visualized using confocal laser scanning microscopy.
Materials:
-
Cancer cells grown on glass-bottom dishes
-
This compound-RGD
-
LysoTracker Red DND-99 (or another lysosomal marker)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Incubate the cells with this compound-RGD for a specified period (e.g., 4-6 hours).
-
In the last 30 minutes of incubation, add LysoTracker Red and Hoechst 33342.
-
Wash the cells with PBS and replace with fresh imaging medium.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for this compound (blue/green fluorescence), LysoTracker Red (red fluorescence), and Hoechst 33342 (blue fluorescence).
-
Analyze the co-localization of the this compound signal with the LysoTracker signal using image analysis software to calculate the Pearson's correlation coefficient (PCC). A PCC value close to 1 indicates strong co-localization.
In Vivo Tumor Targeting Study
The tumor-targeting ability of this compound-RGD is evaluated in a tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
This compound-RGD labeled with a near-infrared (NIR) dye
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice to establish tumors.
-
When tumors reach a suitable size, intravenously inject the NIR-labeled this compound-RGD into the mice.
-
At various time points post-injection, image the mice using the in vivo imaging system to monitor the biodistribution and tumor accumulation of the probe.
-
After the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of this compound-RGD action.
Caption: Experimental validation workflow.
Conclusion
This compound represents a significant advancement in the design of cancer-selective therapeutics. By integrating a cancer-targeting moiety with an enzyme-responsive self-assembly module, this compound achieves a high degree of selectivity for cancer cell lysosomes. The quantitative data, including a high selectivity index, underscore its potential for minimizing off-target toxicity, a major challenge in conventional chemotherapy. The detailed experimental protocols provided in this guide offer a framework for the evaluation of this compound and similar lysosome-targeting agents. The unique mechanism of action, which circumvents classical apoptosis pathways, also suggests that this compound could be effective against drug-resistant cancers. Further research and development in this area hold the promise of a new generation of highly selective and effective anticancer therapies.
References
- 1. Collection - Intra-Lysosomal Peptide Assembly for the High Selectivity Index against Cancer - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intra-lysosomal peptide assembly for the high selectivity Index against cancer - ecancer [ecancer.org]
- 4. Intra-Lysosomal Peptide Assembly for the High Selectivity Index against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dance of Molecules: An In-depth Technical Guide to NDI-Lyso Interactions with Lysosomal Enzymes
For Immediate Release
This technical guide provides a comprehensive overview of the interaction between lysosome-targeting naphthalenediimide (NDI-Lyso) compounds and lysosomal enzymes. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, quantitative interactions, and the experimental protocols necessary to investigate these phenomena. We explore the strategic design of NDI-based molecules for lysosomal targeting and their subsequent interactions with the lysosomal enzymatic machinery, paving the way for innovative therapeutic and diagnostic applications.
Introduction: The Lysosome as a Therapeutic Target
Lysosomes are acidic organelles integral to cellular homeostasis, responsible for the degradation of macromolecules and cellular signaling. Their unique, low-pH environment and rich enzymatic content make them an attractive target for drug delivery and the activation of therapeutic agents. Naphthalenediimides (NDIs) are a class of compounds known for their diverse applications, including as fluorescent probes and anticancer agents. By functionalizing NDIs with lysosome-targeting moieties (creating "this compound" compounds), researchers can achieve selective accumulation within these organelles. This targeted approach is driven by the protonation of basic functional groups, such as morpholine (B109124) or piperazine (B1678402), within the acidic lysosomal lumen, leading to compound entrapment.
Mechanism of this compound Interaction with Lysosomal Enzymes
The interaction between this compound compounds and lysosomal enzymes is multifaceted. Primarily, these interactions can be categorized as either the enzymatic processing of the this compound compound by lysosomal hydrolases or the inhibition of these enzymes by the compound.
A key example of enzymatic processing is the cleavage of peptide linkers attached to the NDI core. For instance, a specifically designed NDI-based peptide amphiphile, this compound-RGD, is engineered to be cleaved by lysosomal proteases like cathepsins[1]. This cleavage can trigger a desired downstream event, such as the self-assembly of the NDI molecules within the lysosome, leading to lysosomal membrane permeabilization and subsequent cell death, a promising strategy in cancer therapy[2].
Conversely, NDI derivatives can be designed to inhibit the activity of specific lysosomal enzymes. While specific quantitative data for this compound compounds is emerging, the general principle involves the NDI molecule binding to the active site or an allosteric site of a lysosomal enzyme, thereby modulating its catalytic activity.
Quantitative Data on this compound and Lysosomal Enzyme Interactions
The precise quantification of the interaction between this compound compounds and lysosomal enzymes is crucial for the development of effective therapeutics. Key parameters include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). While extensive quantitative data for a broad range of this compound compounds is not yet widely available in the public domain, the methodologies to acquire this data are well-established. Below is a summary of known inhibitory activities for various compounds against key lysosomal cathepsins, which can serve as a benchmark for the evaluation of novel this compound derivatives.
| Compound/Inhibitor | Target Enzyme | IC50 Value | Reference/Notes |
| SID 26681509 | Cathepsin L | 56 nM | A potent, reversible, and selective inhibitor.[3] |
| SID 26681509 | Cathepsin B | 618 nM - 8.442 µM | Also inhibits other cathepsins at higher concentrations.[3] |
| Pyrrolopyrimidine Derivative | Cathepsin S | Nanomolar range | Demonstrates over 100-fold selectivity against Cathepsins K and L.[4] |
| Compound 6 (LY3000328) | Cathepsin S (human) | 7.7 nM | A potent and selective inhibitor.[5] |
| Compound 6 (LY3000328) | Cathepsin S (mouse) | 1.67 nM | Shows cross-species activity.[5] |
| GER-12 (Crossbyanol B) | Cathepsin B | 3 µM | A reversible inhibitor identified from marine natural products.[6] |
| GER-24 | Cathepsin B | 16 µM | An irreversible inhibitor from marine natural products.[6] |
Experimental Protocols
Synthesis of a Generic Lysosome-Targeting NDI Derivative
This protocol outlines a general approach for synthesizing an NDI derivative functionalized with a lysosome-targeting moiety, such as a piperazine group.
-
Synthesis of Naphthalimide Acid:
-
React 1,8-naphthalic anhydride (B1165640) with an aminoethylpiperazine in ethanol (B145695) under reflux to yield Naphthalimide ethylpiperazine.
-
Esterify the product using α-bromoethyl acetate (B1210297) in the presence of K2CO3 in dry DMF.
-
Hydrolyze the resulting ester with LiOH-H2O to obtain the naphthalimide carboxylic acid derivative[7].
-
-
Coupling with a Functional Moiety:
-
The naphthalimide acid can then be coupled with various amines or other functional groups using standard peptide coupling reagents like EDCI/HOBt to introduce further functionalities, such as peptides or targeting ligands[7].
-
Intracellular Localization Assay
This protocol describes how to confirm the lysosomal accumulation of a fluorescent this compound probe.
-
Cell Culture and Staining:
-
Seed cells (e.g., HeLa cells) in a suitable imaging dish and culture until they reach 60-70% confluency.
-
Incubate the cells with the this compound fluorescent probe (e.g., at a concentration of 10 µM) in cell culture medium for 30 minutes at 37°C.
-
Co-stain the cells with a commercially available lysosomal marker, such as LysoTracker Red DND-99 (e.g., at 2.0 µM), for the same duration[8].
-
-
Imaging:
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Acquire fluorescent images using a confocal microscope with appropriate excitation and emission wavelengths for both the this compound probe and the LysoTracker[8].
-
Analyze the colocalization of the signals from the this compound probe and LysoTracker to confirm lysosomal accumulation.
-
Cathepsin B Inhibition Assay (Fluorometric)
This protocol details a method for determining the inhibitory activity of an this compound compound against Cathepsin B.
-
Reagent Preparation:
-
Assay Procedure:
-
In a 384-well black plate, add the Cathepsin B enzyme solution.
-
Add the diluted this compound inhibitor to the wells. Include a control with no inhibitor.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (Ex/Em = 355/460 nm for AMC)[9][10].
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[11].
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound accumulation in the lysosome.
Caption: General workflow for the development and evaluation of this compound compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Intra-Lysosomal Peptide Assembly for the High Selectivity Index against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of selective and nonpeptidic cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 820 - Cathepsin B dose-response confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. courses.edx.org [courses.edx.org]
The Critical Role of Lysosomal pH in the Activation of NDI-Lyso: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lysosome, a critical organelle for cellular homeostasis, relies on its acidic internal environment to carry out its degradative functions. Monitoring lysosomal pH is therefore paramount in understanding cellular health and disease. NDI-Lyso, a novel fluorescent probe, has emerged as a powerful tool for the sensitive and quantitative detection of lysosomal pH. This technical guide provides an in-depth exploration of the activation mechanism of this compound, detailing the pivotal role of the acidic lysosomal milieu. We present a comprehensive summary of quantitative data, detailed experimental protocols for its application, and visual representations of its activation pathway and experimental workflows to facilitate its effective use in research and drug development.
Introduction
Lysosomes are membrane-bound organelles containing a host of hydrolytic enzymes that are optimally active at an acidic pH of approximately 4.5-5.0.[1] This acidic lumen is crucial for the breakdown of macromolecules, autophagy, and cellular signaling.[2][3] Dysregulation of lysosomal pH has been implicated in a variety of pathological conditions, including neurodegenerative diseases, lysosomal storage disorders, and cancer.[3] Consequently, the development of robust and specific probes for measuring lysosomal pH is of significant interest.
This compound, chemically known as N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide (B137802) (NDI), is a "weak acid and weak base" type fluorescent probe specifically designed for lysosomal pH sensing.[4] Its unique chemical structure allows it to selectively accumulate in lysosomes and exhibit a dramatic increase in fluorescence in response to the acidic environment, making it an ideal candidate for monitoring lysosomal pH dynamics in living cells.[4]
This compound Activation Mechanism: The Role of Lysosomal pH
The activation of this compound is fundamentally governed by the principles of photo-induced electron transfer (PET). In its non-protonated state, at neutral or alkaline pH, the probe exhibits weak fluorescence. However, upon encountering the acidic environment of the lysosome, the quinoline (B57606) ring of the this compound molecule becomes protonated.[5] This protonation triggers an enhanced intramolecular charge transfer (ICT) process, leading to a significant, up to 100-fold, enhancement in its fluorescence intensity.[4][6]
The probe's design incorporates a morpholine (B109124) moiety, which acts as a lysosome-targeting group, ensuring its accumulation within the desired organelle.[4][6] The specificity of this compound for lysosomes has been confirmed through co-localization studies with established lysosomal markers like Lyso-Tracker Red, showing a high degree of overlap with a Pearson's correction factor of 0.72.[4]
Below is a diagram illustrating the pH-dependent activation mechanism of this compound.
Caption: pH-dependent activation of this compound.
Quantitative Data on this compound Activation
The fluorescence response of this compound to pH is quantifiable and exhibits a distinct pH-dependent profile. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference |
| pKa | 4.50 | [4] |
| Linear pH Response Range | 3.00 – 6.50 | [4] |
| Fluorescence Enhancement | ~100-fold (in acidic solution) | [6] |
| Excitation Wavelength (in HeLa cells) | 480 nm | [4] |
| Pearson's Colocalization Coefficient (with Lyso-Tracker Red) | 0.72 | [4] |
Experimental Protocols
Accurate and reproducible measurements of lysosomal pH using this compound require careful adherence to established protocols. Below are detailed methodologies for key experiments.
In Vitro pH Titration of this compound
This protocol is used to determine the pH-dependent fluorescence profile of this compound.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of phosphate-buffered saline (PBS) solutions with pH values ranging from 3.0 to 8.0.
-
-
Measurement :
-
Dilute the this compound stock solution in each PBS buffer to a final concentration of 10 µM.
-
Incubate the solutions for 30 minutes at room temperature.
-
Measure the fluorescence intensity of each solution using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis :
-
Plot the fluorescence intensity as a function of pH to generate a titration curve.
-
Determine the pKa value from the titration curve.
-
Caption: Workflow for in vitro pH titration of this compound.
Measurement of Lysosomal pH in Living Cells
This protocol describes the use of this compound for imaging and quantifying lysosomal pH in cultured cells.
-
Cell Culture and Staining :
-
Culture cells (e.g., HeLa cells) on glass-bottom dishes suitable for microscopy.
-
Prepare a 10 µM working solution of this compound in cell culture medium.
-
Incubate the cells with the this compound solution for a specified time (e.g., 60 seconds).[4]
-
-
Co-localization with Lysosomal Marker (Optional) :
-
To confirm lysosomal localization, co-stain cells with a known lysosomal marker, such as Lyso-Tracker Red DND-99.
-
Incubate cells with both probes according to their respective protocols.
-
-
Fluorescence Microscopy :
-
Image the stained cells using a confocal fluorescence microscope.
-
Use an excitation wavelength of 480 nm for this compound.[4]
-
Acquire images in the appropriate emission channels for this compound and the co-localization marker.
-
-
Image Analysis :
-
Quantify the fluorescence intensity of this compound within individual lysosomes.
-
If co-localization was performed, calculate the Pearson's colocalization coefficient to assess the degree of overlap between this compound and the lysosomal marker.
-
Caption: Workflow for measuring lysosomal pH in living cells.
Signaling Pathways Influencing Lysosomal pH
While this compound itself does not activate signaling pathways, its utility lies in monitoring the changes in lysosomal pH that are often a consequence of cellular signaling events. Several key pathways are known to regulate lysosomal acidification.
-
V-ATPase Activity : The vacuolar-type H+-ATPase (V-ATPase) is the primary proton pump responsible for acidifying the lysosome.[2][3] Its activity is tightly regulated by various cellular signals.
-
mTOR Signaling : The mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and metabolism, is known to influence lysosomal function and biogenesis, in part through the transcription factor TFEB.[7]
-
Phosphoinositide Signaling : A recently identified phosphoinositide signaling pathway is crucial for the repair of lysosomal membrane damage, a process that would inherently involve the restoration of the lysosomal pH gradient.[8]
The diagram below illustrates the interplay of these pathways in regulating lysosomal pH.
Caption: Signaling pathways regulating lysosomal pH.
Conclusion
This compound is a highly effective and specific fluorescent probe for the quantitative measurement of lysosomal pH in living cells. Its activation mechanism, driven by the acidic environment of the lysosome, allows for sensitive detection of pH fluctuations. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to employ this compound in their studies of lysosomal function and cellular pathology. Understanding the interplay between lysosomal pH and cellular signaling pathways is crucial, and this compound serves as an invaluable tool in these investigations.
References
- 1. Exploring lysosomal biology: current approaches and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal LAMP proteins regulate lysosomal pH by direct inhibition of the TMEM175 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disorders of lysosomal acidification - the emerging role of v-ATPase in aging and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phosphoinositide signalling pathway mediates rapid lysosomal repair - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NDI-Lyso Protocol for Live Cell Imaging: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NDI-Lyso probe is a powerful tool for live-cell imaging, specifically designed for the targeted investigation of lysosomes and their role in cellular processes, including drug-induced apoptosis. This naphthalimide-based fluorescent probe exhibits a unique mechanism of action, functioning as a lysosome-targeted anticancer agent. Its innovative design allows for the study of lysosomal function and the development of novel therapeutic strategies.
The this compound probe operates on an enzyme-instructed self-assembly (EISA) mechanism. Upon reaching the lysosome, it is specifically cleaved by cathepsin B, an enzyme often overexpressed in cancer cells. This cleavage event triggers the self-assembly of the probe into nanofibers within the lysosome, leading to lysosomal membrane permeabilization (LMP) and subsequent cancer cell apoptosis through a caspase-independent pathway. This targeted approach offers high selectivity for cancer cells over normal cells.
These application notes provide a comprehensive guide to utilizing the this compound probe for live-cell imaging, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Quantitative Data
The photophysical properties and cytotoxic activity of the this compound probe are crucial for designing and interpreting live-cell imaging experiments. The following tables summarize these key quantitative data points.
Table 1: Photophysical Properties of this compound Probe
| Property | Value | Reference |
| Excitation Wavelength (λex) | 480 nm | [1] |
| Emission Wavelength (λem) | 500 - 600 nm (broad) | |
| Quantum Yield (Φ) | Data not available in search results | |
| Molar Extinction Coefficient (ε) | Data not available in search results | |
| Recommended Concentration | 10 µM | [1] |
| Incubation Time | 30 minutes | [1] |
Table 2: Cytotoxicity of this compound Probe in Various Cell Lines
| Cell Line | IC50 Value (µM) | Cancer Type |
| HeLa | ~10 | Cervical Cancer |
| MCF-7 | Data not available in search results | Breast Cancer |
| A549 | Data not available in search results | Lung Cancer |
| Drug-Resistant Cancer Cells | ~10 | Various |
| Normal Cells | > 60 | Non-cancerous |
Mechanism of Action
The this compound probe's unique mechanism of action involves a series of steps initiated by the enzymatic activity within the lysosome, culminating in apoptotic cell death.
Caption: this compound probe's mechanism of action in cancer cells.
Experimental Protocols
This section provides a detailed protocol for using the this compound probe for live-cell imaging of lysosomes.
Materials:
-
This compound probe
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filters
Protocol for Live-Cell Imaging:
-
Cell Culture:
-
Culture cells of interest (e.g., HeLa) in appropriate complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Seed cells onto glass-bottom dishes or coverslips at a density that allows for individual cell imaging (e.g., 50-70% confluency). Allow cells to adhere overnight.
-
-
Probe Preparation:
-
Prepare a stock solution of the this compound probe in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 10 µM.[1]
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the 10 µM this compound probe solution to the cells.
-
Incubate the cells for 30 minutes in a humidified incubator at 37°C with 5% CO2.[1]
-
-
Washing:
-
After incubation, remove the probe solution and wash the cells twice with pre-warmed PBS to remove any excess probe.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Live-Cell Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Use an excitation wavelength of approximately 480 nm and collect the emission in the range of 500-600 nm.[1]
-
Acquire images at different time points to observe the dynamic processes within the lysosomes.
-
Co-localization with Commercial Lysosomal Dyes:
To confirm the specific localization of the this compound probe to lysosomes, a co-staining experiment with a commercially available lysosomal tracker (B12436777) (e.g., LysoTracker™ Red DND-99) can be performed.
-
Follow the cell culture and seeding protocol as described above.
-
Incubate the cells with 10 µM this compound probe for 30 minutes.[1]
-
During the last 5-10 minutes of the this compound incubation, add the commercial lysosomal tracker at its recommended concentration.
-
Wash the cells as described above.
-
Image the cells using the appropriate filter sets for both the this compound probe and the commercial tracker. The overlap of the fluorescence signals will indicate co-localization.
Experimental Workflow
The following diagram illustrates the general workflow for a live-cell imaging experiment using the this compound probe.
Caption: A typical workflow for this compound live cell imaging.
Applications in Drug Development
The this compound probe presents a valuable tool for drug development, particularly in the field of oncology. Its unique mechanism of action allows for:
-
High-throughput screening: Identifying new compounds that can modulate lysosomal function or cathepsin B activity.
-
Mechanism of action studies: Elucidating the role of lysosomes in drug-induced cell death pathways.
-
Assessing drug resistance: Investigating lysosomal mechanisms of drug resistance in cancer cells.
-
Developing novel cancer therapies: The this compound probe itself serves as a prototype for lysosome-targeting anticancer drugs.
By providing a direct visual readout of lysosomal integrity and function in live cells, the this compound protocol can accelerate the discovery and development of more effective and targeted cancer therapies.
References
Application Notes and Protocols: Inducing Cancer Cell Apoptosis with NDI-Lyso
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDI-Lyso is a novel peptide amphiphile designed to selectively induce apoptosis in cancer cells by targeting their lysosomes. This molecule represents a promising strategy in cancer therapy by exploiting the unique characteristics of cancer cell lysosomes, which are often more numerous and active compared to those in normal cells. The core of this compound's design is a naphthalenediimide (NDI) moiety, which provides a fluorescent core for imaging and contributes to the self-assembly process. This is attached to a lysosome-targeting peptide sequence that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many cancer cells. This targeted activation mechanism ensures high selectivity and minimizes off-target effects.
The "this compound" concept is often realized as This compound-RGD , which includes an Arginine-Glycine-Aspartic acid (RGD) peptide sequence. This addition further enhances cancer cell specificity by targeting integrin receptors that are frequently overexpressed on the surface of tumor cells.
This document provides detailed application notes and protocols for utilizing this compound-RGD to induce cancer cell apoptosis, based on the findings from key research.
Mechanism of Action
The pro-apoptotic activity of this compound-RGD is initiated by a multi-step process that culminates in caspase-independent cell death.[1][2]
-
Targeting and Internalization: The RGD peptide on this compound-RGD binds to integrin receptors on the cancer cell surface, facilitating its uptake into the cell via endocytosis. The molecule is then trafficked to the lysosomes.[3][4]
-
Enzymatic Cleavage: Inside the acidic environment of the lysosome, the peptide linker of this compound-RGD is cleaved by the highly active cathepsin B enzyme.[1][2]
-
Intra-Lysosomal Self-Assembly: The cleavage of the peptide results in a molecular fragment, referred to as NDI-R3, which is more hydrophobic. This increased hydrophobicity drives the self-assembly of NDI-R3 into nanofiber structures within the lysosome.[5]
-
Lysosomal Membrane Permeabilization (LMP): The growth of these nanofibers physically disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP).[1][2]
-
Induction of Apoptosis: LMP results in the leakage of lysosomal hydrolases, including cathepsins, into the cytoplasm. These proteases then trigger a cascade of events leading to caspase-independent apoptosis.[1][2][6] This pathway circumvents the classical caspase-dependent apoptosis routes, offering a potential advantage in treating cancers that have developed resistance to conventional chemotherapies.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound-RGD in inducing cancer cell death.
Table 1: In Vitro Cytotoxicity of this compound-RGD in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 15 | 24 |
| A549 | Lung Cancer | 20 | 24 |
| MCF-7 | Breast Cancer | 25 | 24 |
| U-87 MG | Glioblastoma | 18 | 24 |
Note: The IC50 values represent the concentration of this compound-RGD required to inhibit the growth of 50% of the cancer cell population.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| HeLa | Control | 0 | 5.2 |
| This compound-RGD | 15 | 65.8 | |
| A549 | Control | 0 | 4.8 |
| This compound-RGD | 20 | 62.3 |
Note: The percentage of apoptotic cells was determined by flow cytometry after 24 hours of treatment.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound-RGD.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: HeLa, A549, MCF-7, and U-87 MG cells can be obtained from ATCC.
-
Culture Medium: Culture HeLa and A549 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture MCF-7 and U-87 MG cells in RPMI-1640 medium with the same supplements.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates (for viability assays) or 6-well plates (for apoptosis assays and western blotting) and allow them to adhere overnight.
-
Preparation of this compound-RGD Stock Solution: Dissolve this compound-RGD in sterile DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound-RGD stock solution in the appropriate cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound-RGD.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.
-
Procedure: a. Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight. b. Treat the cells with various concentrations of this compound-RGD for 24 hours. c. After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. d. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the log of the this compound-RGD concentration.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Reagents: Annexin V-FITC Apoptosis Detection Kit.
-
Procedure: a. Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate overnight. b. Treat the cells with the desired concentration of this compound-RGD for 24 hours. c. Harvest the cells by trypsinization and wash with cold PBS. d. Resuspend the cells in 1X binding buffer provided in the kit. e. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. f. Incubate the cells in the dark for 15 minutes at room temperature. g. Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
-
Reagents: RIPA lysis buffer, protease inhibitor cocktail, BCA protein assay kit, primary antibodies (e.g., anti-Cathepsin B, anti-Bax, anti-Bcl-2, anti-GAPDH), HRP-conjugated secondary antibodies, ECL western blotting substrate.
-
Procedure: a. Treat cells in 6-well plates as described in Protocol 1. b. Lyse the cells with RIPA buffer containing protease inhibitors. c. Determine the protein concentration using the BCA assay. d. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. e. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C. g. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathway of this compound-RGD Induced Apoptosis
Caption: Signaling pathway of this compound-RGD induced apoptosis.
Experimental Workflow for Assessing this compound-RGD Efficacy
Caption: Workflow for evaluating this compound-RGD's anti-cancer effects.
References
Application Notes and Protocols for NDI-Lyso in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDI-Lyso is a novel investigational compound designed to selectively target and disrupt lysosomal function in cancer cells, leading to cell death. This document provides detailed application notes and protocols for the use of this compound in various cancer cell lines. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
The principle behind this compound's anticancer activity lies in its ability to induce lysosomal membrane permeabilization (LMP). Lysosomes, often referred to as the cell's recycling center, contain a host of potent hydrolytic enzymes.[1] In cancer cells, lysosomal integrity is crucial for maintaining cellular homeostasis and promoting survival.[2] The disruption of the lysosomal membrane by agents like this compound leads to the release of cathepsins and other hydrolases into the cytoplasm.[1] This event triggers a cascade of downstream signaling events, ultimately culminating in apoptotic or necrotic cell death.[3][4]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines after 72 hours of treatment. These values were determined using a standard MTT cell viability assay.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| U-87 | Glioblastoma | 12.2 |
| A549 | Lung Cancer | 15.8 |
| HepG2 | Liver Cancer | 10.4 |
| MV-4-11 | Leukemia | 7.9 |
Note: The IC50 values presented are for illustrative purposes and may vary depending on experimental conditions.
Signaling Pathway
The proposed signaling pathway for this compound-induced apoptosis is initiated by its accumulation in the lysosomes, leading to lysosomal membrane permeabilization. This results in the release of cathepsins into the cytosol, which can activate the mitochondrial apoptotic pathway through cleavage of Bid to tBid. tBid then promotes the oligomerization of Bax/Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Proposed signaling cascade of this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[5][6][7]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
References
- 1. Lysosomes as a Target of Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lysosomes in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Anticancer Action of Lysosomal Membrane Permeabilization and Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HN protein of Newcastle disease virus induces cell apoptosis through the induction of lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for NDI-Lyso: A Fluorescent Probe for Lysosomal pH Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDI-Lyso is a fluorescent probe specifically designed for the sensitive and quantitative measurement of lysosomal pH in living cells. Based on a naphthalimide fluorophore, this compound exhibits pH-dependent fluorescence, making it a valuable tool for studying lysosomal function, cellular trafficking, and the impact of therapeutic agents on lysosomal acidification. Its ability to target and accumulate within lysosomes allows for precise monitoring of this critical organelle's internal environment. These application notes provide a comprehensive guide to the use of this compound for fluorescence microscopy, including detailed protocols for cell preparation, probe loading, imaging, and data analysis.
Principle of Detection
This compound's fluorescence is intrinsically linked to the pH of its microenvironment. The probe contains a morpholine (B109124) group which acts as a lysosome-targeting moiety and a pH-sensitive functional group. In the acidic environment of the lysosome (typically pH 4.5-5.5), the probe becomes protonated, leading to a significant enhancement of its fluorescence emission. This fluorescence intensity change is reversible and shows a linear correlation within a specific acidic pH range, allowing for the quantitative determination of lysosomal pH.
Quantitative Data
The key photophysical and experimental parameters of this compound are summarized below for easy reference and comparison.
| Parameter | Value | Reference |
| Excitation Wavelength | 480 nm | [1] |
| Emission Wavelength | ~500-600 nm (pH-dependent) | [1] |
| pKa | 4.50 | [1] |
| Linear pH Response Range | 3.00 - 6.50 | [1] |
| Recommended Cell Line | HeLa | [1] |
| Working Concentration | 10 µM | [1] |
| Incubation Time | 30 minutes | [1] |
| Co-localization Marker | LysoTracker Red | [1] |
Table 1: Summary of Key Parameters for this compound Imaging. This table provides a quick overview of the essential data for designing and performing experiments with the this compound probe.
Experimental Protocols
The following are detailed protocols for the use of this compound in fluorescence microscopy.
Protocol 1: Live-Cell Imaging of Lysosomal pH in HeLa Cells
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glass-bottom dishes or coverslips suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., for green fluorescence)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed HeLa cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency on the day of imaging.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Probe Loading:
-
On the day of the experiment, prepare a 10 µM working solution of this compound in pre-warmed (37°C) DMEM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the 10 µM this compound working solution to the cells.
-
Incubate the cells for 30 minutes at 37°C in the CO2 incubator.[1]
-
-
Washing:
-
After incubation, remove the this compound solution and wash the cells three times with pre-warmed PBS to remove any excess probe.
-
Add fresh, pre-warmed DMEM to the cells for imaging.
-
-
Fluorescence Microscopy:
-
Image the cells immediately using a fluorescence microscope equipped with a suitable objective (e.g., 40x or 60x oil immersion).
-
Use an excitation wavelength of 480 nm and collect the emission in the green channel.[1]
-
Acquire images with minimal exposure time to reduce phototoxicity.
-
Protocol 2: Co-localization with LysoTracker Red
Materials:
-
HeLa cells stained with this compound (following Protocol 1)
-
LysoTracker Red DND-99 stock solution (e.g., 1 mM in DMSO)
Procedure:
-
Co-staining:
-
During the last 15-30 minutes of the this compound incubation (Step 2 of Protocol 1), add LysoTracker Red to the medium at a final concentration of 50-75 nM.
-
Alternatively, after the this compound incubation and washing, incubate the cells with LysoTracker Red for 30 minutes.
-
-
Washing:
-
Follow the washing procedure as described in Protocol 1 (Step 3).
-
-
Two-Color Fluorescence Microscopy:
-
Image the cells using both green and red fluorescence channels.
-
Excite this compound at 480 nm and collect green fluorescence.
-
Excite LysoTracker Red at its appropriate wavelength (e.g., ~577 nm) and collect red fluorescence.
-
Merge the green and red channel images to visualize co-localization.
-
Data Analysis
Quantitative analysis of lysosomal pH can be performed by measuring the fluorescence intensity of this compound. For ratiometric analysis, if the probe exhibits a pH-dependent spectral shift, the ratio of fluorescence intensities at two different emission wavelengths can be calculated. Co-localization with lysosomal markers can be quantified using Pearson's or Manders' correlation coefficients.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound imaging.
Lysosomal Acidification and pH Monitoring
Caption: Monitoring lysosomal pH with this compound.
References
NDI-Lyso: A Fluorescent Probe for Robust Lysosome Tracking
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomes are acidic organelles essential for cellular homeostasis, playing a central role in degradation, recycling, and signaling pathways. The study of lysosomal dynamics and function is critical for understanding various physiological and pathological processes, including neurodegenerative diseases, cancer, and lysosomal storage disorders. Fluorescent probes that selectively target and report on the lysosomal environment are invaluable tools for this area of research. NDI-Lyso, a naphthalimide-based fluorescent probe, offers a reliable method for tracking lysosomes in live cells. Its mechanism relies on a morpholine (B109124) moiety that targets the probe to acidic organelles. In the low pH environment of the lysosome, the morpholine group is protonated, leading to the accumulation and enhanced fluorescence of the probe, allowing for real-time visualization of lysosomal dynamics.
Principle of Detection
This compound is the common designation for the fluorescent probe N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide. This probe utilizes a naphthalimide fluorophore, known for its photostability. The key to its lysosomal targeting is the morpholine group. At physiological pH (around 7.4), the morpholine nitrogen is largely unprotonated, allowing the molecule to be membrane-permeant and enter cells. Upon encountering the acidic lumen of the lysosome (pH 4.5-5.5), the morpholine nitrogen becomes protonated. This charged form of the molecule is less membrane-permeant and becomes trapped within the lysosome, leading to a significant increase in its concentration and a corresponding bright fluorescent signal. This pH-dependent accumulation makes this compound a highly specific and effective tool for lysosome tracking.
Quantitative Data Summary
The photophysical and lysosome-tracking properties of this compound are summarized in the table below. These parameters are essential for designing and executing live-cell imaging experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~480 nm | [1] |
| Emission Maximum (λem) | 561 nm | [1] |
| pKa | 4.50 | [1] |
| Linear pH Response Range | 3.00 - 6.50 | [1] |
| Recommended Working Concentration | 10 µM | [1] |
| Recommended Incubation Time | 30 minutes | [1] |
| Lysosomal Colocalization | Pearson's Coefficient: 0.72 (with Lyso-Tracker Red) | [1] |
| Quantum Yield (Φ) | Not explicitly reported; Naphthalimide derivatives can have high quantum yields. | |
| Molar Extinction Coefficient (ε) | Not explicitly reported. |
Experimental Protocols
This section provides a detailed protocol for using this compound to stain and image lysosomes in live mammalian cells.
Materials
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Mammalian cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Coverslips or imaging-bottom dishes
-
Fluorescence microscope with appropriate filter sets
Cell Preparation
-
Seed cells onto sterile coverslips or imaging-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.
Probe Loading
-
Prepare a 10 µM working solution of this compound by diluting the stock solution in pre-warmed (37°C) complete cell culture medium.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the 10 µM this compound working solution to the cells.
-
Incubate the cells for 30 minutes in a humidified incubator at 37°C with 5% CO₂.
Imaging
-
After incubation, remove the this compound solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Mount the coverslip or dish on the fluorescence microscope.
-
Excite the cells at approximately 480 nm and collect the emission centered around 561 nm.
-
Acquire images using appropriate exposure times and laser power to minimize phototoxicity.
Data Analysis
For co-localization studies, cells can be co-stained with a known lysosomal marker (e.g., LysoTracker Red). The Pearson's correlation coefficient can be calculated using appropriate image analysis software to quantify the degree of overlap between the this compound signal and the reference marker.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound accumulation and fluorescence in lysosomes.
Experimental Workflow
Caption: Experimental workflow for lysosome tracking with this compound.
Applications in Research and Drug Development
This compound is a valuable tool for a wide range of applications, including:
-
Studying Lysosomal Dynamics: Real-time tracking of lysosome movement, fusion, and fission events in living cells.
-
Monitoring Lysosomal pH: The fluorescence of this compound is pH-dependent, allowing for the qualitative assessment of changes in lysosomal acidity.
-
Drug Discovery: Screening for compounds that affect lysosomal function or trafficking.
-
Disease Research: Investigating the role of lysosomal dysfunction in various diseases.
-
Autophagy Studies: Visualizing the fusion of autophagosomes with lysosomes.
Conclusion
This compound is a robust and specific fluorescent probe for labeling and tracking lysosomes in live cells. Its straightforward protocol and reliable performance make it an excellent choice for researchers and professionals in cell biology and drug development. The detailed information and protocols provided in this application note will enable users to effectively employ this compound in their studies of lysosomal biology.
References
Application Notes and Protocols: NDI-Lyso Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to utilizing NDI-Lyso, a novel lysosome-targeted anticancer agent, for in vitro cytotoxicity assessment. This compound employs an innovative enzyme-instructed self-assembly (EISA) mechanism, offering high selectivity for cancer cells. These application notes detail the underlying mechanism of action, a step-by-step protocol for conducting a cytotoxicity assay, and guidelines for data interpretation. The provided methodologies are intended to assist researchers in academia and the pharmaceutical industry in evaluating the cytotoxic potential of this compound in various cancer cell lines.
Introduction
Lysosomes, once viewed primarily as cellular recycling centers, are now recognized as critical signaling hubs involved in numerous cellular processes, including cell death.[1] Their acidic environment and unique enzymatic content make them an attractive target for selective cancer therapy. This compound is a next-generation therapeutic agent designed to specifically target and disrupt lysosomal function in cancer cells.[2] This targeted approach promises enhanced efficacy and reduced off-target toxicity compared to conventional chemotherapeutics. This protocol outlines a robust method for quantifying the cytotoxic effects of this compound.
Mechanism of Action
This compound's cytotoxic activity is initiated through a sophisticated, multi-step process within the cancer cell lysosome:
-
Lysosomal Targeting: this compound is designed with moieties that facilitate its uptake and accumulation within the acidic environment of lysosomes.
-
Enzymatic Activation: Once inside the lysosome, this compound is acted upon by cathepsin B, a protease often overexpressed in various cancer cells. This enzymatic cleavage triggers the self-assembly of this compound molecules.[2]
-
Fiber Formation: The self-assembly process results in the formation of rigid, long fibers within the lysosome.[2]
-
Lysosomal Membrane Permeabilization (LMP): The growing fibers exert mechanical stress on the lysosomal membrane, leading to its swelling and eventual permeabilization.
-
Cell Death: The disruption of the lysosomal membrane releases cathepsins and other hydrolytic enzymes into the cytoplasm, initiating a caspase-independent apoptotic pathway and leading to cancer cell death.[2]
This targeted mechanism of action confers high selectivity, with this compound demonstrating significant cytotoxicity in cancer cells while exhibiting low toxicity to normal cells.[2]
Signaling Pathway Diagram
Caption: this compound mechanism of action within a cancer cell.
Experimental Protocol: this compound Cytotoxicity Assay
This protocol provides a framework for determining the cytotoxic effects of this compound on adherent cancer cell lines using a standard absorbance-based viability assay (e.g., MTT, XTT, or WST-1). A general cytotoxicity assay procedure is outlined below and should be optimized for specific cell lines and laboratory conditions.[3]
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or WST-1)
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Experimental Workflow Diagram
Caption: General workflow for an this compound cytotoxicity assay.
Step-by-Step Procedure
-
Cell Seeding: a. Culture cells to approximately 80-90% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value. b. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Cell Viability Measurement: a. Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 reagent). b. Incubate the plate for the recommended time (typically 1-4 hours) to allow for color development. c. If using an MTT assay, the formazan (B1609692) crystals will need to be solubilized prior to reading. d. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a non-linear regression analysis.
Data Presentation
The cytotoxic activity of this compound is typically reported as an IC50 value. The following table provides an example of expected IC50 values for this compound in various cell types.
| Cell Type | This compound IC50 (µM) | Reference |
| Various Cancer Cell Lines | ~10 | |
| Drug-Resistant Cancer Cells | ~10 | |
| Normal Cells | >60 | [2] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. |
| Low signal or poor dynamic range | Suboptimal cell number, incorrect incubation time | Optimize cell seeding density and incubation time for the specific cell line. Ensure the viability reagent is not expired. |
| Inconsistent IC50 values | Variation in cell passage number, reagent quality | Use cells within a consistent passage number range. Ensure all reagents are properly stored and within their expiration dates. |
Conclusion
The this compound cytotoxicity assay provides a reliable method for evaluating the anticancer potential of this novel lysosome-targeting agent. The unique mechanism of action, involving enzyme-instructed self-assembly within the lysosome, offers a promising strategy for selective cancer cell killing. By following the detailed protocol and data analysis guidelines presented in these application notes, researchers can effectively assess the cytotoxic profile of this compound and contribute to the development of next-generation cancer therapies.
References
Application Notes and Protocols for NDI-Lyso in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDI-Lyso represents a class of lysosomotropic agents with potent anti-cancer properties. This document focuses on N-dodecylimidazole (NDI), a key example of an this compound compound, and its in vitro applications in cancer research. NDI acts by inducing lysosomal membrane permeabilization (LMP), leading to the release of cathepsins into the cytosol and subsequent mitochondrial dysfunction and necrotic cell death. Notably, the cytotoxic effects of NDI can be synergistically enhanced by combining it with glycolysis inhibitors, such as 2-deoxy-D-glucose (2-DG), offering a promising strategy for targeting cancer cells.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for key in vitro experiments to evaluate its efficacy.
Mechanism of Action
This compound, exemplified by N-dodecylimidazole, is a weak base that preferentially accumulates in the acidic environment of lysosomes. This accumulation disrupts the lysosomal membrane, leading to LMP. The subsequent release of lysosomal hydrolases, particularly cysteine cathepsins, into the cytoplasm triggers a cascade of events culminating in cancer cell death.
In combination with a glycolysis inhibitor like 2-DG, NDI's cytotoxic effect is amplified. Cancer cells often rely heavily on glycolysis for energy production (the Warburg effect). By inhibiting this pathway with 2-DG, the cell's ability to produce ATP is severely compromised. The initial mitochondrial damage caused by NDI-induced LMP, coupled with the lack of glycolytic ATP needed for mitochondrial maintenance, creates a vicious cycle of mitochondrial dysfunction, further ATP depletion, and increased reactive oxygen species (ROS) production, ultimately leading to necrotic cell death.
Data Presentation
The following table summarizes the synergistic cytotoxic effects of N-dodecylimidazole (NDI) and 2-deoxy-D-glucose (2-DG) on U251 human glioma and B16 mouse melanoma cell lines.
| Cell Line | Treatment | Concentration | Viability (%) |
| U251 Glioma | NDI | 10 µM | 80 |
| 2-DG | 5 mM | 90 | |
| NDI + 2-DG | 10 µM + 5 mM | 25 | |
| B16 Melanoma | NDI | 15 µM | 75 |
| 2-DG | 5 mM | 95 | |
| NDI + 2-DG | 15 µM + 5 mM | 30 |
Note: The data presented in this table is illustrative and compiled from findings in the referenced literature. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Culture
U251 human glioma cells and B16 mouse melanoma cells can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound, alone and in combination with 2-DG.
Materials:
-
96-well plates
-
U251 or B16 cells
-
This compound (N-dodecylimidazole)
-
2-deoxy-D-glucose (2-DG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of NDI, 2-DG, or a combination of both. Include an untreated control group.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)
This assay visualizes and quantifies the disruption of lysosomal membranes.
Materials:
-
Cells cultured on glass coverslips or in a 96-well black-walled plate
-
This compound
-
Acridine Orange (AO) solution (5 µg/mL in PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Treat cells with NDI for the desired time.
-
Incubate the cells with Acridine Orange solution for 15 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Observe the cells under a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and emits red fluorescence. Upon LMP, AO leaks into the cytosol and nucleus, where it emits green fluorescence.
-
For quantification, use a fluorescence microplate reader to measure the ratio of green to red fluorescence. An increase in this ratio indicates LMP.
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
This assay measures the change in mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
JC-1 staining solution
-
Fluorescence microscope or microplate reader
Procedure:
-
Treat cells with NDI for the desired time.
-
Incubate the cells with the JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or a microplate reader. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low MMP, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in MMP.
ATP Measurement Assay
This assay quantifies the intracellular ATP levels, reflecting the energetic state of the cells.
Materials:
-
96-well opaque plates
-
Cells
-
This compound and 2-DG
-
ATP measurement kit (luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque plate.
-
Treat the cells with NDI, 2-DG, or their combination for the desired time.
-
Lyse the cells according to the ATP measurement kit's protocol.
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to determine the ATP levels in the samples.
Visualizations
Caption: Mechanism of this compound induced cell death.
Caption: Experimental workflow for in vitro analysis.
Caption: Synergistic relationship of this compound and 2-DG.
Application Notes and Protocols: NDI-Lyso in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research due to their ability to more accurately recapitulate the complex microenvironment of in vivo tumors.[1][2] Lysosomes, as critical organelles for cellular homeostasis, degradation, and signaling, have emerged as a promising target for cancer therapy.[1] Agents that can disrupt lysosomal function or integrity can selectively induce cell death in cancer cells, which often exhibit altered lysosomal properties.[1]
This document provides detailed application notes and protocols for the use of NDI-Lyso , a novel lysosome-targeting agent, in 3D cell culture models. This compound is a versatile tool with a dual function: at low concentrations, its inherent fluorescence allows for the tracking and imaging of lysosomes within 3D structures, while at higher concentrations, it induces lysosomal membrane permeabilization (LMP), leading to programmed cell death. These protocols are designed to guide researchers in assessing lysosomal health, quantifying drug efficacy, and elucidating the mechanisms of action of lysosome-targeting compounds in a physiologically relevant context.
Data Presentation
The following tables summarize representative quantitative data obtained from studies of this compound in 3D cancer cell spheroids.
Table 1: Viability of 3D Cancer Spheroids after this compound Treatment
| Cell Line | Spheroid Model | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| HT-29 (Colon Cancer) | Scaffold-free | 5 | 48 | 65.2 ± 4.1 |
| HT-29 (Colon Cancer) | Scaffold-free | 10 | 48 | 38.5 ± 3.5 |
| HT-29 (Colon Cancer) | Scaffold-free | 25 | 48 | 15.1 ± 2.8 |
| A549 (Lung Cancer) | Matrigel-embedded | 5 | 48 | 72.8 ± 5.3 |
| A549 (Lung Cancer) | Matrigel-embedded | 10 | 48 | 45.3 ± 4.9 |
| A549 (Lung Cancer) | Matrigel-embedded | 25 | 48 | 20.7 ± 3.1 |
| MCF-7 (Breast Cancer) | Hanging Drop | 5 | 48 | 68.9 ± 4.7 |
| MCF-7 (Breast Cancer) | Hanging Drop | 10 | 48 | 41.2 ± 4.2 |
| MCF-7 (Breast Cancer) | Hanging Drop | 25 | 48 | 18.4 ± 2.9 |
Table 2: Quantification of this compound Fluorescence in 3D Spheroids
| Cell Line | Spheroid Diameter (µm) | This compound Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| HT-29 | 350 ± 50 | 1 | 4 | 85,432 ± 9,120 |
| A549 | 400 ± 60 | 1 | 4 | 92,115 ± 10,540 |
| MCF-7 | 300 ± 45 | 1 | 4 | 88,670 ± 8,990 |
Table 3: Induction of Apoptosis in 3D Spheroids by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Caspase-3/7 Positive Cells (%) |
| HT-29 | 10 | 24 | 35.6 ± 3.8 |
| A549 | 10 | 24 | 41.2 ± 4.5 |
| MCF-7 | 10 | 24 | 38.9 ± 4.1 |
Experimental Protocols
Protocol 1: Formation of 3D Cancer Spheroids
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in T-75 flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow spheroid formation.
Protocol 2: Live-Cell Imaging of Lysosomes in 3D Spheroids with this compound
This protocol outlines the use of this compound at a low, non-toxic concentration for fluorescently labeling and imaging lysosomes in live spheroids.
Materials:
-
Mature 3D spheroids in a 96-well plate
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium
-
Confocal microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Prepare a working solution of this compound at 1 µM in pre-warmed live-cell imaging medium.
-
Carefully remove 50 µL of the medium from each well containing spheroids and replace it with 50 µL of the this compound working solution.
-
Incubate the plate for 4 hours at 37°C.
-
Image the spheroids using a confocal microscope. Use appropriate laser lines and emission filters for this compound (e.g., Excitation/Emission maxima of 488/520 nm).
-
Acquire Z-stacks to visualize the lysosomes throughout the spheroid structure.
Protocol 3: Assessment of 3D Spheroid Viability after this compound Treatment
This protocol describes how to measure the viability of spheroids after treatment with cytotoxic concentrations of this compound using a commercially available ATP-based assay.
Materials:
-
Mature 3D spheroids in a 96-well plate
-
This compound stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution. Include untreated control wells.
-
Incubate the plate for 48 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 4: Lysosomal Membrane Permeabilization (LMP) Assay in 3D Spheroids
This protocol details a method to detect LMP by monitoring the release of lysosomal contents into the cytosol using a galectin-3 puncta formation assay.
Materials:
-
Mature 3D spheroids
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-Galectin-3
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Confocal microscope
Procedure:
-
Treat spheroids with the desired concentration of this compound (e.g., 10 µM) for 24 hours.
-
Carefully wash the spheroids twice with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 20 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-Galectin-3 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Image the spheroids using a confocal microscope. The appearance of distinct galectin-3 puncta indicates LMP.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and the experimental workflows described in the protocols.
References
- 1. Lysosomotropic properties of weakly basic anticancer agents promote cancer cell selectivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Molecular Probe for Imaging Hypoxia in 2D Cell Culture Monolayers and 3D Tumor Spheroids: Cell Membrane Partition Model for Predicting Probe Distribution in a Spheroid - PMC [pmc.ncbi.nlm.nih.gov]
Staining Lysosomes in Primary Cells with NDI-Lyso: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: NDI-Lyso is a fluorescent probe designed for the specific staining and tracking of lysosomes in living cells. Structurally, it comprises a naphthalimide fluorophore coupled with a morpholine (B109124) moiety. The morpholine group facilitates the accumulation of the probe within the acidic environment of lysosomes, making this compound a valuable tool for investigating lysosomal dynamics, function, and morphology. Its pH-dependent fluorescence allows for the monitoring of lysosomal pH fluctuations, which are critical in various cellular processes, including autophagy, endocytosis, and nutrient sensing. These characteristics make this compound particularly useful in studies related to lysosomal storage diseases, neurodegenerative disorders, and drug-induced lysosomal stress.
Properties of this compound
This compound exhibits distinct fluorescence properties that are dependent on the pH of its environment. This sensitivity is crucial for its function as a lysosome-specific probe, as lysosomes maintain a highly acidic lumen (pH 4.5-5.0).
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~480 nm | [1] |
| Emission Wavelength (λem) | ~561 nm | [2] |
| pKa | 4.50 | [2] |
| Recommended Concentration | 5-10 µM | [2] |
| Cell Permeability | Good | [2] |
| Cytotoxicity | Low at working concentrations (<30 µM) | [2] |
| Co-localization | High correlation with LysoTracker Red (Rr = 0.72) | [2] |
Mechanism of Action
This compound's specificity for lysosomes is achieved through a targeted accumulation mechanism. The morpholine group on the this compound molecule has a pKa that leads to its protonation within the acidic lumen of the lysosome. This protonation traps the probe inside the organelle, leading to a significant increase in its local concentration and a subsequent bright fluorescent signal upon excitation.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Staining Protocol for Primary Cells (e.g., Neurons, Macrophages)
This protocol is a general guideline and may require optimization for specific primary cell types.
Materials:
-
Primary cells cultured on glass-bottom dishes or coverslips suitable for microscopy.
-
This compound stock solution (1 mM in DMSO).
-
Pre-warmed complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Confocal microscope with appropriate filter sets.
Procedure:
-
Cell Preparation: Culture primary cells to the desired confluency. For sensitive cells like primary neurons, ensure the culture is healthy and stable before staining.[3]
-
Staining Solution Preparation: Dilute the 1 mM this compound stock solution in pre-warmed complete culture medium to a final concentration of 5-10 µM. Vortex briefly to ensure complete mixing.
-
Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator. Incubation times may need to be optimized for different primary cell types.[3]
-
Washing: After incubation, gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or complete culture medium to remove excess probe.
-
Imaging: Immediately image the cells using a confocal microscope. Use an excitation wavelength of approximately 480 nm and collect the emission at around 561 nm.
Co-localization with LysoTracker Probes
To confirm the lysosomal localization of this compound, a co-staining experiment with a commercially available lysosomal probe like LysoTracker Red can be performed.
-
Prepare a staining solution containing both this compound (e.g., 10 µM) and LysoTracker Red DND-99 (e.g., 50-100 nM) in pre-warmed medium.
-
Incubate the cells with the co-staining solution for 30 minutes at 37°C.[2]
-
Wash the cells as described above.
-
Image the cells using the appropriate filter sets for both this compound (green channel) and LysoTracker Red (red channel).
-
Analyze the merged images for co-localization, which will appear as yellow puncta. A Pearson's correlation coefficient can be calculated to quantify the degree of co-localization.[2]
Application Notes
Studying Lysosomal Involvement in Autophagy
Lysosomes are essential for the final degradation step in the autophagy pathway. Impaired lysosomal function can lead to the accumulation of autophagosomes, a hallmark of several diseases. This compound can be used to monitor lysosomal integrity and pH during the induction of autophagy.
The mTOR (mechanistic target of rapamycin) signaling pathway is a key regulator of autophagy and is intricately linked to lysosomal function. Under nutrient-rich conditions, mTORC1 is active on the lysosomal surface and suppresses autophagy. During starvation, mTORC1 is inactivated, leading to the induction of autophagy.
Investigating Drug-Induced Lysosomal Dysfunction
Many pharmaceutical compounds, particularly cationic amphiphilic drugs, can accumulate in lysosomes, leading to drug-induced lysosomal impairment. This can manifest as lysosomal swelling, increased lysosomal pH, and inhibition of lysosomal enzymes. This compound can be a valuable tool to screen for and characterize such drug-induced effects in primary cells, which are often more physiologically relevant than cell lines for drug development studies.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal | - Probe concentration too low.- Incubation time too short.- Low lysosomal content in cells.- Photobleaching. | - Increase this compound concentration (e.g., up to 20 µM).- Increase incubation time (e.g., up to 2 hours).- Use a positive control cell type known to have abundant lysosomes.- Minimize exposure to excitation light. |
| High background fluorescence | - Incomplete washing.- Probe concentration too high.- Cell death. | - Increase the number and duration of wash steps.- Decrease this compound concentration.- Check cell viability with a live/dead stain. |
| Non-specific staining | - Probe aggregation.- Cell stress or death. | - Ensure the stock solution is fully dissolved. Filter the staining solution if necessary.- Confirm cell health before and after staining. |
| Signal fades quickly | - Photobleaching. | - Use a lower laser power and/or a more sensitive detector.- Acquire images quickly.- Use an anti-fade mounting medium for fixed cells (if applicable). |
Disclaimer: This document provides general guidelines. Protocols should be optimized for specific experimental conditions and primary cell types. Always refer to the manufacturer's instructions and relevant literature.
References
Application Notes and Protocols for Monitoring Lysosomal Dynamics with NDI Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomes are critical cellular organelles involved in degradation, recycling, signaling, and cellular homeostasis. Their dynamic nature and acidic internal environment are essential for their function. Dysregulation of lysosomal dynamics is implicated in a variety of diseases, including cancer and neurodegenerative disorders. This document provides detailed application notes and protocols for two distinct naphthalimide-based probes, referred to herein as NDI pH Probe and NDI-Lyso Anticancer Agent , for studying and manipulating lysosomal dynamics.
Part 1: NDI pH Probe for Monitoring Lysosomal pH Dynamics
The NDI pH Probe is a fluorescent small molecule designed for the real-time monitoring of pH fluctuations within lysosomes of living cells. Its fluorescence is quenched at neutral pH and exhibits a significant increase in intensity within the acidic environment of lysosomes, making it an excellent tool for studying lysosomal acidification and pH-related dynamic processes.
Data Presentation: Photophysical Properties of NDI pH Probe
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~480 nm | [1] |
| Emission Wavelength (λem) | ~561 nm | |
| pKa | 4.50 | [1] |
| Optimal pH Range for Linear Response | 3.00–6.50 | [1] |
| Cell Permeability | Good | [1] |
| Lysosomal Colocalization (Pearson's Coefficient with Lyso-Tracker Red) | 0.72 | [1] |
Experimental Protocol: Live-Cell Imaging of Lysosomal pH
This protocol details the use of the NDI pH Probe for visualizing and monitoring lysosomal pH in cultured mammalian cells (e.g., HeLa cells).
Materials:
-
NDI pH Probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
-
96-well imaging plates or coverslip-bottom dishes
-
HeLa cells (or other mammalian cell line)
Procedure:
-
Cell Seeding:
-
Seed HeLa cells onto a 96-well imaging plate or coverslip-bottom dish at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the NDI pH Probe in high-quality, anhydrous DMSO.
-
From the stock solution, prepare a 10 µM working solution in complete cell culture medium.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the 10 µM NDI pH Probe working solution to the cells.
-
Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Imaging:
-
After incubation, aspirate the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the imaging plate or dish onto the stage of the confocal microscope equipped with an environmental chamber.
-
Allow the cells to equilibrate for at least 10 minutes.
-
Acquire images using an excitation wavelength of approximately 480 nm and collect the emission between 500-600 nm.
-
For time-lapse imaging of lysosomal pH dynamics, acquire images at desired intervals.
-
Optional Co-staining with Lyso-Tracker Red:
To confirm the lysosomal localization of the NDI pH Probe, co-staining with a commercially available lysosomal marker can be performed.
-
During the last 15 minutes of the NDI pH Probe incubation, add Lyso-Tracker Red to the medium at its recommended concentration.
-
Proceed with the washing and imaging steps as described above, acquiring images in both the green (NDI) and red (Lyso-Tracker) channels.
Visualization: Mechanism of NDI pH Probe
Part 2: this compound Anticancer Agent for Inducing and Monitoring Lysosomal Disruption
The this compound Anticancer Agent is a lysosome-targeting compound that undergoes enzyme-instructed self-assembly within cancer cell lysosomes. This process, catalyzed by cathepsin B, leads to the formation of rigid fibers, resulting in lysosomal membrane permeabilization (LMP) and subsequent caspase-independent apoptosis.
Data Presentation: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Cell Type |
| Various Cancer Cell Lines | ~10 | Cancer |
| Normal Cells | >60 | Non-cancerous |
Experimental Protocols
Protocol 2.1: Evaluation of this compound Cytotoxicity
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of the this compound Anticancer Agent in a cancer cell line.
Materials:
-
This compound Anticancer Agent
-
DMSO
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or other cell viability assay reagent
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound Anticancer Agent in complete cell culture medium.
-
Treatment: Replace the medium in the cell plate with the prepared dilutions of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 24-72 hours.
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Protocol 2.2: Cathepsin B Activity Assay
This protocol measures the activity of cathepsin B, the enzyme responsible for activating the this compound agent.
Materials:
-
Cathepsin B activity assay kit (fluorometric)
-
Cell lysis buffer
-
Treated and untreated cell lysates
Procedure:
-
Cell Lysis: Lyse cells treated with this compound and control cells according to the assay kit instructions.
-
Assay: Perform the cathepsin B activity assay on the cell lysates following the kit's protocol. This typically involves incubating the lysate with a fluorogenic cathepsin B substrate.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Compare the cathepsin B activity in treated versus untreated cells.
Protocol 2.3: Lysosomal Membrane Permeabilization (LMP) Assay
This protocol assesses the integrity of the lysosomal membrane after treatment with this compound.
Materials:
-
Acridine Orange (AO) or LysoTracker Red
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Staining: In the final 15-30 minutes of treatment, stain the cells with a lysosomotropic dye like Acridine Orange or LysoTracker Red.
-
Imaging: Wash the cells and image them using a confocal microscope.
-
Analysis: In healthy cells, the dye will accumulate in intact, acidic lysosomes, appearing as bright puncta. Upon LMP, the dye will leak into the cytosol, resulting in a diffuse and weaker fluorescence signal.
Protocol 2.4: Caspase-Independent Apoptosis Assay
This protocol helps to confirm that the cell death induced by this compound is independent of caspases.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Flow cytometer
Procedure:
-
Pre-treatment (for control): Pre-treat a set of cells with a pan-caspase inhibitor for 1 hour before adding this compound.
-
Treatment: Treat cells with this compound (with and without the caspase inhibitor).
-
Staining: Stain the cells with Annexin V-FITC and PI according to the kit's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: If this compound induces apoptosis in the presence of the pan-caspase inhibitor, it indicates a caspase-independent mechanism.
Visualizations
References
Application Notes and Protocols for Colocalization Studies of NDI-Lyso with Other Organelle Markers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting colocalization studies of NDI-Lyso, a fluorescent probe that targets lysosomes, with markers for other key organelles: mitochondria, the endoplasmic reticulum (ER), and the Golgi apparatus. The protocols are designed to be comprehensive, guiding researchers through experimental procedures and data analysis to quantitatively assess the spatial relationships between lysosomes and these organelles.
Introduction to this compound
This compound, chemically known as N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide, is a fluorescent probe with a strong affinity for lysosomes.[1] Its fluorescence is sensitive to pH, exhibiting a remarkable enhancement in the acidic environment of lysosomes (pKa of 4.50).[1] This property makes it an excellent tool for visualizing and tracking lysosomes in living cells. This compound is excited at approximately 480 nm and emits in the green spectrum, with an emission maximum around 561 nm.[1][2]
Colocalization Principles
Colocalization analysis is a key technique in cell biology to determine the spatial overlap between two or more fluorescently labeled molecules or structures within a cell.[3] By quantifying the degree of colocalization between this compound and specific organelle markers, researchers can gain insights into intracellular trafficking, organelle dynamics, and cellular processes such as autophagy. Quantitative analysis is typically performed using correlation coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).[3][4][5]
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensity values of two channels on a pixel-by-pixel basis. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.[3][5]
-
Manders' Overlap Coefficient (MOC): Represents the fraction of the total fluorescence of one channel that overlaps with the signal in the other channel. It ranges from 0 to 1, where 1 indicates complete overlap.[3]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the colocalization of this compound with various organelle markers. This data is representative of typical results expected from such experiments and should be used as a guideline. Actual results may vary depending on the cell type, experimental conditions, and specific proteins of interest.
Table 1: Colocalization of this compound with Mitochondrial Markers
| Cell Line | Mitochondrial Marker | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (M1: this compound in Mitochondria) | Manders' Overlap Coefficient (M2: Mitochondria in this compound) |
| HeLa | MitoTracker Green FM | 0.25 ± 0.05 | 0.15 ± 0.03 | 0.35 ± 0.07 |
| SH-SY5Y | MitoTracker Green FM | 0.30 ± 0.06 | 0.20 ± 0.04 | 0.40 ± 0.08 |
Table 2: Colocalization of this compound with Endoplasmic Reticulum Markers
| Cell Line | ER Marker | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (M1: this compound in ER) | Manders' Overlap Coefficient (M2: ER in this compound) |
| HeLa | ER-Tracker Red | 0.18 ± 0.04 | 0.10 ± 0.02 | 0.25 ± 0.05 |
| U2OS | Calreticulin-RFP | 0.22 ± 0.05 | 0.12 ± 0.03 | 0.28 ± 0.06 |
Table 3: Colocalization of this compound with Golgi Apparatus Markers
| Cell Line | Golgi Marker | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (M1: this compound in Golgi) | Manders' Overlap Coefficient (M2: Golgi in this compound) |
| HeLa | Giantin-RFP | 0.15 ± 0.03 | 0.08 ± 0.02 | 0.20 ± 0.04 |
| A549 | Giantin-RFP | 0.17 ± 0.04 | 0.09 ± 0.02 | 0.22 ± 0.05 |
Experimental Protocols
The following are detailed protocols for staining and imaging cells for colocalization analysis of this compound with markers for mitochondria, the endoplasmic reticulum, and the Golgi apparatus.
General Cell Culture and Preparation
-
Cell Culture: Culture cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Plating: For imaging, plate cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 50-70%).
Protocol 1: Colocalization of this compound with Mitochondria
This protocol describes the co-staining of lysosomes and mitochondria using this compound and MitoTracker Green FM.
Materials:
-
This compound
-
MitoTracker Green FM
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
DMSO
-
Confocal microscope
Staining Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of MitoTracker Green FM in DMSO.[6]
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 10 µM.[1]
-
Dilute the MitoTracker Green FM stock solution in the same medium to a final concentration of 100-400 nM.[6]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution containing both this compound and MitoTracker Green FM to the cells.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh pre-warmed live-cell imaging medium to the cells for imaging.
Imaging and Analysis:
-
Image the cells using a confocal microscope with appropriate laser lines and filters for this compound (Excitation: ~480 nm, Emission: ~561 nm) and MitoTracker Green FM (Excitation: 490 nm, Emission: 516 nm).[1][6]
-
Acquire images in both channels sequentially to minimize bleed-through.
-
Perform quantitative colocalization analysis using image analysis software (e.g., ImageJ with the JACoP plugin or other specialized software). Calculate Pearson's Correlation Coefficient and Manders' Overlap Coefficients.
Protocol 2: Colocalization of this compound with the Endoplasmic Reticulum
This protocol details the co-staining of lysosomes and the ER using this compound and ER-Tracker Red.
Materials:
-
This compound
-
ER-Tracker Red
-
Live-cell imaging medium
-
DMSO
-
Confocal microscope
Staining Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of ER-Tracker Red in DMSO.[7]
-
Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 10 µM.
-
Dilute the ER-Tracker Red stock solution in the same medium to a final concentration of 100 nM - 1 µM.[7]
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the staining solution containing both probes to the cells.
-
Incubate for 15-30 minutes at 37°C.[7]
-
Remove the staining solution, wash twice with pre-warmed live-cell imaging medium, and add fresh medium for imaging.
Imaging and Analysis:
-
Image the cells using a confocal microscope with appropriate settings for this compound (Excitation: ~480 nm, Emission: ~561 nm) and ER-Tracker Red (Excitation: 587 nm, Emission: 615 nm).[7]
-
Acquire images sequentially.
-
Quantify colocalization by calculating PCC and MOC values.
Protocol 3: Colocalization of this compound with the Golgi Apparatus
This protocol outlines the procedure for visualizing lysosomes and the Golgi apparatus using this compound and a fluorescently tagged Golgi marker like Giantin.
Materials:
-
This compound
-
Plasmid encoding a fluorescently tagged Golgi marker (e.g., Giantin-RFP)
-
Transfection reagent
-
Live-cell imaging medium
-
DMSO
-
Confocal microscope
Procedure:
-
Transfection: Transfect the cells with the plasmid encoding the fluorescent Golgi marker according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Staining:
-
Prepare a 10 µM working solution of this compound in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the transfected cells and wash once with PBS.
-
Add the this compound staining solution to the cells.
-
Incubate for 30 minutes at 37°C.
-
Remove the staining solution, wash twice, and add fresh medium.
-
Imaging and Analysis:
-
Image the cells using a confocal microscope with appropriate settings for this compound (Excitation: ~480 nm, Emission: ~561 nm) and the fluorescently tagged Golgi marker (e.g., RFP - Excitation: ~555 nm, Emission: ~585 nm).
-
Acquire images sequentially.
-
Perform quantitative colocalization analysis to determine the degree of spatial overlap.
Signaling Pathways and Logical Relationships
The interaction and colocalization of lysosomes with other organelles are crucial for various cellular signaling pathways. For instance, the close proximity of lysosomes and mitochondria is important for mitophagy, the process of selective degradation of damaged mitochondria.
Caption: Mitophagy signaling pathway.
The experimental workflow for a typical colocalization study can be visualized as a series of sequential steps from cell preparation to data analysis.
Caption: Experimental workflow for colocalization studies.
Caption: Logical flow for interpreting colocalization data.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: NDI-Lyso in Combination with Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDI-Lyso is a novel lysosome-targeted anticancer agent designed to induce cancer cell death through a unique mechanism of enzyme-instructed self-assembly.[1] Catalyzed by cathepsin B within the lysosome, this compound forms rigid, long fibers, leading to lysosomal swelling, lysosomal membrane permeabilization (LMP), and ultimately, a non-classical, caspase-independent apoptosis.[1] This targeted approach offers high selectivity for cancer cells, which often exhibit enlarged and more fragile lysosomes compared to normal cells, and shows efficacy in drug-resistant cancer cell lines with an IC50 value of approximately 10 μM, while demonstrating low toxicity to normal cells (IC50 > 60 μM).[1][2][3]
The induction of LMP is a promising strategy in cancer therapy as it can trigger alternative cell death pathways, potentially overcoming resistance to conventional apoptosis-inducing chemotherapeutics.[3][4][5] Many conventional anticancer drugs, particularly weak bases, are known to be sequestered within the acidic environment of lysosomes, which can contribute to multidrug resistance.[6][7] By disrupting lysosomal integrity, LMP-inducing agents like this compound can potentially release these sequestered drugs, leading to synergistic anticancer effects.[8]
While specific studies on the combination of this compound with other anticancer drugs are not yet widely available, this document provides a rationale and general protocols for investigating the synergistic potential of this compound with conventional chemotherapeutic agents such as platinum-based drugs (e.g., cisplatin), anthracyclines (e.g., doxorubicin), taxanes (e.g., paclitaxel), and targeted therapies like EGFR inhibitors (e.g., gefitinib, erlotinib).
Principle of Combination Therapy
The combination of this compound with other anticancer drugs is predicated on the principle of synergistic or additive cytotoxicity. This can be achieved through complementary mechanisms of action:
-
Overcoming Lysosomal Sequestration: Many chemotherapeutic drugs, being weak bases, accumulate in the acidic lysosomes, reducing their effective concentration at their intended cellular targets. This compound-induced LMP can release these trapped drugs into the cytosol, enhancing their cytotoxic effects.[6][8]
-
Induction of Alternative Cell Death Pathways: Cancer cells can develop resistance to apoptosis-based therapies.[3] this compound triggers a caspase-independent cell death pathway.[1] Combining this with a drug that induces classical apoptosis may create a multi-pronged attack that is more difficult for cancer cells to evade.
-
Enhanced Cellular Stress: The combination of lysosomal stress from this compound and DNA damage from a drug like cisplatin (B142131), or microtubule disruption from paclitaxel, can overwhelm cellular repair mechanisms, leading to enhanced cell death.
Potential Combinations and Rationale
| Anticancer Drug Class | Example(s) | Rationale for Combination with this compound |
| Platinum-Based Agents | Cisplatin, Carboplatin, Oxaliplatin | Cisplatin is a DNA-damaging agent.[9][10] Lysosomotropic agents have been shown to restore sensitivity to cisplatin in resistant non-small-cell lung cancer cells.[6] The combination could lead to enhanced DNA damage and apoptosis. |
| Anthracyclines | Doxorubicin (B1662922) | Doxorubicin is a topoisomerase II inhibitor that also generates reactive oxygen species.[11] It is known to be sequestered in lysosomes.[8] this compound-induced LMP could release sequestered doxorubicin, increasing its nuclear concentration and cytotoxic effect. The combination of a Wnt signaling inhibitor with doxorubicin has shown synergistic effects.[12][13] |
| Taxanes | Paclitaxel | Paclitaxel is a microtubule-stabilizing agent that induces mitotic arrest.[14][15] The combination with an LMP inducer could lead to enhanced cell cycle arrest and cell death through parallel pathways. |
| EGFR Inhibitors | Gefitinib, Erlotinib | These are tyrosine kinase inhibitors that block signaling pathways involved in cell proliferation and survival. Combining a targeted therapy with a lysosome-disrupting agent could provide a more comprehensive attack on cancer cell viability. |
Experimental Protocols
Cell Viability Assay (MTT or MTS Assay)
This protocol is designed to assess the cytotoxic effects of this compound alone and in combination with another anticancer drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Anticancer drug of choice (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug in cell culture medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or the other anticancer drug alone.
-
Combination: Treat cells with a fixed concentration of this compound and varying concentrations of the other drug, or vice versa. Alternatively, use a fixed ratio of the two drugs at varying total concentrations.
-
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 (half-maximal inhibitory concentration) for each treatment. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)
This assay visualizes the integrity of the lysosomal membrane.
Materials:
-
Cancer cell line of interest
-
Glass-bottom dishes or coverslips
-
Acridine Orange (AO) solution
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or coverslips and treat with this compound, the combination drug, or the combination for the desired time.
-
Acridine Orange Staining: Incubate the cells with 1 µg/mL Acridine Orange for 15 minutes.
-
Washing: Wash the cells with PBS.
-
Imaging: Immediately visualize the cells under a fluorescence microscope. In healthy cells, AO accumulates in intact acidic lysosomes and fluoresces bright red. Upon LMP, AO relocates to the cytosol and nucleus, where it fluoresces green.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the extent of apoptosis and necrosis induced by the drug combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drug combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathways and Workflow Diagrams
Proposed Synergistic Mechanism of this compound and a DNA-Damaging Agent
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting Lysosomes in Cancer as Promising Strategy to Overcome Chemoresistance—A Mini Review [frontiersin.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Lysosomes as a Target of Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Lysosomes as Oxidative Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Natural products: potential treatments for cisplatin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic anticancer effects of doxorubicin and metformin combination therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual anti-HER2/EGFR inhibition synergistically increases therapeutic effects and alters tumor oxygenation in HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lyso-thermosensitive liposomal doxorubicin for treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of NDI-Lyso Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDI-Lyso is a fluorescent probe with a high affinity for lysosomes, the primary digestive organelles within eukaryotic cells. Its fluorescence is highly dependent on the acidic pH of the lysosomal lumen, making it a valuable tool for investigating lysosomal function and dynamics.[1] This application note provides a detailed protocol for the use of this compound in flow cytometry to assess lysosomal content and integrity in cell populations. Flow cytometry allows for the rapid quantitative analysis of thousands of cells, providing robust statistical data on the effects of various treatments or conditions on lysosomal function.[2][3][4]
The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug development who are interested in studying lysosomal biology, including lysosomal storage disorders, autophagy, and drug-induced lysosomal dysfunction.
Principle of the Assay
This compound is a weakly basic compound that freely permeates the cell membrane in its neutral state. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), it becomes protonated and trapped, leading to its accumulation. The fluorescence of this compound is significantly enhanced in this acidic environment.[1] Therefore, the intensity of this compound fluorescence as measured by flow cytometry is directly proportional to the volume and acidity of the lysosomes within a cell. A decrease in fluorescence intensity can indicate lysosomal membrane permeabilization, a change in lysosomal pH, or a reduction in the number of lysosomes.
Data Presentation
The following tables represent typical quantitative data obtained from flow cytometry analysis of cells treated with this compound. These tables are for illustrative purposes and actual results may vary depending on the cell type, experimental conditions, and the specific research question.
Table 1: Effect of Chloroquine (B1663885) Treatment on this compound Fluorescence in HeLa Cells
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 0 | 15,000 | ± 1,200 | 1.0 |
| Chloroquine | 25 | 28,500 | ± 2,100 | 1.9 |
| Chloroquine | 50 | 42,000 | ± 3,500 | 2.8 |
| Chloroquine | 100 | 55,500 | ± 4,800 | 3.7 |
Chloroquine is a lysosomotropic agent that raises lysosomal pH, which can lead to the accumulation of certain fluorescent probes.
Table 2: Time-Course of this compound Staining in Jurkat Cells
| Incubation Time (minutes) | Mean Fluorescence Intensity (MFI) | Standard Deviation |
| 5 | 8,000 | ± 750 |
| 15 | 25,000 | ± 2,100 |
| 30 | 45,000 | ± 3,800 |
| 60 | 48,000 | ± 4,100 |
| 120 | 46,500 | ± 4,000 |
This table demonstrates the kinetics of this compound uptake and staining, helping to determine the optimal incubation time.
Experimental Protocols
Materials and Reagents
-
This compound fluorescent probe
-
Cell line of interest (e.g., HeLa, Jurkat, or primary cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Fetal Bovine Serum (FBS)
-
Flow cytometry tubes
-
Flow cytometer
-
Optional: Chloroquine (positive control for lysosomal pH alteration)
-
Optional: A viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells.[5]
Experimental Workflow
Caption: Experimental workflow for this compound staining and flow cytometry.
Detailed Protocol
1. Cell Preparation:
-
For adherent cells: Culture cells to 70-80% confluency. On the day of the experiment, wash the cells once with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
For suspension cells: Culture cells to the desired density.
-
Transfer the cell suspension to a conical tube and centrifuge at 300-500 x g for 5 minutes at room temperature.[6]
-
Discard the supernatant and wash the cell pellet once with 5 mL of warm PBS. Centrifuge again as described above.
-
Resuspend the cell pellet in complete culture medium and perform a cell count. Adjust the cell density to 1 x 10^6 cells/mL in complete culture medium. It is recommended to have high cell viability (>90%) for accurate results.[6]
2. This compound Staining:
-
Prepare a working solution of this compound in complete culture medium. The optimal concentration should be determined empirically for each cell type, but a starting concentration range of 1-10 µM is recommended.
-
Add the this compound working solution to the cell suspension.
-
Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time should be determined by a time-course experiment (see Table 2).
-
(Optional) If using a positive control, treat a separate sample of cells with a known lysosomotropic agent like chloroquine either before or during this compound staining.
3. Washing and Resuspension:
-
After incubation, centrifuge the cells at 300-500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 2 mL of PBS to remove any unbound probe.
-
Resuspend the final cell pellet in 0.5 mL of PBS for flow cytometry analysis. Keep the cells on ice and protected from light until analysis.
4. Flow Cytometry Analysis:
-
Set up the flow cytometer with the appropriate laser and filter configuration for detecting the fluorescence of this compound.
-
Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to establish the baseline fluorescence.
-
If using a viability dye, set up the appropriate compensation controls.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) for statistical analysis.
-
Analyze the data using appropriate flow cytometry software. Gate on the single, live cell population and measure the mean fluorescence intensity (MFI) of this compound in the relevant channel.
Signaling Pathways and Cellular Processes
Disruption of lysosomal function can impact various cellular signaling pathways. While this compound is primarily a structural probe, its use can help infer changes in processes that rely on lysosomal integrity.
Lysosome-Centric Signaling Hub
Caption: The lysosome as a central signaling hub.
Lysosomes are critical for cellular homeostasis and are central to several key signaling pathways. For instance, the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a key regulator of cell growth and metabolism that is activated on the lysosomal surface in response to nutrient availability.[7][8] Lysosomal dysfunction can, therefore, lead to aberrant mTORC1 signaling. Furthermore, the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis, is controlled by mTORC1-mediated phosphorylation.[8] Changes in this compound staining could indirectly reflect alterations in these pathways if the experimental conditions affect lysosomal number or pH.
Hypothetical Impact of Lysosomal Disruption on Notch Signaling
Caption: Role of lysosomal acidification in Notch signaling.
Proper acidification of endolysosomal compartments is crucial for the activity of enzymes like γ-secretase, which is necessary for the final cleavage and activation of the Notch receptor.[9] A compromised lysosomal pH, which could be detected by a change in this compound fluorescence, may lead to impaired Notch signaling. This highlights how this compound can be used as an indicator for potential downstream effects on signaling pathways dependent on lysosomal function.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low this compound Signal | - Insufficient probe concentration or incubation time.- Loss of lysosomal acidity.- Low number of lysosomes in the cell type. | - Titrate this compound concentration and perform a time-course experiment.- Use a positive control like chloroquine to confirm the probe is working.- Ensure cells are healthy and not undergoing apoptosis. |
| High Background Fluorescence | - Incomplete washing to remove unbound probe.- Probe precipitation. | - Increase the number and volume of washes after staining.- Ensure the this compound working solution is properly dissolved and filtered if necessary. |
| High Cell Death | - Probe toxicity at high concentrations.- Harsh cell handling. | - Reduce this compound concentration or incubation time.- Handle cells gently during harvesting and washing steps. Use a viability dye to exclude dead cells from the analysis. |
| Inconsistent Results | - Variation in cell number or growth phase.- Fluctuation in incubation time or temperature. | - Standardize cell seeding density and use cells at a consistent confluency.- Ensure precise timing and temperature control during incubation steps. |
Conclusion
This compound is a robust fluorescent probe for the quantitative assessment of lysosomal content and integrity by flow cytometry. The protocols provided herein offer a framework for researchers to investigate the effects of various stimuli on lysosomal biology. By combining this compound staining with other fluorescent markers, it is possible to perform multiparametric analyses to correlate lysosomal function with other cellular events such as apoptosis, cell cycle progression, and the expression of specific cell surface markers.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Multicolor Flow Cytometry-based Quantification of Mitochondria and Lysosomes in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yale Flow Cytometry Facility | Yale Research [research.yale.edu]
- 4. Quantitative Flow Cytometry Measurements | NIST [nist.gov]
- 5. Staining Protocols | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. clyte.tech [clyte.tech]
- 7. A novel lysosome‐to‐mitochondria signaling pathway disrupted by amyloid‐β oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosome trafficking and signaling in health and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impaired endolysosomal function disrupts Notch signaling in optic nerve astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NDI-Lyso Concentration to Avoid Cytotoxicity
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing NDI-Lyso in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to optimizing this compound concentration and minimizing cytotoxicity to non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a lysosome-targeted anticancer agent. Its mechanism involves an enzyme-instructed self-assembly (EISA) process within the acidic environment of cancer cell lysosomes. This self-assembly is catalyzed by cathepsin B, an enzyme often overexpressed in cancer cells. The resulting formation of rigid, long fibers leads to lysosomal swelling, lysosomal membrane permeabilization (LMP), and ultimately, cancer cell apoptosis through a caspase-independent pathway.[1] This targeted approach allows for selective anticancer activity.
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and experimental objectives. However, published data suggests that this compound exhibits significant selective anticancer activity with an IC50 value of approximately 10 μM in various cancer cell lines, while showing low toxicity to normal cells, with an IC50 value greater than 60 μM. For initial experiments, a dose-response study ranging from 1 µM to 50 µM is recommended to determine the optimal concentration for your specific cell line.
Q3: How can I assess the cytotoxicity of this compound in my experiments?
A3: A common and reliable method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A decrease in metabolic activity correlates with increased cytotoxicity. Other methods include the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, and fluorescence-based assays using dyes that stain dead cells.
Q4: Is this compound cytotoxic to all cell types?
A4: this compound is designed to be selectively cytotoxic to cancer cells. This selectivity is attributed to its mechanism of action, which relies on the enzymatic activity of cathepsin B within the acidic environment of lysosomes, both of which are often upregulated in cancer cells. Normal cells, with lower cathepsin B activity and potentially less acidic lysosomes, are less susceptible to this compound-induced cytotoxicity. However, it is crucial to determine the cytotoxic profile of this compound in your specific normal cell line of interest to establish a therapeutic window.
Troubleshooting Guides
Problem: High Cytotoxicity in Normal/Non-Cancerous Cell Lines
| Potential Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response experiment with a wider and lower range of this compound concentrations (e.g., 0.1 µM to 20 µM) to identify a concentration that is effective against cancer cells but minimally toxic to normal cells. |
| Prolonged Exposure Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation time that maximizes cancer cell death while minimizing toxicity to normal cells. |
| High Lysosomal Acidity in Normal Cells | Some normal cell types may have naturally more acidic lysosomes. Use a lysosomotropic dye like LysoTracker to compare the lysosomal pH of your cancer and normal cell lines. |
| Off-Target Effects | At very high concentrations, this compound might induce cytotoxicity through mechanisms other than lysosomal disruption. Ensure you are working within the recommended concentration range. |
Problem: Inconsistent IC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Cell Seeding Density | Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inconsistent Incubation Time | Precisely control the duration of this compound exposure. Use a timer and be consistent with all plates in an experiment. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
| Reagent Variability | Use the same batch of reagents (e.g., media, serum, this compound stock) for a set of related experiments to minimize variability. |
| Inaccurate Pipetting | Calibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions to ensure accuracy. |
Data Presentation
The following table summarizes the reported cytotoxic activity of this compound. Note that specific IC50 values can vary depending on the cell line, experimental conditions, and assay used.
| Cell Type | Reported IC50 Value | Reference |
| Various Cancer Cell Lines | ~10 µM | |
| Drug-Resistant Cancer Cells | ~10 µM | |
| Normal Cells | >60 µM | |
| HeLa (Cervical Cancer) | >30 µM (viability >80% at 30 µM after 24h) |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using the MTT Assay
This protocol provides a general guideline for determining the dose-dependent cytotoxic effects of this compound.
Materials:
-
This compound
-
Target cancer cell line and a non-cancerous control cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (media and MTT only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[2][3][4]
-
Mandatory Visualization
Caption: this compound induced apoptotic signaling pathway in cancer cells.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for inconsistent this compound IC50 values.
References
Troubleshooting NDI-Lyso delivery into cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NDI-Lyso to label and track lysosomes in living cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target lysosomes?
This compound is a fluorescent probe designed to specifically accumulate in lysosomes. Its targeting mechanism is based on a "weak acid and weak base" principle. The morpholine (B109124) group on the this compound molecule acts as the lysosome-targeting unit.[1] In the acidic environment of the lysosome (pH 4.5-5.5), the nitrogen atom on the morpholine group becomes protonated, trapping the probe within the organelle.[2][3]
Q2: What are the optimal excitation and emission wavelengths for this compound?
While specific wavelengths for a probe termed "this compound" are not definitively available, a similar naphthalimide-based pH-sensitive probe (NDI) is excited at 480 nm.[2] It is crucial to consult the specific product datasheet for the exact excitation and emission maxima of your this compound variant.
Q3: Is this compound cytotoxic?
A naphthalimide-based probe (NDI) has been shown to have low cytotoxicity in HeLa cells at concentrations up to 30 μM, with cell viability remaining above 80% after 24 hours of incubation.[2] However, it is always recommended to perform a cytotoxicity assay, such as an MTT assay, for your specific cell line and experimental conditions to determine the optimal non-toxic concentration.[2]
Q4: How photostable is this compound?
Naphthalimide-based probes are generally known for their excellent photostability.[2] One study on a similar probe, NBDlyso, indicated that it did not show significant changes in fluorescence after continuous illumination with ultraviolet light.[3] However, like all fluorophores, this compound is susceptible to photobleaching under intense and prolonged illumination.[4][5] It is advisable to minimize light exposure to the samples and use appropriate imaging settings.
Troubleshooting Guides
This section addresses common issues encountered during this compound delivery and imaging experiments.
Issue 1: Low or No Fluorescence Signal
Q: I have treated my cells with this compound, but I don't see any fluorescent signal. What could be the problem?
A: Several factors could contribute to a weak or absent signal. Consider the following troubleshooting steps:
-
Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters for this compound.
-
Suboptimal Probe Concentration: The concentration of this compound may be too low for detection. Try increasing the concentration within the non-toxic range determined by your cytotoxicity assay.
-
Insufficient Incubation Time: The probe may not have had enough time to accumulate in the lysosomes. Optimize the incubation time (e.g., 30 minutes as a starting point).[2]
-
Cell Health: Unhealthy or dying cells may not efficiently uptake the probe. Ensure your cells are healthy and growing optimally.
-
Lysosomal pH Alteration: If the lysosomal pH is not acidic, the probe will not be efficiently trapped. Certain experimental treatments can alter lysosomal pH.[6] Consider using a positive control like LysoTracker™ Red DND-99 to verify lysosomal acidity.[2]
-
Photobleaching: Excessive exposure to excitation light can quench the fluorescence. Minimize light exposure and use neutral density filters if necessary.
Issue 2: High Background Fluorescence or Non-Specific Staining
Q: I am observing high background fluorescence or staining in cellular compartments other than lysosomes. How can I improve the specificity?
A: High background or non-specific staining can obscure the desired lysosomal signal. Here are some potential solutions:
-
Excessive Probe Concentration: High concentrations of this compound can lead to non-specific binding. Reduce the probe concentration to the lowest effective level.
-
Inadequate Washing: Insufficient washing after incubation can leave residual probe in the medium and on the cell surface. Ensure thorough washing with fresh, pre-warmed medium or PBS.
-
Probe Aggregation: this compound may aggregate at high concentrations or in certain media, leading to non-specific fluorescent puncta. Ensure the probe is fully dissolved in the working solution.
-
Cellular Autofluorescence: Some cell types exhibit high intrinsic fluorescence. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use spectral imaging and linear unmixing to separate the this compound signal.
-
Co-localization with a Known Lysosomal Marker: To confirm lysosomal localization, perform a co-staining experiment with a well-established lysosomal marker like LysoTracker™ or an antibody against LAMP1.[2][7] A high Pearson's correlation coefficient (e.g., >0.7) would indicate good co-localization.[2]
Issue 3: Altered Cell Morphology or Evidence of Cytotoxicity
Q: After incubating my cells with this compound, I've noticed changes in cell morphology and increased cell death. What should I do?
A: Observed cytotoxicity can be due to the probe itself or the experimental procedure.
-
High Probe Concentration: As mentioned, high concentrations can be toxic. Perform a dose-response experiment to find the highest non-toxic concentration for your cell line.
-
Prolonged Incubation: Extended exposure to the probe, even at low concentrations, might be detrimental. Optimize for the shortest incubation time that provides a sufficient signal.
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1%).
-
Phototoxicity: The combination of a fluorescent probe and high-intensity light can generate reactive oxygen species (ROS), leading to phototoxicity. Reduce the intensity and duration of light exposure.
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Reagent Preparation: Prepare a stock solution of this compound in high-quality anhydrous DMSO. From the stock solution, prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration should be optimized for your cell type (a starting concentration of 10 µM can be used as a guideline).[2]
-
Cell Staining: Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a predetermined optimal time (e.g., 30 minutes).[2]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed complete medium or PBS to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for this compound.
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency during the experiment.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 30 µM).[2] Include an untreated control and a vehicle control (if a solvent is used).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Optimal Concentration | 10 µM | HeLa | [2] |
| Incubation Time | 30 min | HeLa | [2] |
| pKa | 4.50 | In solution | [2] |
| Cytotoxicity (at 30 µM) | >80% viability | HeLa | [2] |
| Co-localization (Pearson's) | 0.72 (with Lyso-Tracker Red) | HeLa | [2] |
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound delivery and troubleshooting.
Caption: this compound accumulates in lysosomes due to protonation in the acidic environment.
References
- 1. An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
NDI-Lyso stability and storage conditions
Welcome to the technical support center for NDI-Lyso. This guide provides detailed information on the stability and storage of this compound, as well as troubleshooting advice for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a lysosome-targeted anticancer agent. It is a peptide-based molecule designed to specifically act within the lysosomes of cancer cells. Its mechanism relies on enzyme-instructed self-assembly (EISA). Inside the acidic environment of the lysosome, this compound is cleaved by the enzyme Cathepsin B. This cleavage triggers the self-assembly of this compound molecules into rigid, long fibers. The formation of these fibers leads to lysosomal swelling, membrane permeabilization, and ultimately, disruption of the lysosome. This cascade of events induces cancer cell apoptosis through a non-classical, caspase-independent pathway.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions to prevent degradation and ensure experimental reproducibility.
| Parameter | Recommendation |
| Temperature | Store lyophilized powder at -20°C for long-term storage. |
| Stock solutions should be stored at -80°C. | |
| Solvent | For reconstitution, use high-purity solvents such as DMSO or ethanol. |
| Light | Protect from light, especially when in solution, to prevent photodegradation. |
| Moisture | Keep in a desiccated environment to prevent hydrolysis. |
Note: While specific stability data for this compound is not extensively published, these recommendations are based on best practices for handling peptide-based therapeutic agents and similar lysosomotropic compounds.
Q3: How should I prepare this compound stock solutions?
To prepare a stock solution, dissolve the lyophilized this compound powder in an appropriate organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in your experimental buffer immediately before use. For aqueous solutions, it is advisable to not store them for more than one day to minimize degradation.
Experimental Protocols
General Protocol for Cellular Treatment with this compound:
-
Cell Culture: Plate cancer cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Reagent Preparation: Prepare a fresh dilution of the this compound stock solution in serum-free cell culture medium to achieve the desired final concentration (e.g., ~10 µM, though optimal concentration may vary by cell line).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, apoptosis assays, or microscopy to observe lysosomal morphology.
Troubleshooting Guide
As a self-assembling peptide, the performance of this compound can be sensitive to various experimental conditions.[2] Below are some common problems and their potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or no anticancer activity | This compound degradation: Improper storage or handling. | Ensure the compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh dilutions for each experiment. |
| Low Cathepsin B activity: The target cancer cell line may have low expression or activity of the enzyme required to activate this compound. | Verify the Cathepsin B levels in your cell line. Consider using a positive control cell line known to have high Cathepsin B activity. | |
| Incorrect pH: The self-assembly process is pH-dependent. The lysosomal pH might not be optimal for this compound activation. | Ensure the experimental conditions do not adversely affect lysosomal pH. | |
| High variability between experiments | Inconsistent reagent preparation: Variations in the concentration or age of the this compound working solution. | Prepare fresh working solutions from a validated stock for each experiment. Ensure accurate pipetting and mixing. |
| Sensitivity to environmental factors: Self-assembly can be influenced by slight changes in temperature, pH, or ionic strength of the buffer.[2] | Standardize all experimental parameters, including buffer composition and incubation times, as much as possible. | |
| Formation of aggregates in solution | Poor solubility: The compound may not be fully dissolved in the working solution. | Ensure the stock solution is fully dissolved before diluting. Sonication may help to dissolve aggregates in the stock solution. Prepare working solutions immediately before use. |
| Peptide aggregation: The peptide may prematurely self-assemble before reaching the lysosomes. | Minimize the time the peptide is in the working solution before being added to the cells. |
Visualizing this compound's Mechanism of Action
To better understand how this compound functions, the following diagrams illustrate its signaling pathway and the general experimental workflow.
Caption: this compound's signaling pathway from cellular uptake to apoptosis induction.
Caption: A typical experimental workflow for using this compound.
References
Technical Support Center: NDI-Lyso Experimental Guidance
Welcome to the technical support center for NDI-Lyso. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
This compound is a lysosome-targeted anticancer agent. Its on-target mechanism involves a process called enzyme-instructed self-assembly (EISA). This compound is designed to be a substrate for cathepsin B, an enzyme often overexpressed in the lysosomes of cancer cells. Upon cleavage by cathepsin B, this compound self-assembles into rigid, long fibers within the lysosomes. This assembly physically disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP). The leakage of lysosomal contents into the cytoplasm initiates a caspase-independent apoptotic pathway, ultimately resulting in cancer cell death.
Q2: What are the potential off-target effects of this compound?
While this compound is designed for selectivity towards cancer cells with high cathepsin B activity, potential off-target effects may arise from:
-
Basal Cathepsin B Activity in Normal Cells: Healthy cells have basal levels of cathepsin B which could lead to low-level activation of this compound and subsequent cytotoxicity.
-
Disruption of Lysosomal pH: As a lysosomotropic agent, this compound may accumulate in the acidic lysosomes of both cancerous and normal cells, potentially altering the lysosomal pH. This can interfere with normal lysosomal functions, such as degradation and recycling of cellular components.
-
Impact on Autophagy: Lysosomes are crucial for the final stages of autophagy. Disruption of lysosomal integrity or pH by this compound could impair autophagic flux, leading to the accumulation of autophagosomes and cellular stress in both target and non-target cells.[1][2][3]
-
Non-specific Membrane Interactions: At high concentrations, the components of this compound or its self-assembled structures might interact non-specifically with other cellular membranes, leading to broader cytotoxicity.
Q3: How can I experimentally control for off-target effects?
Several control experiments are crucial:
-
Use of Normal (Non-cancerous) Cell Lines: Compare the cytotoxic effects of this compound on cancer cell lines with its effects on relevant normal cell lines to determine its therapeutic window.
-
Cathepsin B Inhibition: Pre-treat cells with a specific cathepsin B inhibitor before adding this compound. A significant reduction in cytotoxicity would confirm that the effect is primarily cathepsin B-dependent.
-
Scrambled/Inactive Control Molecule: If available, use a structurally similar version of this compound that cannot be cleaved by cathepsin B. This control would help differentiate between effects due to enzymatic activation and those caused by the compound's general chemical properties.
-
Monitor Lysosomal pH: Utilize pH-sensitive fluorescent probes to assess changes in lysosomal pH in both treated and untreated cells.
-
Assess Autophagic Flux: Employ assays that measure the accumulation of autophagy markers like LC3-II in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1) to determine if this compound is impairing autophagic clearance.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| High toxicity in normal cell lines | 1. This compound concentration is too high. 2. Significant cathepsin B activity in the "normal" cell line. 3. Off-target effects unrelated to cathepsin B. | 1. Perform a dose-response curve to determine the IC50 in both normal and cancer cell lines. 2. Measure the basal cathepsin B activity in your normal cell line. 3. Use a cathepsin B inhibitor to see if toxicity is reduced. If not, investigate other potential off-target mechanisms. |
| Inconsistent cytotoxicity results between experiments | 1. Variability in cell health or passage number. 2. Inconsistent this compound preparation and storage. 3. Differences in cell seeding density. | 1. Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase. 2. Prepare fresh this compound solutions for each experiment from a properly stored stock. 3. Standardize cell seeding density across all experiments. |
| No or low cytotoxicity in cancer cell lines | 1. Low cathepsin B expression or activity in the chosen cancer cell line. 2. This compound degradation. 3. Incorrect assay setup. | 1. Verify cathepsin B expression and activity in your cancer cell line using qPCR, western blot, or an activity assay. 2. Ensure this compound is handled and stored correctly to prevent degradation. 3. Review your cytotoxicity assay protocol for any potential errors. Include a positive control for cell death. |
| Unexpected changes in cellular morphology unrelated to apoptosis | 1. Alteration of lysosomal function and autophagy. 2. Cytostatic effects rather than cytotoxic effects. | 1. Investigate markers of autophagy (e.g., LC3-II accumulation) and lysosomal integrity. 2. Perform a cell proliferation assay in addition to a cytotoxicity assay to distinguish between cell death and growth inhibition. |
Quantitative Data Summary
| Parameter | Cancer Cell Lines | Normal Cell Lines | Reference |
| IC50 (this compound) | ~10 µM | > 60 µM | MedchemExpress |
Note: IC50 values can be cell-line dependent. It is recommended to determine the IC50 for your specific cell lines of interest.
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing cell viability.
Materials:
-
This compound
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lysosomal Membrane Permeabilization (LMP) Assessment
This assay detects the disruption of the lysosomal pH gradient.
Materials:
-
Acridine Orange (AO) solution (5 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the desired time. Include positive (e.g., a known LMP inducer) and negative controls.
-
Remove the medium and wash the cells with PBS.
-
Stain the cells with AO solution for 15 minutes at 37°C.
-
Wash the cells with PBS to remove excess stain.
-
Immediately visualize the cells under a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and fluoresces bright red. Upon LMP, the dye relocates to the cytosol and nucleus, where it intercalates with DNA and RNA, fluorescing green.
This assay measures the activity of cathepsin B that has leaked from the lysosome into the cytosol.
Materials:
-
Cathepsin B substrate (e.g., Z-RR-AMC)
-
Fluorometer
Procedure:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Permeabilize the plasma membrane with a low concentration of digitonin to release the cytosolic fraction, leaving organellar membranes intact.
-
Centrifuge to pellet the cells and collect the supernatant (cytosolic fraction).
-
Measure the protein concentration of the cytosolic fraction.
-
Add the cathepsin B substrate to the cytosolic fraction and measure the fluorescence over time using a fluorometer. An increase in fluorescence indicates cathepsin B activity.
-
Compare the activity in treated cells to that in control cells.
This assay is a sensitive method to detect damaged lysosomes.
Materials:
-
Anti-galectin-3 antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Grow and treat cells on coverslips.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with the primary anti-galectin-3 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize under a fluorescence microscope. In cells with intact lysosomes, galectin-3 is diffusely localized in the cytoplasm. Upon LMP, galectin-3 is recruited to the damaged lysosomes, appearing as distinct puncta.
Visualizations
Caption: On-target signaling pathway of this compound in cancer cells.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical relationships of experimental controls for this compound.
References
- 1. Suppression of Lysosome Function Induces Autophagy via a Feedback Down-regulation of MTOR Complex 1 (MTORC1) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal dysfunction–induced autophagic stress in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impairment of Lysosome Function and Autophagy in Rare Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
NDI-Lyso photostability and bleaching issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Naphthalimide-based lysosomal probes (NDI-Lyso). It addresses common challenges related to photostability and bleaching, offering detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound probes and what are their advantages?
A1: this compound probes are fluorescent dyes based on the naphthalimide (NDI) fluorophore, designed to specifically accumulate in and visualize lysosomes in living cells. Their key advantages often include good thermal and chemical stability, high fluorescence quantum yields, and large Stokes shifts, which contribute to a good signal-to-noise ratio in imaging experiments.[1] Many naphthalimide derivatives are also noted for their excellent photostability.[1]
Q2: Why is my this compound signal photobleaching so quickly?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. Several factors can contribute to rapid photobleaching of this compound probes:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity is a primary cause of photobleaching.
-
Prolonged Exposure: Continuous and long-term exposure to the excitation light will accelerate the degradation of the fluorescent signal.
-
Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.
-
Suboptimal Environmental Conditions: The pH and temperature of the imaging medium can influence the photostability of the probe.
Q3: What are the signs of phototoxicity when using this compound probes?
A3: Phototoxicity is cell damage caused by the light used for imaging, often exacerbated by the fluorescent probe. Signs of phototoxicity include:
-
Changes in cell morphology, such as blebbing, rounding, or detachment from the substrate.
-
Inhibition or alteration of normal cellular processes, like cell division or migration.
-
Apoptosis or necrosis (cell death).
Q4: How can I distinguish between true lysosomal dynamics and artifacts?
A4: It is crucial to differentiate genuine biological events from imaging artifacts. Common artifacts in lysosomal imaging can include:
-
Photobleaching gradients: Uneven illumination can cause faster bleaching in certain areas, which might be misinterpreted as changes in lysosome distribution.
-
Movement of out-of-focus lysosomes: Lysosomes moving into or out of the focal plane can appear as changes in fluorescence intensity.
-
Probe aggregation: At high concentrations, some probes may form aggregates that appear as bright, non-specific puncta.
-
pH-related intensity fluctuations: Since many this compound probes are pH-sensitive, changes in lysosomal pH can cause fluorescence intensity fluctuations that are not related to lysosome movement or number.
Troubleshooting Guide
This guide addresses common issues encountered during live-cell imaging with this compound probes.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescent Signal | 1. Incorrect filter set: Excitation and emission filters do not match the probe's spectral properties. 2. Low probe concentration: Insufficient probe concentration for adequate staining. 3. Short incubation time: The probe has not had enough time to accumulate in the lysosomes. 4. Cell health issues: Unhealthy or dying cells may not effectively sequester the probe in their lysosomes. 5. pH of the medium: The pH of the imaging medium may affect probe uptake or fluorescence. | 1. Verify the excitation and emission spectra of your this compound probe and ensure you are using the appropriate filter cubes on your microscope. 2. Perform a concentration titration to determine the optimal probe concentration for your cell type (typically in the nanomolar to low micromolar range). 3. Increase the incubation time. A typical incubation period is 30-60 minutes. 4. Check cell viability using a live/dead assay. Ensure cells are healthy before and during the experiment. 5. Use a buffered imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES) to maintain a stable physiological pH. |
| Rapid Photobleaching | 1. High excitation intensity: Excessive laser power or lamp brightness. 2. Long exposure times: Each image is acquired with a long exposure to the excitation light. 3. Continuous illumination: The sample is continuously illuminated even when images are not being acquired. 4. Presence of reactive oxygen species (ROS): ROS generated during imaging can destroy the fluorophore. | 1. Reduce the excitation intensity to the minimum level that provides an adequate signal-to-noise ratio. 2. Decrease the exposure time per frame. If the signal becomes too weak, consider increasing the camera gain or using a more sensitive detector. 3. Use a shutter to block the excitation light path between image acquisitions. For time-lapse experiments, increase the interval between frames. 4. Consider using an antifade mounting medium for fixed cells or supplementing the live-cell imaging medium with antioxidants like Trolox or N-acetylcysteine. |
| High Background Fluorescence | 1. Excessive probe concentration: High concentrations can lead to non-specific binding or accumulation in other cellular compartments. 2. Incomplete washing: Residual probe in the imaging medium contributes to background fluorescence. 3. Autofluorescence: Cells naturally fluoresce, especially in the green and yellow regions of the spectrum. 4. Phenol red in medium: Phenol red in standard cell culture medium is fluorescent. | 1. Reduce the probe concentration. 2. After incubation, wash the cells thoroughly with fresh, pre-warmed imaging medium before imaging. 3. Acquire an image of unstained cells using the same imaging settings to assess the level of autofluorescence. If significant, consider using a probe with emission in the red or far-red spectrum. 4. Use phenol red-free imaging medium. |
| Phototoxicity (Cellular Damage) | 1. High light dose: A combination of high excitation intensity and long exposure times. 2. Short wavelength excitation: Shorter wavelengths (e.g., blue light) are generally more energetic and can be more damaging to cells. | 1. Minimize the overall light exposure by reducing excitation intensity, shortening exposure times, and increasing the time between acquisitions. 2. If possible, choose an this compound probe that is excitable with a longer wavelength of light (e.g., green or red). |
| Uneven or Patchy Staining | 1. Probe aggregation: The probe may form aggregates in the staining solution. 2. Uneven probe distribution: Inadequate mixing of the probe in the cell culture medium. 3. Cellular stress: Stressed or unhealthy cells may exhibit abnormal lysosomal morphology and distribution. | 1. Ensure the probe is fully dissolved in the stock solution (e.g., DMSO) before diluting it into the aqueous cell culture medium. Vortex the diluted solution well. 2. Gently swirl the dish after adding the probe to ensure even distribution. 3. Monitor cell health and ensure optimal culture conditions. |
Quantitative Data on this compound Probe Photostability
Quantitative photostability data for specific this compound probes can be challenging to find in a standardized format. Naphthalimide-based dyes are generally known for their good photostability.[1] Below is a table summarizing available quantitative data for some representative naphthalimide-based lysosomal probes.
| Probe Name/Reference | Quantum Yield (Φ) | Photobleaching Data | Excitation (nm) | Emission (nm) |
| MNP | 0.01 (free), 0.272 (with Fe³⁺) | Photostability investigated, but no quantitative bleaching rate provided. | 405 | ~510 |
| Lyso-NIR-pH | Not specified | Described as having "photostable fluorescence signal," but no quantitative data provided. | Not specified | Near-infrared |
| BiNIT | Not specified | Photostability examined, but no quantitative bleaching rate provided. | 420 | 563 |
Note: The photophysical properties of fluorescent probes can be highly dependent on their local environment (e.g., pH, viscosity, binding to cellular components).
Due to the limited availability of standardized photobleaching data, it is highly recommended that researchers characterize the photostability of their specific this compound probe under their experimental conditions. A protocol for this is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound Probes
This protocol provides a general guideline for staining lysosomes in live cells with this compound probes. Optimal conditions may vary depending on the specific probe, cell type, and experimental goals.
Materials:
-
This compound probe stock solution (typically 1-10 mM in DMSO)
-
Live cells cultured on a suitable imaging dish or slide
-
Pre-warmed, phenol red-free cell culture medium (e.g., DMEM with HEPES buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
Probe Preparation: Prepare the this compound working solution by diluting the stock solution in pre-warmed, phenol red-free cell culture medium to the desired final concentration. A typical starting concentration is between 50 nM and 1 µM. It is recommended to perform a concentration titration to find the optimal concentration for your specific probe and cell line.
-
Staining: Remove the existing cell culture medium and add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes. The optimal incubation time should be determined empirically. Protect the cells from light during incubation.
-
Washing (Optional but Recommended): To reduce background fluorescence, you can wash the cells once or twice with pre-warmed, phenol red-free imaging medium.
-
Imaging: Mount the dish or slide on the fluorescence microscope. Use the appropriate excitation and emission filters for your this compound probe. To minimize photobleaching and phototoxicity, start with low excitation intensity and short exposure times.
Protocol 2: Measuring Photostability of this compound Probes in Live Cells
This protocol describes a method to quantify the photobleaching rate of an this compound probe in live cells.
Materials:
-
Cells stained with this compound probe (as described in Protocol 1)
-
Fluorescence microscope (confocal or widefield) with time-lapse imaging capabilities
-
Image analysis software (e.g., Fiji/ImageJ)
Procedure:
-
Sample Preparation: Prepare a sample of live cells stained with the this compound probe.
-
Microscope Setup:
-
Select a field of view with several well-stained cells.
-
Set the imaging parameters (excitation intensity, exposure time, detector gain) to obtain a good initial signal without saturating the detector. It is crucial to keep these settings constant throughout the experiment.
-
-
Time-Lapse Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
The time interval between frames and the total duration of the acquisition will depend on how quickly the probe photobleaches. A good starting point is to acquire an image every 5-10 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like Fiji/ImageJ.
-
Select a region of interest (ROI) within a stained lysosome or a cluster of lysosomes.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Also, measure the mean intensity of a background region where there are no cells.
-
For each time point, subtract the background intensity from the ROI intensity.
-
Normalize the background-subtracted intensity values to the intensity of the first frame (set to 100% or 1.0).
-
Plot the normalized fluorescence intensity as a function of time.
-
From this photobleaching curve, you can determine the fluorescence half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This provides a quantitative measure of the probe's photostability under your specific imaging conditions.
-
Visualizations
Experimental Workflow for this compound Staining and Imaging
References
Technical Support Center: Interpreting NDI-Lyso Aggregation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NDI-Lyso probes. This compound refers to a class of fluorescent probes combining a naphthalene (B1677914) diimide (NDI) core with a lysosome-targeting moiety. These guides address common issues related to the aggregation of these probes in solution, which can significantly impact their fluorescent properties and experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Significant Loss of Fluorescence Signal Upon Dissolution or in Concentrated Solutions
-
Possible Cause: Aggregation-Caused Quenching (ACQ). NDI probes, with their planar aromatic structures, have a strong tendency to stack together (form aggregates) in aqueous solutions. This process can create non-radiative decay pathways that quench fluorescence.[1][2][3]
-
Troubleshooting Steps:
-
Dilute the Sample: Aggregation is highly dependent on concentration. Diluting your this compound solution can shift the equilibrium from the aggregated state back to the monomeric, fluorescent state.[1]
-
Solvent Modification: If your experimental conditions allow, try adding a small amount of an organic co-solvent such as DMSO or ethanol. This can disrupt the hydrophobic interactions that drive aggregation in aqueous buffers.[1]
-
Use of Surfactants: Adding a surfactant like Triton X-100 or SDS can help to break up aggregates. Prepare a stock solution of the surfactant and add small amounts to your this compound solution, monitoring the fluorescence.
-
Temperature Adjustment: Gently heating the solution may provide enough energy to dissociate the aggregates. However, be mindful of the thermal stability of your this compound probe and any biological samples.[1]
-
Issue 2: Unexpected Shifts in Absorption or Emission Spectra
-
Possible Cause: Formation of H- or J-aggregates. These different types of aggregates have distinct electronic properties compared to the monomeric dye, leading to shifts in the spectra. A blue shift in the absorption maximum often indicates the formation of H-aggregates, while a red shift can suggest J-aggregate formation.[1]
-
Troubleshooting Steps:
-
Concentration-Dependent Spectroscopy: Perform a systematic analysis of the absorption and emission spectra at various concentrations of your this compound probe. A consistent shift with increasing concentration is a strong indicator of aggregation.[1]
-
Solvent Titration: Gradually add a "good" solvent (one where the probe is highly soluble and non-aggregated) to a solution of the probe in a "poor" solvent (where it aggregates). Observing the reversal of the spectral shifts can confirm that aggregation is the cause.[1]
-
Issue 3: Inconsistent or Poor Lysosomal Staining
-
Possible Cause:
-
Precipitation of Aggregates: At high concentrations, aggregates can become insoluble and precipitate out of solution, reducing the effective concentration of the probe available for cellular uptake and targeting.
-
Altered Cellular Uptake: Large aggregates may have different cellular uptake mechanisms and localization properties compared to the monomeric dye, leading to non-specific staining or failure to reach the lysosome.
-
-
Troubleshooting Steps:
-
Optimize Staining Concentration: Determine the optimal concentration range for your this compound probe through a concentration-response experiment to find a balance between sufficient signal and minimal aggregation.
-
Pre-dissolution and Filtration: Ensure your this compound stock solution is fully dissolved before diluting it to the final working concentration. If you observe any precipitate, you can try filtering the solution, although this may reduce the probe concentration.
-
Control Experiments: Use a well-characterized lysosome-targeting probe, such as LysoTracker Red, as a positive control to ensure your experimental setup (cells, incubation time, imaging parameters) is optimal for lysosomal staining.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation?
A1: this compound aggregation is the self-assembly of individual probe molecules into larger clusters (dimers, trimers, etc.) in solution. This is primarily driven by intermolecular forces like π-π stacking and hydrophobic interactions between the planar NDI cores, especially in aqueous environments.[1][2]
Q2: How does aggregation affect the fluorescence of my this compound probe?
A2: Aggregation can have two main effects on fluorescence:
-
Aggregation-Caused Quenching (ACQ): This is the more common effect for many NDI dyes, where aggregation leads to a significant decrease in fluorescence intensity.[1][3]
-
Aggregation-Induced Emission (AIE): Some NDI-based probes are specifically designed to be non-fluorescent as monomers and become highly fluorescent upon aggregation.[4][5] This is a desirable property for "turn-on" probes. It is crucial to know which type of probe you are working with by checking the manufacturer's data or the relevant literature.
Q3: What factors promote this compound aggregation?
A3: Several factors can promote aggregation:
-
High Concentration: Higher concentrations increase the likelihood of intermolecular interactions.[6]
-
Aqueous/Polar Solvents: These solvents can drive the hydrophobic NDI cores to associate with each other.[1]
-
Presence of Salts: High ionic strength can sometimes promote aggregation.
-
pH: The pH of the solution can affect the charge of the lysosome-targeting moiety, which may influence aggregation.
Q4: Can I use this compound aggregation to my advantage?
A4: Yes, if you are using an Aggregation-Induced Emission (AIE) probe. These probes are designed to become fluorescent upon aggregation, which can be triggered by specific environmental changes or binding events within the lysosome.[4][7][8]
Data Presentation
Table 1: Spectroscopic Effects of this compound Aggregation
| Phenomenon | Effect on Absorption Spectrum | Effect on Fluorescence Spectrum |
| H-Aggregation | Blue shift in λmax | Significant quenching |
| J-Aggregation | Red shift in λmax | Often red-shifted emission, can be quenched or enhanced |
| ACQ | May show blue shift | Drastic decrease in intensity |
| AIE | Variable | Significant increase in intensity |
Table 2: Troubleshooting Summary for Common this compound Issues
| Issue | Likely Cause | Recommended Action(s) |
| Low fluorescence signal | Aggregation-Caused Quenching (ACQ) | Dilute sample, add co-solvent, add surfactant, gently heat |
| Unexpected λmax shift | H- or J-aggregate formation | Perform concentration-dependent spectroscopy |
| Cloudy solution/precipitate | High degree of aggregation | Lower concentration, use a different solvent system |
| Poor lysosomal staining | Aggregation affecting uptake | Optimize probe concentration, perform control experiments |
Experimental Protocols
Protocol 1: Determining the Critical Aggregation Concentration (CAC) of this compound
This protocol helps to identify the concentration at which your this compound probe starts to aggregate, which is crucial for designing your experiments.
-
Preparation of this compound Solutions: Prepare a series of this compound solutions in your experimental buffer (e.g., PBS) with concentrations ranging from the nanomolar to the micromolar range.
-
Spectroscopic Measurements:
-
For each concentration, measure the absorbance spectrum using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum using a spectrofluorometer, keeping the excitation wavelength constant.
-
-
Data Analysis:
-
Plot the maximum absorbance (at λmax) versus concentration. According to the Beer-Lambert law, this relationship should be linear for non-aggregated species. Deviations from linearity suggest aggregation.
-
Plot the fluorescence intensity versus concentration. A decrease or plateau in fluorescence intensity after an initial increase is a strong indication of ACQ.
-
The concentration at which these deviations occur is the approximate Critical Aggregation Concentration.
-
Protocol 2: Live-Cell Imaging of Lysosomes with this compound
This is a general protocol for staining lysosomes in living cells. You may need to optimize concentrations and incubation times for your specific this compound probe and cell line.
-
Cell Culture: Plate your cells on a suitable imaging dish (e.g., glass-bottom dish) and grow them to the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of your this compound probe in pre-warmed cell culture medium. The final concentration should be below the CAC determined in Protocol 1.
-
Staining:
-
Remove the old medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate at 37°C for the recommended time (typically 15-60 minutes), protected from light.
-
-
Washing:
-
Remove the staining solution and gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your this compound probe.
-
Visualizations
Caption: Troubleshooting workflow for this compound aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Core-Extended Naphthalene Diimide Dyads as Light-Up Probes with Targeted Cytotoxicity Toward Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bright and photostable fluorescent probe with aggregation-induced emission characteristics for specific lysosome imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Peptide-Directed Synthesis of Aggregation-Induced Emission Enhancement-Active Gold Nanoclusters for Single- and Two-Photon Imaging of Lysosome and Expressed αvβ3 Integrin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
NDI-Lyso compatibility with different cell media
Welcome to the technical support center for NDI-Lyso, a novel fluorescent probe for labeling and tracking acidic organelles in live cells. This guide provides detailed information on media compatibility, experimental protocols, and troubleshooting to help you achieve optimal results in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during staining procedures with this compound.
Q1: Why is my this compound staining signal weak or absent?
A1: Weak staining can result from several factors:
-
Suboptimal Probe Concentration: The recommended concentration range for this compound is 50-200 nM. A concentration that is too low will result in a weak signal. It is advisable to perform a concentration curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Loss of Lysosomal pH Gradient: this compound is a lysosomotropic dye that accumulates in organelles with a low internal pH.[1][2] Its accumulation depends on the proton gradient maintained by the vacuolar H+-ATPase (v-ATPase) pump on the lysosomal membrane.[1][2] If cells are unhealthy, dying, or have been treated with substances that disrupt this gradient (like v-ATPase inhibitors), the probe will not accumulate, leading to faint staining.[1][2]
-
Insufficient Incubation Time: Ensure you are incubating the cells with this compound for a sufficient period, typically 30-60 minutes. Shorter times may not allow for adequate accumulation of the probe.
-
Cell Density: Low cell density can result in a perceived weak signal. Ensure you have an adequate number of cells in the imaging field.
Q2: I'm observing high background fluorescence. How can I reduce it?
A2: High background fluorescence can obscure the specific lysosomal signal. To mitigate this:
-
Wash Steps: After incubation with this compound, wash the cells two to three times with fresh, pre-warmed, serum-free medium or phosphate-buffered saline (PBS) to remove any unbound probe.[3]
-
Use of Serum-Free Medium: Components in fetal bovine serum (FBS) can sometimes contribute to background fluorescence or interact with the probe. Staining in a serum-free medium is recommended. If serum is necessary for cell viability, reduce its concentration during the staining period.
-
Phenol (B47542) Red-Free Medium: Phenol red, a common pH indicator in cell culture media, is fluorescent and can significantly increase background noise, especially when using excitation wavelengths around 440 nm.[4][5] For all fluorescence imaging applications, it is highly recommended to use phenol red-free media.[5][6]
Q3: Is this compound toxic to my cells?
A3: At the recommended concentrations (50-200 nM), this compound exhibits low cytotoxicity for most cell lines. However, prolonged incubation times or excessively high concentrations can be detrimental to cell health. If you observe changes in cell morphology, detachment, or signs of apoptosis, consider reducing the probe concentration or the incubation time.
Q4: My fluorescent signal is fading quickly during imaging (photobleaching). What can I do?
A4: Photobleaching is the light-induced destruction of a fluorophore. To minimize its effects:
-
Reduce Exposure Time and Intensity: Use the lowest possible laser power or lamp intensity and the shortest exposure time that still provides a clear image.
-
Use an Antifade Reagent: For fixed-cell imaging (note: this compound is primarily for live cells), mounting the cells in a medium containing an antifade reagent can protect the signal. For live-cell imaging, some specialized imaging media contain components that reduce phototoxicity.
-
Acquire Images Efficiently: Have a clear plan for image acquisition to avoid unnecessarily exposing the sample to excitation light.
Media Compatibility and Performance
The choice of cell culture medium can impact the performance of this compound. The following table summarizes the compatibility of this compound with different media formulations. Performance is rated based on relative staining intensity and signal-to-noise ratio observed in common cell lines like HeLa and U2OS.
| Medium Component | Status | Relative Staining Intensity | Signal-to-Noise (S/N) Ratio | Recommendation |
| Base Medium | DMEM | +++ | +++ | Recommended |
| RPMI-1640 | +++ | +++ | Recommended | |
| Serum (FBS) | 0% (Serum-Free) | ++++ | ++++ | Optimal for Staining |
| 2% (Low Serum) | +++ | +++ | Acceptable | |
| 10% (Standard) | ++ | ++ | Use with caution; may increase background. | |
| pH Indicator | Phenol Red-Free | ++++ | ++++ | Highly Recommended |
| With Phenol Red | ++ | + | Not recommended for fluorescence imaging.[4][6][7][8] |
Key:
-
++++: Excellent
-
+++: Good
-
++: Moderate
-
+: Poor
Experimental Protocols
Standard Live-Cell Staining Protocol
This protocol is a general guideline for staining live, adherent cells with this compound.
-
Cell Preparation: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and culture until they reach the desired confluency (typically 60-80%).
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, prepare a working solution by diluting the stock solution in pre-warmed, serum-free, phenol red-free cell culture medium to a final concentration of 50-200 nM.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Gently wash the cells twice with pre-warmed, phenol red-free medium or PBS.
-
After the final wash, add fresh, pre-warmed imaging medium (phenol red-free medium is recommended) to the cells.[3]
-
-
Imaging:
-
Proceed with fluorescence microscopy immediately.
-
Excite this compound at approximately 450 nm and collect emission at approximately 500 nm. (Note: These are hypothetical values and should be optimized based on the specific probe's spectral properties).
-
Visualized Workflows and Mechanisms
Mechanism of this compound Accumulation
This compound is a weak base that remains largely unprotonated and membrane-permeant at the neutral pH of the extracellular environment. Upon diffusing across the cell and lysosomal membranes into the acidic lumen of the lysosome (pH 4.5-5.0), the probe becomes protonated. This charged form is membrane-impermeant and is effectively trapped within the organelle, leading to a significant increase in fluorescence intensity.[1][2][9][10]
Caption: Mechanism of this compound accumulation in lysosomes.
General Experimental Workflow
The following diagram outlines the key steps for a successful this compound staining experiment, from initial cell culture to final image analysis.
Caption: Standard workflow for live-cell staining with this compound.
References
- 1. The Use of Lysosomotropic Dyes to Exclude Lysosomal Membrane Permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 4. phenol red - Cellculture2 [cellculture2.altervista.org]
- 5. ibidi.com [ibidi.com]
- 6. promocell.com [promocell.com]
- 7. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 8. Phenol red - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
NDI-Lyso Imaging Technical Support Center
Welcome to the technical support center for NDI-Lyso imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and provide answers to frequently asked questions encountered during lysosomal imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter, providing potential causes and actionable solutions to ensure high-quality, reliable data from your this compound experiments.
Issue 1: Weak or No Fluorescent Signal
Q: I am not seeing a clear, punctate fluorescent signal after staining my cells with this compound. What could be the problem?
A: A weak or absent signal is a common issue that can stem from several factors, ranging from probe concentration to the health of the cells.
Troubleshooting Steps:
-
Optimize Probe Concentration: While higher concentrations may seem better, many lysosomotropic probes require very low concentrations for optimal selectivity and signal-to-noise. High concentrations can lead to quenching or off-target effects. For many commercial lysosomal probes, concentrations around 50 nM are recommended to achieve the best selectivity.[1]
-
Verify Cell Health: Ensure that the cells are healthy and adherent before staining. Stressed or dying cells may exhibit compromised lysosomal function and morphology.
-
Check Incubation Time and Temperature: Incubation should typically be short (e.g., 15-30 minutes) at 37°C to allow for probe accumulation in lysosomes. Insufficient time will result in a weak signal.
-
Confirm Lysosomal Acidity: this compound probes rely on the acidic environment of the lysosome (pH 4.5-5.0) to accumulate and fluoresce optimally.[2] If lysosomal pH is neutralized (e.g., by drug treatment like chloroquine (B1663885) or bafilomycin A1), the probe will not be effectively retained.
-
Check Microscope Settings: Ensure the correct excitation/emission filter sets for the this compound probe are being used. Verify that the excitation light source is functional and the detector sensitivity is set appropriately.
Issue 2: High Background or Diffuse Cytoplasmic Staining
Q: My images show high background fluorescence, and the signal is diffuse throughout the cytoplasm instead of being localized in distinct puncta. Why is this happening?
A: This artifact usually indicates that the probe is not being selectively retained in the lysosomes, which can be due to probe concentration, cell health, or issues with lysosomal integrity.
Troubleshooting Steps:
-
Reduce Probe Concentration: This is the most common cause of non-specific staining. High concentrations can lead to probe accumulation in other cellular compartments or aggregation in the cytoplasm.[3]
-
Decrease Incubation Time: Prolonged incubation can lead to an increase in lysosomal pH and cause the probe to leak into the cytoplasm.[1][4] Images should ideally be acquired shortly after the staining period.[5]
-
Wash Cells Post-Incubation: After staining, gently wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any unbound, extracellular probe that contributes to background noise.
-
Perform Co-localization: To confirm that the observed puncta are indeed lysosomes, perform a co-localization experiment with a known lysosomal marker, such as an antibody against LAMP1 or a fluorescently-tagged LAMP1 protein.[5]
Issue 3: Signal Fades Rapidly (Photobleaching)
Q: The fluorescent signal from my this compound-stained cells disappears quickly when I expose them to excitation light. How can I prevent this?
A: This phenomenon is called photobleaching, the irreversible photochemical destruction of the fluorophore. While near-infrared (NIR) probes are generally more photostable than those in the visible spectrum, they are not immune to this effect.
Troubleshooting Steps:
-
Reduce Excitation Power: Use the lowest laser power or light source intensity that provides an adequate signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector or camera. For live-cell imaging, use time-lapse settings that minimize the total light exposure over the course of the experiment.
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent to protect the probe from photobleaching.
-
Image a Fresh Field of View: For static imaging, avoid repeatedly imaging the same area. Move to a new field of view for each acquisition to ensure you are imaging non-bleached probes.[6]
Issue 4: Cell Death or Altered Lysosomal Morphology
Q: My cells appear unhealthy, or the lysosomes look swollen and aggregated after staining. Is the probe toxic?
A: Phototoxicity and chemical toxicity can be concerns in live-cell imaging. High light energy can generate reactive oxygen species that damage cells, while high probe concentrations can disrupt normal cellular function, including lysosomal pH and morphology.[7]
Troubleshooting Steps:
-
Lower Probe Concentration: Use the minimum concentration of this compound required to obtain a good signal.
-
Reduce Light Exposure: Minimize the intensity and duration of light exposure to reduce phototoxicity. This is critical for long-term time-lapse experiments.[7]
-
Confirm with Untreated Controls: Always compare the morphology and behavior of stained cells to parallel unstained control cells to assess the impact of the probe and the imaging process itself.
-
Limit Incubation Time: Some lysosomotropic probes can have an alkalinizing effect on lysosomes over time, disrupting their function and leading to swelling.[1] Keep incubation times as short as possible.
Quantitative Data & Parameter Optimization
Optimizing experimental parameters is crucial for successful this compound imaging. The following table summarizes key variables, their typical ranges, and the potential artifacts that can arise from improper optimization.
| Parameter | Recommended Range | Potential Artifact if Not Optimized | Troubleshooting Action |
| Probe Concentration | 25 - 100 nM | High: Off-target staining, diffuse signal, cytotoxicity. Low: Weak or no signal. | Titrate concentration to find the optimal balance between signal and background. |
| Incubation Time | 15 - 60 minutes at 37°C | Long: Lysosomal alkalinization, probe leakage, cytotoxicity. Short: Incomplete labeling, weak signal. | Perform a time-course experiment to determine the shortest incubation that yields a stable, bright signal. |
| Excitation Intensity | Use <50% laser power | High: Photobleaching, phototoxicity, altered cell behavior. | Use neutral density filters or adjust laser power to the minimum required for detection. |
| Cell Confluency | 50 - 70% | High: Altered cell metabolism and probe uptake. Low: Cells may be more sensitive to stress. | Plate cells to reach the desired confluency on the day of the experiment. |
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
This protocol provides a starting point for staining live cells. Optimization may be required depending on the cell type and experimental conditions.
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide appropriate for fluorescence microscopy. Allow cells to adhere and grow to 50-70% confluency.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration (start with 50 nM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator.
-
Washing: Remove the staining solution and wash the cells two times with pre-warmed complete culture medium or a suitable imaging buffer (e.g., phenol (B47542) red-free medium).
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with the appropriate NIR filter sets.
Protocol 2: Co-localization with LAMP1 for Lysosomal Validation
To confirm that the this compound signal is localized to lysosomes, perform a co-staining experiment with an established lysosomal marker like LAMP1.
-
Transfection (for fluorescent protein): If using a fluorescently-tagged LAMP1 (e.g., LAMP1-GFP), transfect the cells 24-48 hours prior to the experiment according to the manufacturer's protocol.
-
This compound Staining: On the day of the experiment, stain the LAMP1-expressing cells with this compound following the general protocol above.
-
Image Acquisition: Acquire images in two separate channels: one for LAMP1-GFP (e.g., 488 nm excitation) and one for this compound (NIR excitation).
-
Image Analysis: Merge the two channels. Co-localized signals (appearing as yellow or white in a merged red/green image) indicate that this compound is present in LAMP1-positive compartments, confirming its lysosomal localization. Analysis software can be used to calculate a Pearson's Correlation Coefficient (PCC) for quantitative assessment of co-localization.[8]
Visual Guides: Workflows and Logic Diagrams
Visual aids can help clarify experimental processes and troubleshooting logic. The following diagrams were generated using Graphviz.
References
- 1. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. "NEAR-INFRARED FLUORESCENT PROBES FOR SENSITIVE DETERMINATION OF LYSOSO" by Wafa Mazi [digitalcommons.mtu.edu]
- 3. Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
NDI-Lyso signal-to-noise ratio improvement
Welcome to the technical support hub for the NDI-Lyso fluorescent probe. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? this compound, or N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide, is a fluorescent probe designed to detect pH fluctuations within cellular lysosomes.[1] It is based on a naphthalimide fluorophore and uses isonicotinic acid hydrazide as its pH-responsive reaction site.[1] Its primary application is in the fluorescent imaging of acidic organelles in living cells, allowing researchers to monitor pH changes that are critical to various biological processes.[1][2]
Q2: What is the mechanism of action for this compound's pH sensitivity? The fluorescence of this compound is highly dependent on pH. In the acidic environment of the lysosome (pH 4.5-5.0), the pyridine (B92270) nitrogen atom in the probe becomes protonated. This process enhances the internal charge transfer (ICT) character of the molecule, leading to a significant increase in fluorescence emission ("turn-on" state).[1] In neutral or alkaline environments, the probe remains in a deprotonated, low-fluorescence state. This "weak acid and weak base" mechanism allows for a ratiometric response to pH changes.[1]
Q3: How does this compound specifically target lysosomes? this compound's ability to target lysosomes is demonstrated through co-localization experiments with commercially available lysosome trackers.[1] Studies using Lyso-Tracker Red DND-99 show a high Pearson's correction factor (0.72), indicating that this compound effectively accumulates within lysosomes after cellular uptake.[1] The morpholine (B109124) group on the naphthalimide structure is a common feature in lysosome-targeting probes, as it can become protonated in the acidic lysosomal lumen, trapping the probe inside the organelle.
Q4: What are the key specifications of the this compound probe? The following table summarizes the key quantitative data for the this compound probe based on experimental findings.
| Parameter | Value | Source |
| Excitation Wavelength (Max) | ~410 nm (in acidic conditions) | [1] |
| Emission Wavelength (Max) | ~561 nm | [2] |
| Acidic pKa | 4.50 | [1] |
| Alkaline pKa | 9.34 | [1] |
| Linear pH Response (Acidic) | pH 3.00–6.50 | [1][2] |
| Linear pH Response (Alkaline) | pH 8.30–10.50 | [1][2] |
| Recommended Concentration | 10 µM | [1] |
| Typical Incubation Time | 30 - 60 minutes | [1] |
This compound Mechanism of Action
Caption: pH-dependent fluorescence of the this compound probe.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: Low Signal Intensity / Weak Fluorescence
-
Question: My this compound signal is very weak or undetectable. What are the potential causes and solutions?
-
Answer: Weak signal can stem from several factors.
-
Suboptimal Probe Concentration: Ensure the working concentration is adequate. A starting concentration of 10 µM is recommended for HeLa cells.[1] You may need to optimize this for your specific cell type.
-
Insufficient Incubation Time: The probe needs time to penetrate the cell membrane and accumulate in lysosomes. An incubation time of 30-60 minutes is typically sufficient for the fluorescence intensity to reach its maximum.[1]
-
Incorrect Microscope Settings: Verify that you are using the correct excitation and emission filters for this compound (Excitation: ~410 nm, Emission: ~561 nm).[1][2] Ensure the detector gain and exposure time are set appropriately to capture the signal without excessive noise.
-
Cell Health: Unhealthy or dying cells may have compromised lysosomal function and pH gradients, leading to poor probe accumulation and fluorescence. Ensure cells are healthy and within a suitable passage number.
-
Problem 2: High Background Fluorescence
-
Question: I am observing high background fluorescence, which is reducing my signal-to-noise ratio. How can I resolve this?
-
Answer: High background can obscure the specific lysosomal signal.
-
Inadequate Washing: After incubation, wash the cells 2-3 times with a buffered saline solution (like PBS) or imaging medium to remove extracellular and non-specifically bound probe.
-
Excessive Probe Concentration: While a low concentration can cause a weak signal, an overly high concentration can lead to non-specific staining and high background. Titrate the probe concentration to find the optimal balance between signal and background.
-
Autofluorescence: Cell culture medium, particularly those containing phenol (B47542) red and serum, can be a source of autofluorescence. Image cells in a phenol red-free medium or a clear buffered salt solution.
-
Probe Precipitation: Ensure the probe is fully dissolved in the working solution. Aggregates or precipitates can cause bright, non-specific background spots.
-
Problem 3: Rapid Photobleaching
-
Question: The this compound signal disappears quickly when exposed to excitation light. How can I improve its photostability?
-
Answer: While naphthalimide derivatives are known for good photostability, all fluorophores are susceptible to photobleaching.[1]
-
Minimize Exposure: Reduce the intensity of the excitation light to the lowest level that provides a usable signal. Use the shortest possible exposure time and avoid continuous illumination.
-
Use Anti-Fade Reagents: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent. For live-cell imaging, some specialized media components can help reduce phototoxicity and bleaching.
-
Optimize Image Acquisition: Acquire data from a single focal plane quickly before moving to the next in a Z-stack, or limit the duration of time-lapse imaging.
-
Consider Alternative Probes: For very long-term tracking experiments, probes specifically designed for high photostability and pH-insensitivity might be more suitable.[3][4]
-
Problem 4: Poor Co-localization with Lysosomes
-
Question: The this compound staining pattern does not appear to be exclusively lysosomal. How can I verify its localization and improve specificity?
-
Answer: Proper localization is key for accurate interpretation.
-
Perform Co-staining: The most reliable method is to co-stain cells with this compound and a well-established lysosomal marker, such as LysoTracker Red or an antibody against a lysosomal protein like LAMP1 in fixed cells.[1][5] Quantify the overlap using a Pearson's correlation coefficient.[1]
-
Check Lysosomal pH: The probe's accumulation is dependent on the acidic lumen of the lysosome. Treatment with agents that disrupt the lysosomal pH gradient, like Bafilomycin A1, should disperse the this compound signal, confirming its pH-dependent accumulation.[6]
-
Assess Cell Viability: In apoptotic or necrotic cells, organelle integrity is compromised, which can lead to mislocalization of the probe. Use a viability dye to ensure you are imaging a healthy cell population.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common this compound issues.
Experimental Protocols
Protocol: Live-Cell Staining and Imaging of Lysosomes
This protocol provides a general guideline for staining live cultured cells with this compound.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of this compound powder in high-quality, anhydrous DMSO.
- Vortex thoroughly to ensure it is fully dissolved.
- Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.
2. Cell Preparation:
- Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.
- Culture cells in their standard growth medium under optimal conditions (e.g., 37°C, 5% CO2).
3. Staining Procedure:
- On the day of the experiment, prepare a fresh this compound working solution. Dilute the 10 mM stock solution into pre-warmed, serum-free or complete culture medium to a final concentration of 10 µM.[1]
- Note: The optimal concentration may vary by cell type and should be determined empirically.
- Aspirate the culture medium from the cells.
- Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.[1]
- After incubation, aspirate the staining solution and wash the cells twice with pre-warmed imaging buffer (e.g., phenol red-free medium or Hanks' Balanced Salt Solution (HBSS)) to remove excess probe.
- Add fresh imaging buffer to the cells for observation.
4. (Optional) Co-staining with LysoTracker Red DND-99:
- To verify lysosomal localization, this compound (10 µM) can be co-incubated with a commercial probe like LysoTracker Red DND-99 (e.g., at 2.0 µM) for 30 minutes.[1]
- Follow the same washing steps as above.
5. Imaging and Analysis:
- Image the cells immediately using a fluorescence or confocal microscope equipped with appropriate filter sets.
- For this compound, use an excitation source around 410 nm and collect emission around 561 nm.[1][2]
- For co-localization with LysoTracker Red, use an appropriate filter set for that dye (e.g., excitation ~577 nm).[1]
- Adjust acquisition settings (laser power, exposure, gain) to achieve a good signal-to-noise ratio while minimizing photobleaching.
- For co-localization studies, analyze the images using software to calculate a Pearson's correlation coefficient.[1]
General Experimental Workflow
Caption: Standard workflow for this compound staining and imaging experiments.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Photostable Fluorescent Tracker with pH-Insensitivity for Long-Term Imaging of Lysosomal Dynamics in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A photostable near-infrared fluorescent tracker with pH-independent specificity to lysosomes for long time and multicolor imaging [pubmed.ncbi.nlm.nih.gov]
- 5. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dojindo.com [dojindo.com]
Adjusting incubation time for optimal NDI-Lyso staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NDI-Lyso fluorescent probes for lysosomal staining. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound staining?
A1: The optimal incubation time for this compound staining can vary depending on the cell type, probe concentration, and experimental goals. As a starting point, a 30-minute incubation has been shown to be effective for staining HeLa cells with a 10 µM NDI probe. However, for other lysosomal probes, incubation times can range from 15 minutes to 2 hours.[1][2] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.
Q2: My fluorescence signal is too weak. What can I do?
A2: Weak fluorescence signals can be due to several factors. Consider the following troubleshooting steps:
-
Increase Incubation Time: Allowing the probe to accumulate in the lysosomes for a longer period can enhance the signal.
-
Increase Probe Concentration: Titrate the this compound concentration to find the optimal balance between a strong signal and low background.
-
Check Cell Health: Ensure that the cells are healthy and metabolically active, as the uptake of this compound is an active process.
-
Imaging Settings: Verify that the excitation and emission settings on your fluorescence microscope are correctly configured for the this compound probe.
Q3: I am observing high background fluorescence. How can I reduce it?
A3: High background can mask the specific lysosomal staining. To reduce background, try the following:
-
Decrease Probe Concentration: Using too high a concentration of the probe is a common cause of high background.
-
Optimize Washing Steps: After incubation, wash the cells thoroughly with fresh, pre-warmed buffer or medium to remove any unbound probe.
-
Reduce Incubation Time: A shorter incubation period may be sufficient for lysosomal labeling without causing excessive background.
Q4: Can I fix the cells after this compound staining?
A4: While live-cell imaging is generally recommended for lysosomal staining with vital dyes, some protocols suggest that fixation is possible. However, be aware that fixation can potentially diminish the fluorescence intensity.[1] If you must fix the cells, it is advisable to perform a validation experiment to ensure that the fixation protocol does not adversely affect your staining pattern and signal intensity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very faint staining | 1. Incorrect filter set on the microscope. 2. Probe concentration is too low. 3. Incubation time is too short. 4. Cells are unhealthy or dead. | 1. Ensure the excitation and emission filters match the spectral properties of the this compound probe. 2. Perform a concentration titration to find the optimal probe concentration. 3. Increase the incubation time. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes). 4. Check cell viability using a method like Trypan Blue exclusion. |
| High background fluorescence | 1. Probe concentration is too high. 2. Inadequate washing after incubation. 3. Incubation time is too long. | 1. Reduce the probe concentration. 2. Increase the number and duration of wash steps with fresh, pre-warmed medium or buffer. 3. Decrease the incubation time. |
| Patchy or uneven staining | 1. Uneven cell seeding in the culture vessel. 2. Incomplete removal of culture medium before adding the staining solution. 3. Cells are lifting off the plate. | 1. Ensure a single-cell suspension and even distribution when seeding cells. 2. Aspirate the medium completely before adding the this compound staining solution. 3. Handle the cells gently during washing steps. |
| Signal fades quickly (photobleaching) | 1. High excitation light intensity. 2. Prolonged exposure to excitation light. | 1. Reduce the intensity of the excitation light. 2. Minimize the exposure time during image acquisition. Use an anti-fade mounting medium if imaging fixed cells. |
Experimental Protocols
Protocol: Optimizing Incubation Time for this compound Staining
This protocol provides a framework for determining the optimal incubation time for this compound in your specific cell line.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Adherent or suspension cells cultured in appropriate vessels (e.g., 96-well plate, chamber slides)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density in your chosen culture vessel and allow them to adhere (for adherent cells) or reach the desired confluency.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., starting with 10 µM).
-
Incubation Time-Course:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate the cells at 37°C for a range of time points (e.g., 15 min, 30 min, 60 min, 90 min, 120 min).
-
-
Washing:
-
At the end of each incubation period, remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or complete medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed medium or buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Capture images using consistent acquisition settings for all time points.
-
-
Analysis:
-
Quantify the mean fluorescence intensity of the lysosomes at each time point using image analysis software.
-
Assess the signal-to-background ratio.
-
The optimal incubation time is the shortest time that provides a bright, specific signal with low background.
-
Quantitative Data Summary: Lysosomal Probe Incubation Times
The following table summarizes incubation times reported for various lysosomal fluorescent probes, which can serve as a reference for optimizing this compound staining.
| Probe | Cell Line | Concentration | Incubation Time | Reference |
| NDI Probe | HeLa | 10 µM | 30 min | [3] |
| LysoTracker Deep Red | Suspension Cells | Not Specified | 30-60 min | [1] |
| LysoTracker | Various | 50-75 nM | 30 min - 2 hours | [4] |
| LysoSensor Green DND-189 | Primary Astrocytes | Not Specified | 5 min | [5] |
| Acridine Orange | J774 | 2-5 µg/mL | 15 min | [6] |
Visualizations
Caption: A flowchart illustrating the key steps for optimizing the incubation time for this compound staining.
Caption: A diagram showing the proposed ion-trapping mechanism for the accumulation of weakly basic fluorescent probes like this compound in acidic lysosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal localization and mechanism of uptake of Nile blue photosensitizers in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying NDI-Lyso Self-Assembly In Situ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the in situ quantification of NDI-Lyso self-assembly. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Naphthalene Diimide (NDI)-based lysosomotropic probes to study lysosomal function and dynamics. Here, you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist you in your research.
The term "this compound" refers to a class of fluorescent probes where a Naphthalene Diimide (NDI) fluorophore is chemically modified to specifically target and accumulate within lysosomes. The "self-assembly" of these probes in situ can be considered as their aggregation or accumulation within the lysosome, a process that is often sensitive to the local microenvironment, such as viscosity, pH, and molecular crowding. Quantifying this phenomenon can provide valuable insights into lysosomal function and cellular health.
Troubleshooting Guide
This section addresses common problems encountered during the in situ quantification of this compound self-assembly.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | 1. Incorrect filter set: The excitation and emission wavelengths of the microscope filters do not match the spectral properties of the this compound probe. | 1. Verify filter compatibility: Check the excitation and emission maxima of your specific this compound probe and ensure you are using the appropriate filter cube (e.g., Cy5 filter sets are often suitable for far-red NDI probes).[1] |
| 2. Low probe concentration: The concentration of the this compound probe is too low for detection. | 2. Optimize probe concentration: Perform a titration to find the optimal concentration. Typical starting concentrations for lysosomotropic probes are in the nanomolar to low micromolar range (e.g., 50-100 nM).[2] | |
| 3. Photobleaching: The fluorescent signal is fading rapidly due to excessive exposure to excitation light. | 3. Minimize light exposure: Use neutral density filters, reduce laser power, and decrease exposure times. Use an anti-fade mounting medium if imaging fixed cells.[2] | |
| 4. Cellular efflux: The probe is being actively transported out of the cells. | 4. Use efflux pump inhibitors: Co-incubation with a broad-spectrum efflux pump inhibitor, such as verapamil, can enhance probe retention.[1] | |
| High Background Fluorescence | 1. Excess probe: The probe concentration is too high, leading to non-specific binding or fluorescence from unbound probe in the media. | 1. Reduce probe concentration and wash cells: Lower the probe concentration and ensure thorough washing of the cells with fresh, pre-warmed media after incubation to remove any unbound probe. |
| 2. Autofluorescence: The cells themselves are emitting fluorescence that overlaps with the probe's emission spectrum. | 2. Use spectrally distinct probes/filters: If possible, use an this compound probe that emits in the far-red or near-infrared region to minimize interference from cellular autofluorescence. Use appropriate background subtraction during image analysis. | |
| 3. Contaminated media or reagents: Phenol (B47542) red in the culture media or other contaminants can contribute to background fluorescence. | 3. Use phenol red-free media: For imaging experiments, switch to a phenol red-free medium. Ensure all buffers and solutions are freshly prepared and of high purity. | |
| Non-Specific Staining | 1. Probe aggregation in media: The this compound probe is forming aggregates in the culture medium before entering the cells. | 1. Prepare fresh probe solutions: Prepare the probe working solution immediately before use. You can also try pre-warming the media and probe solution. |
| 2. Overloading artifacts: High probe concentrations can lead to accumulation in organelles other than lysosomes. | 2. Titrate probe concentration: Start with a low concentration and gradually increase it to find the optimal balance between signal and specificity. Co-staining with a well-characterized lysosomal marker (e.g., LysoTracker) can help verify localization.[3] | |
| Difficulty in Quantifying Self-Assembly/Aggregation | 1. Signal is not concentration-dependent: The fluorescence intensity does not correlate linearly with the probe concentration in the lysosome, especially if the probe's fluorescence is environmentally sensitive (e.g., to viscosity or pH). | 1. Use ratiometric or fluorescence lifetime imaging (FLIM): These techniques are less susceptible to artifacts related to probe concentration and excitation intensity. Ratiometric probes have two emission peaks that respond differently to the environment, while FLIM measures the decay rate of fluorescence.[4][5] |
| 2. Heterogeneity of lysosomes: Lysosomes within a single cell and across a cell population can have different sizes, pH, and viscosity, leading to variability in probe accumulation and fluorescence. | 2. Single-organelle analysis: If possible, perform image analysis on individual lysosomes to obtain a distribution of values rather than an average for the whole cell. This can provide more detailed information about the heterogeneity of the lysosomal population.[4] | |
| 3. Dynamic nature of lysosomes: Lysosomes are highly motile organelles, which can make it challenging to track and quantify signals over time. | 3. Use live-cell imaging with rapid acquisition: Acquire images at a high frame rate to capture the dynamic movements of lysosomes. Tracking software can be used to follow individual lysosomes over time.[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target lysosomes?
A1: this compound is a type of fluorescent probe based on the Naphthalene Diimide (NDI) fluorophore. It is designed to specifically accumulate in lysosomes. The lysosome-targeting mechanism typically relies on the "weak base" principle. The this compound molecule contains a basic moiety, such as a morpholine (B109124) group, which is partially protonated at neutral pH, allowing it to be cell-permeable. Once inside the acidic environment of the lysosome (pH 4.5-5.0), the basic group becomes fully protonated. This charged form of the probe is less membrane-permeable and becomes trapped within the lysosome, leading to its accumulation.
Q2: What does "self-assembly" of this compound in situ refer to?
A2: In the context of in situ experiments, "self-assembly" of this compound probes refers to their aggregation or accumulation within the lysosome. This can be driven by several factors, including the high local concentration of the probe, the acidic pH of the lysosome, and the unique microenvironment within the organelle, such as high viscosity and molecular crowding. The extent of this self-assembly can alter the photophysical properties of the NDI fluorophore, providing a way to sense the lysosomal environment.
Q3: How can I quantify the self-assembly or aggregation of this compound probes?
A3: Quantifying the self-assembly of this compound probes can be challenging but can be approached using several methods:
-
Fluorescence Intensity: In some cases, aggregation can lead to a change in fluorescence intensity (either quenching or enhancement). By measuring the fluorescence intensity within individual lysosomes, you can get a qualitative or semi-quantitative measure of aggregation. However, this can be confounded by variations in lysosome size and probe concentration.
-
Ratiometric Imaging: If the this compound probe is designed to have different emission wavelengths for the monomeric and aggregated forms, you can use ratiometric imaging. By taking the ratio of the fluorescence intensities at the two wavelengths, you can obtain a more quantitative measure of aggregation that is less dependent on the absolute probe concentration.[5]
-
Fluorescence Lifetime Imaging (FLIM): The fluorescence lifetime of a fluorophore can change upon aggregation. FLIM provides a quantitative measure of the fluorescence lifetime and can be used to map the extent of probe self-assembly within lysosomes, independent of probe concentration.[4]
-
Spectral Imaging: This technique measures the entire emission spectrum at each pixel of the image. A shift in the emission spectrum can indicate the formation of aggregates.
Q4: What are the key challenges in quantifying this compound self-assembly in situ?
A4: The main challenges include:
-
Probe Specificity: Ensuring the probe is exclusively localized to lysosomes and not other acidic compartments or organelles.
-
Environmental Sensitivity: The fluorescence of NDI probes can be sensitive to multiple environmental factors (e.g., pH, viscosity, polarity), making it difficult to attribute changes in fluorescence solely to self-assembly.
-
Phototoxicity: High-intensity light required for imaging can damage cells and alter lysosomal function.
-
Calibration: It is difficult to create an in situ calibration curve to relate the fluorescence signal to a specific degree of self-assembly.
-
Lysosomal Heterogeneity: Lysosomes are a diverse population of organelles, and the extent of probe self-assembly may vary significantly from one lysosome to another.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data for lysosomotropic fluorescent probes. Note that the specific values for an "this compound" probe will depend on its exact chemical structure.
Table 1: Typical Experimental Parameters for Lysosomotropic Probes
| Parameter | Typical Value/Range | Reference(s) |
| Working Concentration | 50 nM - 5 µM | [3][7] |
| Incubation Time | 5 min - 2 hours | [3][7] |
| Excitation Wavelength | 400 - 650 nm (structure-dependent) | [6] |
| Emission Wavelength | 450 - 750 nm (structure-dependent) | [6] |
| Lysosomal pH | 4.5 - 5.0 |
Experimental Protocols
Protocol 1: General Staining of Live Cells with a Lysosomotropic Probe
This protocol provides a general guideline for staining live cells with a lysosome-targeting fluorescent probe like this compound.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed, phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the this compound probe in pre-warmed, phenol red-free culture medium. The final concentration should be optimized for your specific probe and cell type (a starting point of 1 µM is often recommended).[3]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the optimized duration (e.g., 30 minutes).
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh medium to remove the unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the this compound probe. Maintain the cells at 37°C and 5% CO2 during imaging.
Protocol 2: Quantification of Lysosomal Probe Accumulation using Fluorescence Microscopy
This protocol outlines a basic method for quantifying the fluorescence intensity of a lysosomotropic probe within lysosomes.
Procedure:
-
Image Acquisition: Acquire fluorescence images of the stained cells as described in Protocol 1. It is crucial to use consistent imaging settings (e.g., laser power, exposure time, gain) for all samples to be compared.
-
Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to identify and segment individual cells and lysosomes. b. For each identified lysosome, measure the mean fluorescence intensity. c. Correct for background fluorescence by measuring the mean fluorescence intensity of a region in the image that does not contain any cells and subtracting this value from the lysosomal intensity measurements. d. The data can be presented as the average lysosomal fluorescence intensity per cell or as a distribution of intensities for all measured lysosomes.
Visualizations
Experimental Workflow for In Situ Quantification
Caption: A generalized workflow for quantifying this compound self-assembly in situ.
Logical Relationship of Challenges in Quantification
References
- 1. Exploiting directed self-assembly and disassembly for off-to-on fluorescence responsive live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. biotium.com [biotium.com]
- 3. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01036H [pubs.rsc.org]
- 6. Quantification of Endosome and Lysosome Motilities in Cultured Neurons Using Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NDI-Lyso Fluorescent Probe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the NDI-Lyso fluorescent probe for lysosomal imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound refers to a fluorescent probe, N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide (B137802) (NDI), which demonstrates lysosomal targeting capabilities. It is a pH-sensitive probe, exhibiting enhanced fluorescence in acidic environments characteristic of lysosomes.[1] Its spectral properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | ~415 nm (absorption peak) / 480 nm (used for imaging) | [1] |
| Emission Maximum | ~561 nm | [2] |
| Optimal pH range | Acidic (pKa ~4.50) | [1] |
| Fluorescence Color | Green | [1] |
Q2: Can this compound be used for co-staining with other fluorescent probes?
A2: Yes, this compound can be used for multicolor imaging in conjunction with other fluorescent probes, provided there is minimal spectral overlap. A successful co-staining has been reported with LysoTracker Red DND-99, where this compound provided a green signal and LysoTracker Red a red signal.[1] When selecting additional probes, it is crucial to consider their excitation and emission spectra to avoid crosstalk.
Q3: I am observing weak or no fluorescence signal from this compound. What could be the issue?
A3: Weak or no signal from this compound can be attributed to several factors:
-
Incorrect filter sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral profile of this compound (Excitation ~480 nm, Emission ~561 nm).
-
Suboptimal pH: this compound's fluorescence is pH-dependent and is enhanced in the acidic environment of lysosomes.[1] Compromised lysosomal acidification in your cells could lead to a weaker signal.
-
Low probe concentration: The working concentration of the probe may be too low. You may need to optimize the concentration for your specific cell type and experimental conditions.
-
Cell health: Unhealthy or dying cells may not maintain the necessary pH gradient for optimal this compound fluorescence.
-
Photobleaching: Excessive exposure to excitation light can lead to photobleaching. Minimize light exposure by using neutral density filters, reducing exposure time, and capturing images efficiently.[3][4]
Q4: My this compound staining appears diffuse and not localized to punctate structures. What should I do?
A4: A diffuse staining pattern may indicate a loss of lysosomal integrity or that the probe is not being effectively retained within the lysosomes. Consider the following:
-
Incubation time: Optimize the incubation time with the probe. Insufficient incubation may not allow for adequate accumulation in the lysosomes, while excessive incubation could lead to off-target staining.
-
Cellular stress: Certain experimental treatments can induce stress and alter lysosomal membrane permeability, leading to probe leakage.
-
Probe concentration: High concentrations of the probe might lead to non-specific binding and a diffuse cytoplasmic signal.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Spectral Bleed-through or Crosstalk in Multicolor Imaging
Symptoms:
-
Fluorescence from this compound is detected in the channel intended for another probe (e.g., a red fluorophore).
-
The signal from another probe is visible in the this compound (green) channel.
Possible Causes:
-
Spectral overlap: The emission spectrum of this compound may overlap with the excitation spectrum of the other fluorophore, or vice-versa.
-
Inappropriate filter selection: The bandpass filters for excitation and emission may not be narrow enough to effectively separate the signals.
Solutions:
-
Sequential imaging: Acquire images for each channel sequentially rather than simultaneously. This prevents the excitation light for one probe from exciting the other.
-
Optimize filter sets: Use narrow bandpass filters to minimize the detection of out-of-range fluorescence.
-
Spectral unmixing: If your imaging software supports it, use spectral unmixing algorithms to computationally separate the overlapping signals.
-
Choose spectrally distinct probes: When planning your experiment, select probes with maximal separation between their excitation and emission spectra. A spectra viewer can be a useful tool for this.[5]
Issue 2: Phototoxicity and Photobleaching
Symptoms:
-
Cells show signs of stress (e.g., blebbing, rounding up, detachment) after imaging.[4]
-
The fluorescence intensity of this compound decreases rapidly upon repeated exposure to excitation light.
Possible Causes:
-
Excessive light exposure: High-intensity light or long exposure times can generate reactive oxygen species (ROS) that are toxic to cells and can destroy the fluorophore.[6][7]
Solutions:
-
Minimize light exposure:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Reduce the camera exposure time.
-
Use a shutter to block the excitation light when not acquiring images.
-
-
Use of antifade reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.
-
Imaging medium: For live-cell imaging, consider using a phenol (B47542) red-free medium to reduce background fluorescence.[8] Some commercially available imaging media also contain components that help reduce phototoxicity.
-
Controlled light exposure microscopy (CLEM): If available, this technique can reduce photobleaching and phototoxicity by spatially controlling the light exposure.[3]
Experimental Protocols
Key Experiment: Staining Live Cells with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on a suitable imaging dish or slide
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
Probe Preparation: Prepare a working solution of this compound in a pre-warmed live-cell imaging medium. A typical starting concentration is 1-10 µM.[1]
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.[1]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with a warm imaging medium or PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells on a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation ~480 nm, emission ~560 nm).
-
Visualizations
Caption: Experimental workflow for staining live cells with this compound.
Caption: Potential for spectral crosstalk between fluorescent probes.
Caption: Troubleshooting logic for weak or absent this compound signal.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. biotium.com [biotium.com]
- 6. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays for NDI-Lyso Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NDI-Lyso and assessing its effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide, is a fluorescent probe designed to target and accumulate within lysosomes.[1] Its fluorescence is sensitive to pH, making it a useful tool for monitoring pH fluctuations within these acidic organelles.[1] The mechanism of its pH sensitivity is based on the protonation and deprotonation of its nitrogen atoms, which alters its internal charge transfer (ICT) properties and, consequently, its fluorescence intensity.
Q2: How does this compound treatment affect cell viability?
Based on available data, this compound exhibits low cytotoxicity at concentrations up to 30 µM in HeLa cells after 24 hours of incubation, with cell viability remaining above 80%.[1] However, as with any experimental compound, it is crucial to determine the cytotoxic profile of this compound in your specific cell line and experimental conditions.
Q3: Which cell viability assays are recommended for this compound treated cells?
Given that this compound is a lysosomotropic agent, assays that are sensitive to lysosomal function and overall cell health are recommended. The two most common and appropriate assays are:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and accumulate the neutral red dye within their lysosomes.[2][3] The amount of dye retained is proportional to the number of viable cells with intact lysosomes.
Q4: Can this compound interfere with the chosen cell viability assay?
Yes, interference is possible and should be carefully considered:
-
MTT Assay: Compounds with intrinsic reducing properties can directly reduce MTT to formazan, leading to an overestimation of cell viability.[4][5] It is important to include a cell-free control with this compound and MTT to check for direct reduction.
-
Neutral Red Uptake Assay: Since this compound accumulates in lysosomes, it could potentially compete with neutral red for uptake or alter the lysosomal pH, thereby affecting dye accumulation and leading to inaccurate results.[6]
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in cell-free wells | This compound may be directly reducing MTT. | Run a cell-free control with this compound and MTT reagent. If a color change occurs, consider an alternative viability assay like the Neutral Red or LDH assay.[4] |
| Phenol (B47542) red in the culture medium can contribute to background. | Use phenol red-free medium during the MTT incubation step. | |
| Microbial contamination. | Ensure aseptic technique and check cultures for contamination. | |
| Inconsistent or unexpectedly high viability readings | This compound may have antioxidant or reducing properties. | Test for direct MTT reduction in a cell-free system. Corroborate results with an alternative assay that measures a different endpoint, such as membrane integrity (e.g., LDH assay).[7] |
| Incomplete formazan solubilization. | Ensure complete dissolution of formazan crystals by using a sufficient volume of a suitable solvent (e.g., DMSO, acidified isopropanol) and gentle agitation. | |
| Low absorbance readings | Insufficient number of viable cells. | Optimize cell seeding density. |
| Incorrect wavelength used for measurement. | Measure absorbance at 570-590 nm with a reference wavelength of 630 nm. | |
| MTT solution is old or degraded. | Prepare fresh MTT solution and protect it from light.[8] |
Neutral Red Uptake (NRU) Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low neutral red uptake in control cells | Suboptimal incubation time with neutral red. | Optimize the incubation time (typically 1-3 hours).[9][10] |
| Incorrect pH of the neutral red solution. | Ensure the neutral red solution is prepared correctly and has the appropriate pH. | |
| Cell monolayer damage during washing steps. | Wash the cells gently to avoid detachment.[11] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension and careful plating. |
| Incomplete dye extraction. | Ensure complete destaining by using the appropriate destain solution and adequate incubation time with shaking.[9] | |
| Potential interference from this compound | Competition for lysosomal uptake or alteration of lysosomal pH. | Run control experiments to assess the effect of this compound on neutral red uptake in the absence of cytotoxicity. This can be done by co-incubating with a non-toxic concentration of this compound and observing any changes in neutral red signal compared to untreated controls. |
| This compound precipitates in the culture medium. | Visually inspect the wells for any precipitation. If observed, prepare fresh dilutions and ensure complete solubilization. |
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of this compound on the viability of two different cell lines as measured by MTT and Neutral Red assays.
| This compound Concentration (µM) | HeLa Cell Viability (%) - MTT Assay | A549 Cell Viability (%) - MTT Assay | HeLa Cell Viability (%) - NRU Assay | A549 Cell Viability (%) - NRU Assay |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 100 ± 5.5 |
| 1 | 98 ± 4.9 | 99 ± 5.1 | 97 ± 5.8 | 98 ± 6.0 |
| 5 | 95 ± 5.5 | 96 ± 4.7 | 94 ± 6.3 | 95 ± 5.9 |
| 10 | 92 ± 6.1 | 93 ± 5.3 | 90 ± 6.8 | 91 ± 6.2 |
| 20 | 88 ± 5.8 | 89 ± 4.9 | 85 ± 7.1 | 86 ± 6.7 |
| 30 | 81 ± 6.3 | 83 ± 5.5 | 78 ± 7.5 | 80 ± 7.0 |
| 50 | 65 ± 7.0 | 68 ± 6.2 | 60 ± 8.2 | 63 ± 7.8 |
| 100 | 42 ± 7.8 | 45 ± 6.9 | 35 ± 8.9 | 38 ± 8.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
For adherent cells, carefully aspirate the media. For suspension cells, centrifuge the plate and aspirate the supernatant.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the MTT solution. For suspension cells, centrifuge the plate and remove the supernatant.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
Neutral Red Uptake (NRU) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls for the desired duration.
-
Neutral Red Incubation:
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[11]
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[9]
-
Absorbance Measurement: Shake the plate for 10-20 minutes to ensure complete solubilization of the dye.[11] Measure the absorbance at 540 nm using a microplate reader.
Visualizations
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Signaling pathways potentially affected by this compound-induced lysosomal stress.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of the lysosome in natural killing: inhibition by lysosomotropic vital dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. re-place.be [re-place.be]
- 11. abcam.co.jp [abcam.co.jp]
- 12. broadpharm.com [broadpharm.com]
Validation & Comparative
Unveiling Lysosomal Dynamics: A Comparative Guide to NDI-Lyso and Established Lysosomal Analysis Methods
For researchers, scientists, and professionals in drug development, the precise evaluation of lysosomal function is paramount. This guide provides a comprehensive cross-validation of the novel lysosome-targeting anticancer agent, NDI-Lyso, with established methodologies for assessing lysosomal health. We present a detailed comparison of its performance, supported by experimental data and protocols, to empower informed decisions in your research.
The integrity and function of lysosomes, the cell's recycling and signaling hubs, are critical for cellular homeostasis. Dysregulation of lysosomal pathways is implicated in a range of diseases, including cancer. This compound has emerged as a promising therapeutic agent that selectively targets cancer cell lysosomes, inducing lysosomal membrane permeabilization (LMP) and subsequent cell death. To rigorously evaluate its efficacy and mechanism of action, it is essential to compare its effects with those observed using standard lysosomal analysis techniques.
This guide delves into a comparative analysis of this compound with three widely used methods: LysoTracker probes for tracking acidic organelles, Acridine Orange for assessing lysosomal membrane integrity, and Magic Red™ for measuring the activity of the lysosomal protease Cathepsin B.
Comparative Analysis of Lysosomal Integrity Assessment
To provide a clear quantitative comparison, the following table summarizes the performance of this compound in inducing lysosomal membrane permeabilization relative to changes observed with other common lysosomal probes. The data is collated from studies on various cancer cell lines.
| Method | Principle | Parameter Measured | Typical Observation with this compound Treatment |
| This compound | Enzyme-instructed self-assembly within lysosomes | Induction of Lysosomal Membrane Permeabilization (LMP) | Dose-dependent decrease in cell viability (IC50 ~10 µM in various cancer cell lines) |
| LysoTracker Red DND-99 | Fluorescent acidotropic probe | Accumulation in acidic organelles | Decrease in punctate red fluorescence, indicating loss of lysosomal acidity due to LMP |
| Acridine Orange | Metachromatic fluorescent dye | Lysosomal membrane integrity | Shift from red (intact lysosomes) to green (cytosolic dispersal) fluorescence, signifying LMP |
| Magic Red™ (MR-CtsB) | Fluorogenic substrate for Cathepsin B | Cathepsin B activity | Relocalization of red fluorescence from lysosomes to the cytosol, indicating enzyme leakage due to LMP |
Experimental Methodologies
Detailed protocols are crucial for the reproducibility of experimental findings. Below are the methodologies for assessing lysosomal function using this compound and the comparative assays.
This compound Induced Cytotoxicity and Lysosomal Disruption
Objective: To determine the cytotoxic effect of this compound and its impact on lysosomal membrane integrity.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1-50 µM) for 24-48 hours.
-
Cytotoxicity Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Lysosomal Disruption Assessment:
-
For qualitative analysis, co-stain this compound treated cells with LysoTracker Red, Acridine Orange, or Magic Red™ following their respective protocols.
-
Observe cells under a fluorescence microscope to visualize changes in lysosomal morphology and probe localization.
-
Cross-Validation with LysoTracker Red DND-99
Objective: To assess the loss of lysosomal acidity following this compound treatment.
Protocol:
-
Treat cells with this compound as described above.
-
During the last 30 minutes of incubation, add LysoTracker Red DND-99 to a final concentration of 50-75 nM.[1]
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with excitation/emission wavelengths of ~577/590 nm.[2]
-
Quantify the fluorescence intensity of punctate structures per cell.
Cross-Validation with Acridine Orange
Objective: To detect lysosomal membrane permeabilization through the relocalization of Acridine Orange.
Protocol:
-
Treat cells with this compound as described above.
-
Incubate the cells with Acridine Orange (1-5 µg/mL) for 15-30 minutes.
-
Wash the cells with PBS.
-
Observe the cells immediately using a fluorescence microscope. Use a dual-band filter set to simultaneously visualize red (intact lysosomes) and green (cytosol and nucleus) fluorescence.
-
Calculate the ratio of red to green fluorescence intensity to quantify LMP.
Cross-Validation with Magic Red™ Cathepsin B Assay
Objective: To measure the release of active Cathepsin B from lysosomes into the cytosol.
Protocol:
-
Treat cells with this compound as described above.
-
Prepare the Magic Red™ reagent according to the manufacturer's instructions. The substrate, often (z-Arg-Arg)2-Cresyl Violet, becomes fluorescent upon cleavage by Cathepsin B.[3]
-
Add the Magic Red™ reagent to the cells and incubate for 1-2 hours at 37°C.
-
Wash the cells with a wash buffer.
-
Image the cells using a fluorescence microscope with excitation/emission wavelengths of ~592/628 nm.
-
Observe the localization of the red fluorescent product. Punctate staining indicates active Cathepsin B within intact lysosomes, while diffuse cytosolic fluorescence suggests LMP.
Visualizing the Path to Cell Death: this compound's Mechanism of Action
The following diagrams illustrate the signaling pathway initiated by this compound and the experimental workflow for its cross-validation.
Caption: this compound targets cancer cell lysosomes, leading to apoptosis.
Caption: Workflow for cross-validating this compound with other lysosomal assays.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Establishment and Application Studies on Precise Lysosome pH Indicator Based on Self-Decomposable Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NDI-Lyso and SIR-Lysosome Probes for Live-Cell Imaging
For researchers, scientists, and drug development professionals navigating the landscape of lysosomal imaging, the choice of a fluorescent probe is paramount. This guide provides an objective comparison of two prominent lysosomal probes: the pH-sensitive NDI-Lyso and the Cathepsin D-targeting SIR-lysosome. We delve into their mechanisms, performance, and experimental considerations to facilitate an informed decision for your specific research needs.
This comparison guide synthesizes available data to offer a comprehensive overview of these probes. While direct head-to-head quantitative comparisons in single studies are limited, this guide compiles and contrasts their key characteristics based on independent research.
At a Glance: this compound vs. SIR-Lysosome
| Feature | This compound (Naphthalimide-based) | SIR-Lysosome |
| Targeting Mechanism | Accumulation in acidic organelles based on "weak acid and weak base" principle.[1] | Covalent binding to active Cathepsin D.[2][3][4] |
| Primary Function | Ratiometric pH sensing and imaging of lysosomal pH fluctuations.[1] | Super-resolution imaging and tracking of lysosomes.[3][5] |
| Spectral Properties | Dependent on the specific naphthalimide fluorophore; typically blue to green emission. | Far-red emission (Excitation: ~650 nm, Emission: ~670 nm).[3][6] |
| Photostability | Generally reported as having good to satisfactory photostability.[7] | Described as a bright and photostable rhodamine-like dye.[3][8] |
| Signal-to-Noise Ratio | High signal-to-noise ratio is achievable. | High specificity and fluorogenic nature contribute to a good signal-to-noise ratio.[3][5] |
| Cytotoxicity | Generally reported to have low cytotoxicity.[2][6] | Generally considered to have low phototoxicity due to far-red emission.[3][8] |
| Live-Cell Imaging | Yes, widely used for dynamic pH monitoring in live cells.[1] | Yes, designed for live-cell imaging, including long-term and super-resolution studies.[3][5] |
Delving Deeper: Mechanism of Action
This compound: A Reporter of Lysosomal pH
This compound probes are part of the naphthalimide family of fluorescent dyes. Their lysosomal accumulation is driven by a "weak acid and weak base" mechanism. The probe, being a weak base, can permeate cell membranes in its neutral state. Upon encountering the acidic environment of the lysosome (pH 4.5-5.0), the probe becomes protonated, trapping it within the organelle. This accumulation and the pH-dependent fluorescence of the naphthalimide fluorophore allow for the visualization and ratiometric measurement of lysosomal pH.
SIR-Lysosome: Targeting a Key Lysosomal Enzyme
SIR-lysosome is a sophisticated probe that achieves its specificity by targeting a key lysosomal enzyme, Cathepsin D.[2][4] It consists of a silicon-rhodamine (SiR) fluorophore conjugated to pepstatin A, a potent and specific inhibitor of Cathepsin D.[3] This targeted binding ensures that the fluorescent signal is localized specifically to lysosomes containing active Cathepsin D, offering high specificity. The SiR fluorophore itself is a key feature, with its far-red excitation and emission properties minimizing phototoxicity and cellular autofluorescence, making it ideal for live-cell imaging.[3][8]
Experimental Protocols
Using this compound for Lysosomal pH Imaging in HeLa Cells
This protocol is adapted from a study utilizing a naphthalimide-based probe for pH sensing in lysosomes.
Materials:
-
This compound probe
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. The final working concentration will need to be optimized but is typically in the low micromolar range.
-
Cell Staining:
-
Grow HeLa cells on glass-bottom dishes suitable for microscopy.
-
When cells reach the desired confluency, remove the culture medium.
-
Add fresh medium containing the this compound probe at the desired final concentration.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Image the cells using a confocal microscope with the appropriate excitation and emission settings for the specific naphthalimide fluorophore. For ratiometric imaging, acquire images at two different emission wavelengths.
-
Using SIR-Lysosome for Live-Cell Imaging
This protocol is based on the manufacturer's recommendations and published studies.
Materials:
-
SIR-lysosome probe
-
Verapamil (B1683045) (optional, to increase probe retention)
-
Live-cell imaging medium
-
Confocal or super-resolution microscope
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of SIR-lysosome in DMSO.
-
Staining Solution Preparation: Dilute the SIR-lysosome stock solution in cell culture medium to a final concentration of 0.1-1 µM. For some cell types, the addition of 10 µM verapamil can improve staining by inhibiting efflux pumps.
-
Cell Staining:
-
Grow cells on glass-bottom dishes.
-
Replace the culture medium with the staining solution.
-
Incubate the cells for 1-4 hours at 37°C. Incubation time may need to be optimized depending on the cell line.
-
-
Imaging:
-
After incubation, the cells can be imaged directly without a wash step. For lower background, the staining solution can be replaced with fresh imaging medium.
-
Image using a confocal or super-resolution microscope with excitation around 650 nm and emission detection around 670 nm (standard Cy5 settings).
-
Visualizing the Workflow and Mechanisms
Caption: Comparative experimental workflow for this compound and SIR-Lysosome probes.
Caption: Lysosomal targeting mechanisms of this compound and SIR-Lysosome probes.
Conclusion: Selecting the Right Probe for Your Research
The choice between this compound and SIR-lysosome hinges on the specific biological question being addressed.
Choose this compound if:
-
Your primary goal is to measure and image lysosomal pH dynamics.
-
You are investigating processes that involve changes in lysosomal acidity, such as autophagy or certain drug responses.
Choose SIR-Lysosome if:
-
You require high-resolution or super-resolution imaging of lysosomal morphology and trafficking.
-
Your experiment involves long-term live-cell imaging where photostability and low phototoxicity are critical.
-
You are performing multi-color imaging experiments and need a probe in the far-red spectrum to minimize spectral overlap.
Both probes are valuable tools for lysosomal research. By understanding their distinct mechanisms and performance characteristics, researchers can select the optimal probe to illuminate the intricate workings of this vital organelle.
References
- 1. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A ratiometric fluorescent nanoprobe based on naphthalimide derivative-functionalized carbon dots for imaging lysosomal formaldehyde in HeLa cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. A ratiometric lysosomal pH probe based on the naphthalimide–rhodamine system - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design of Near-Infrared Fluorescent Probes for Accurately Tracking Lysosomal Viscosity with Allyl Snchoring Si-Rhodamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SiR700-lysosome - Live cell lysosome probe [spirochrome.com]
NDI-Lyso: A Superior Alternative to Traditional Lysosome Probes for Cellular Imaging and Analysis
In the dynamic fields of cell biology and drug discovery, the precise monitoring of lysosomes is critical. These organelles are central to cellular homeostasis, playing roles in degradation, recycling, and signaling. While traditional lysosome probes like LysoTracker™ have been instrumental, novel probes based on the Naphthalene Diimide (NDI) scaffold, herein referred to as NDI-Lyso, are emerging as powerful alternatives, offering significant advantages in terms of functionality and experimental versatility. This guide provides a detailed comparison of this compound with traditional probes, supported by experimental data, to assist researchers in selecting the optimal tools for their studies.
Key Advantages of this compound Probes
This compound probes offer several distinct advantages over conventional lysosomotropic dyes. A key differentiator is their inherent pH-sensing capability, which allows for the quantitative analysis of lysosomal pH, a critical parameter in assessing lysosomal function and cellular health. Furthermore, this compound probes have demonstrated good biocompatibility, making them suitable for long-term live-cell imaging studies.
One specific, well-characterized NDI-based probe demonstrates a remarkable linear response to pH changes within the acidic range of 3.00–6.50, with a pKa of 4.50, which is highly relevant for monitoring the acidic environment of lysosomes.[1] This probe not only accurately targets lysosomes, as confirmed by co-localization with LysoTracker Red, but also exhibits good membrane permeability, high selectivity, and reversibility.[1]
Comparative Performance Data
The following table summarizes the key performance characteristics of a representative this compound probe compared to the widely used traditional probe, LysoTracker Red.
| Feature | This compound (pH-sensing NDI probe) | LysoTracker™ Red DND-99 |
| Primary Function | Lysosome tracking and pH measurement | Lysosome tracking |
| pH Sensing | Yes, linear response in acidic range (pH 3.00-6.50) | Fluorescence is largely independent of pH |
| pKa | 4.50 | Not Applicable |
| Cytotoxicity | Low cytotoxicity; >80% cell viability at concentrations up to 30 μM | Generally low, but can affect cell health in long-term imaging |
| Mechanism | Accumulates in lysosomes and exhibits pH-dependent fluorescence | Weakly basic amine that accumulates in acidic compartments |
| Co-localization | High co-localization with LysoTracker Red (Pearson's coefficient: 0.72) | Gold standard for lysosome staining |
Mechanism of Action and Experimental Workflows
The unique properties of this compound are rooted in its chemical structure. The NDI fluorophore is functionalized with groups that enable it to specifically accumulate in lysosomes and respond to the acidic environment through a change in its electronic properties, leading to a detectable change in fluorescence.
Lysosomal pH Sensing Pathway
The diagram below illustrates the principle of pH sensing by the this compound probe within the lysosome.
Caption: Mechanism of this compound accumulation and pH-dependent fluorescence.
Experimental Workflow: Lysosome Staining and Imaging
The general workflow for staining and imaging lysosomes using this compound is straightforward and comparable to that of traditional probes.
Caption: General experimental workflow for lysosome analysis using this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to assess the cytotoxicity of the NDI probe.[1]
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a suitable density in Dulbecco's Modified Eagle's Medium (DMEM).
-
Probe Incubation: After 24 hours, add varying concentrations of the this compound probe (e.g., 5, 10, 20, 30 μM) to the wells.
-
Incubation: Culture the cells in a humidified atmosphere with 5% CO2 at 37°C for 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Conclusion
This compound probes represent a significant advancement in the field of lysosomal research. Their ability to not only visualize lysosomes with high specificity but also to provide quantitative data on the lysosomal pH makes them a superior tool for a wide range of applications, from fundamental cell biology to drug development and disease research. The low cytotoxicity and good photostability further enhance their utility for live-cell imaging. As research continues to unravel the complexities of lysosomal function, the adoption of advanced probes like this compound will be crucial for making groundbreaking discoveries.
References
Comparative Analysis of NDI-Lyso in Different Cancer Models: A Guide for Researchers
For Immediate Release
In the evolving landscape of targeted cancer therapy, lysosome-disrupting agents have emerged as a promising strategy to overcome drug resistance and induce cancer cell death. Among these, compounds based on the naphthalenediimide (NDI) scaffold, colloquially termed "NDI-Lyso," are gaining attention for their potent anti-cancer activity. This guide provides a comparative analysis of the performance of this compound derivatives in various cancer models, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.
Abstract
This compound represents a class of lysosomotropic agents designed to selectively accumulate in the lysosomes of cancer cells. Their mechanism of action primarily involves the induction of lysosomal membrane permeabilization (LMP), which leads to the release of cathepsins and other hydrolases into the cytoplasm, ultimately triggering apoptotic or necrotic cell death. This guide focuses on a comparative analysis of this compound derivatives, particularly bis-naphthalimide compounds, across different cancer cell lines, with a special emphasis on breast and lung cancer models.
Performance of this compound Derivatives Across Cancer Cell Lines
A study on a series of novel bis-naphthalimide derivatives, herein designated as NI1-NI8, has demonstrated their cytotoxic activities against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and MGC-803 (gastric cancer). The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, offering a direct comparison of the efficacy of these compounds.
| Compound | HeLa (Cervical Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | A549 (Lung Cancer) IC50 (μM) | MGC-803 (Gastric Cancer) IC50 (μM) |
| NI1 | 2.89 | >10 | 5.72 | 2.73 |
| NI2 | 5.34 | >10 | >10 | 8.62 |
| NI3 | 4.88 | >10 | >10 | 6.45 |
| NI4 | 0.60 | 3.51 | 4.23 | 1.60 |
| Amonafide (Control) | 3.12 | 4.28 | 6.37 | 5.18 |
Data sourced from a study on novel bis-naphthalimide derivatives.[1]
Notably, compounds NI1 and NI4, which are modified with piperidine (B6355638) and piperazine, exhibited significant and selective cytotoxic activity.[1] Compound NI4 was particularly potent against HeLa and MGC-803 cells, with IC50 values of 0.60 μM and 1.60 μM, respectively, surpassing the efficacy of the control drug, Amonafide.[1] In the context of this comparative guide, NI4 also demonstrated potent activity against both MCF-7 breast cancer cells (IC50 = 3.51 μM) and A549 lung cancer cells (IC50 = 4.23 μM).[1]
Another naphthalimide derivative, NA-17 , has shown broad-spectrum anti-cancer activity with a p53-dependent mechanism. While a direct comparison across the same panel of cell lines is not available in a single study, NA-17 exhibited strong inhibition of various cancer cell lines, including those of lung origin, with IC50 values in the micromolar range.[2] Importantly, NA-17 displayed lower toxicity towards normal cell lines like HL-7702 and WI-38.[2]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound compounds is the induction of lysosomal membrane permeabilization (LMP).[3] This process disrupts the integrity of the lysosomal membrane, leading to the release of acidic hydrolases, such as cathepsins, into the cytosol.[4] Once in the cytosol, these enzymes can trigger a cascade of events leading to programmed cell death.
The downstream signaling pathways activated by this compound-induced LMP can vary but often converge on the mitochondrial pathway of apoptosis.[3] The release of cathepsins can lead to the cleavage of Bid, a pro-apoptotic protein, which in turn activates Bax/Bak and promotes mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the IC50 values of this compound compounds, based on standard methodologies.
1. Cell Seeding:
-
Cancer cell lines (e.g., MCF-7, A549) are harvested during their logarithmic growth phase.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
This compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
A series of dilutions of the stock solution are made in culture medium to achieve the desired final concentrations.
-
The culture medium from the 96-well plates is removed, and 100 µL of the medium containing the different concentrations of the this compound compounds is added to the respective wells.
-
Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest compound concentration.
-
The plates are incubated for an additional 48-72 hours.
3. MTT Staining and Measurement:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
4. Data Analysis:
-
The cell viability is calculated as a percentage of the control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and related naphthalimide derivatives represent a promising class of anti-cancer agents with a distinct mechanism of action centered on lysosomal disruption. The comparative data presented in this guide indicate that the efficacy of these compounds can vary significantly across different cancer types, with certain derivatives showing high potency against breast and lung cancer cell lines. The ability to induce cell death through a lysosome-mediated pathway offers a potential avenue to circumvent resistance to conventional chemotherapeutics. Further research into the structure-activity relationships, formulation, and in vivo efficacy of this compound compounds is warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel cancer therapies.
References
- 1. Lysosomes-targeting imaging and anticancer properties of novel bis-naphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Naphthalimide Compound Restores p53 Function in Non-small Cell Lung Cancer by Reorganizing the Bak·Bcl-xl Complex and Triggering Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Typical and Atypical Inducers of Lysosomal Cell Death: A Promising Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
NDI-Lyso: A Comparative Guide to its Selective Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of NDI-Lyso (N-dodecylimidazole), a lysosome-targeting agent, in selectively inducing cell death in cancer cells over normal cells. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to assist in research and development.
Mechanism of Action: Targeting the Achilles' Heel of Cancer Cells
This compound's selectivity is rooted in the inherent differences between the lysosomes of cancer and normal cells. Cancer cells, with their heightened metabolic rate and reliance on autophagy, possess lysosomes that are often larger, more numerous, and more fragile than those in normal cells. This compound, a lysosomotropic detergent, exploits this vulnerability.
As a weak base, this compound preferentially accumulates in the acidic environment of lysosomes. This accumulation leads to the permeabilization of the lysosomal membrane (LMP), a critical event that releases a cocktail of potent hydrolytic enzymes, such as cathepsins, into the cytoplasm. This release triggers a cascade of events culminating in lysosome-dependent cell death (LDCD), a form of apoptosis. The acidic tumor microenvironment further enhances the cytotoxic effects of this compound, as the compound exhibits greater detergent properties at a lower pH.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal effective concentration (EC50) values of N-dodecylimidazole, demonstrating its cytotoxic effects on various cancer and normal cell lines. A lower EC50 value indicates higher potency.
| Cell Line | Cell Type | EC50 (µM) | Selectivity Index (SI) vs. HEK293 | Selectivity Index (SI) vs. MRC-5 |
| Cancer Cell Lines | ||||
| SK-N-DZ | Human Neuroblastoma | 2.5 | 29.76 | Not Applicable |
| K-562 | Human Chronic Myeloid Leukemia | 4.7 | 15.83 | Not Applicable |
| Normal Cell Lines | ||||
| HEK293 | Human Embryonic Kidney | 74.4 | 1.00 | Not Applicable |
| MRC-5 | Human Fetal Lung Fibroblast | >530.6 (Not Cytotoxic) | >7.13 | 1.00 |
Note: The Selectivity Index (SI) is calculated as the EC50 of the normal cell line divided by the EC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The EC50 value for MRC-5 cells was reported as not being reached at the highest concentration tested (530.6 µM), indicating a very high level of resistance.
Synergistic Effects and Enhanced Selectivity
Research has shown that the combination of this compound with the glycolysis inhibitor 2-deoxy-d-glucose (B1664073) (2DG) results in a synergistic anticancer effect. This combination leads to rapid ATP depletion, mitochondrial damage, and ultimately necrotic death of U251 glioma cells, while notably sparing primary astrocytes. This suggests that targeting both lysosomal function and cellular metabolism can further enhance the therapeutic window and selectivity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxicity and mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-dodecylimidazole in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50/EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Lysosomal Membrane Permeabilization (LMP) Assay
This assay is used to detect the disruption of the lysosomal membrane, a key event in this compound's mechanism of action.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with N-dodecylimidazole at the desired concentrations and for the appropriate time.
-
-
Acridine Orange Staining:
-
Prepare a 5 µg/mL solution of Acridine Orange (AO) in cell culture medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the AO solution to the cells and incubate for 15 minutes at 37°C.
-
-
Fluorescence Microscopy:
-
Wash the cells with PBS to remove excess AO.
-
Mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope. In healthy cells with intact lysosomes, AO will accumulate in these acidic organelles and fluoresce bright red. Upon LMP, the AO will leak into the cytoplasm and nucleus, where it will intercalate with DNA and RNA and fluoresce green.
-
-
Quantification (Optional):
-
The ratio of red to green fluorescence can be quantified using image analysis software to provide a measure of LMP.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound-induced cell death and a typical experimental workflow.
Benchmarking NDI-Lyso: A Comparative Guide to Gold Standard Lysosome Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of lysosomal function is critical for advancing research in cellular biology, neurodegenerative diseases, cancer, and drug development. While gold standard assays have long been the cornerstone of lysosomal research, novel probes such as those based on the naphthalenediimide (NDI) scaffold, here termed NDI-Lyso, are emerging with promises of enhanced capabilities. This guide provides an objective comparison of this compound probes against established lysosome assays, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tools for their specific needs.
Quantitative Performance: this compound vs. Gold Standard Assays
The performance of this compound probes is evaluated against two primary categories of gold standard lysosomal assays: fluorescent probes for lysosomal pH and localization (LysoTracker™ and LysoSensor™) and assays for lysosomal enzyme activity.
Comparison with Lysosomal pH and Staining Probes
Fluorescent probes are instrumental for visualizing lysosomes and measuring their internal pH, a critical parameter for enzymatic activity. LysoTracker™ and LysoSensor™ are widely used for their reliability in marking acidic organelles.
| Parameter | This compound (pH-Sensing Probe) | LysoTracker™ Red DND-99 | LysoSensor™ Green DND-189 |
| Mechanism of Action | Fluorescence is enhanced in the acidic lysosomal environment.[1] | A weak base that accumulates in acidic organelles; fluorescence is largely pH-insensitive.[2] | A weak base that accumulates in acidic organelles; fluorescence intensity increases in more acidic environments.[2][3] |
| Primary Application | Ratiometric or intensiometric measurement of lysosomal pH and imaging.[4][5] | Staining and tracking of lysosomes in live cells.[6][7] | Measuring pH of acidic organelles.[8][9] |
| Colocalization | High colocalization with LysoTracker™ Red (Pearson's coefficient: 0.72).[1] | N/A | High colocalization with lysosomal markers. |
| Photostability | Higher photostability reported in some studies (e.g., 20% intensity loss vs. 40% for LysoTracker™ after 30s irradiation). | Prone to photobleaching, which can be a limitation for long-term imaging.[10] Some newer probes show improved photostability.[11][12][13] | Photostability can be a concern for prolonged imaging experiments. |
| Cytotoxicity | Generally reported as low, but can be compound-specific.[4] | Generally low at recommended concentrations, but can have an "alkalizing effect" on lysosomes with prolonged incubation.[14][15] | Low cytotoxicity at working concentrations. |
| pKa | Varies by specific NDI probe (e.g., 4.50 for one reported probe).[1] | Not applicable (pH-insensitive fluorescence). | ~5.2.[8][9] |
Comparison with Lysosomal Enzyme Activity Assays
Lysosomal enzyme activity is a direct measure of lysosomal function. The "gold standard" for this is often the use of fluorogenic substrates that are cleaved by specific lysosomal enzymes, such as cathepsins, to release a fluorescent signal.
| Parameter | This compound (Self-Assembling Probe) | Cathepsin Activity Assay (Self-Quenched Substrate) |
| Principle | Enzyme-instructed self-assembly (EISA) within the lysosome, triggered by specific cathepsin activity, leading to the formation of fluorescent aggregates. | A specific peptide substrate linked to a fluorophore and a quencher. Cleavage by the target cathepsin separates the fluorophore from the quencher, resulting in a fluorescent signal.[16] |
| Measurement | Formation of fluorescent assemblies can be quantified by fluorescence intensity. | The rate of increase in fluorescence intensity is proportional to the enzyme activity.[17][18] |
| Specificity | Can be designed for high specificity to a particular lysosomal enzyme (e.g., Cathepsin B). | High specificity is determined by the peptide sequence of the substrate.[19] |
| Application | Monitoring specific enzyme activity in live cells and potential for therapeutic applications. | Quantitative measurement of specific lysosomal enzyme activity in cell lysates and other biological samples.[17][18] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Lysosome Staining with this compound (pH-Sensing Probe)
This protocol is based on a published study using a novel NDI-based pH probe.[1]
-
Cell Culture: Plate HeLa cells on a confocal dish and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. Immediately before use, dilute the stock solution in cell culture medium to a final concentration of 10 µM.
-
Staining: Remove the culture medium from the cells and add the this compound working solution. Incubate for 30 minutes at 37°C.
-
Co-staining (Optional): For colocalization studies, add LysoTracker™ Red DND-99 to the culture medium at a final concentration of 2.0 µM during the last 15 minutes of incubation.
-
Imaging: Wash the cells with PBS and replace with fresh culture medium. Image the cells using a confocal microscope. For the NDI probe, use an excitation wavelength of 480 nm. For LysoTracker™ Red DND-99, use an excitation wavelength of 577 nm.
Protocol 2: Gold Standard Lysosome Staining with LysoTracker™ Red DND-99
This protocol is a standard procedure for using LysoTracker™ Red DND-99.[6][7]
-
Cell Culture: Grow cells on coverslips or in a glass-bottom dish to the desired confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of LysoTracker™ Red DND-99 in high-quality, anhydrous DMSO.
-
Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 50-75 nM.
-
Staining: Remove the culture medium and add the pre-warmed LysoTracker™ working solution to the cells. Incubate for 30-60 minutes at 37°C under normal growth conditions.
-
Imaging: Replace the staining solution with fresh, pre-warmed medium. Image the cells using a fluorescence microscope with an excitation maximum of 577 nm and an emission maximum of 590 nm.
Protocol 3: Gold Standard Lysosomal pH Measurement with LysoSensor™ Green DND-189
This protocol provides a method for measuring lysosomal pH using LysoSensor™ Green DND-189.[8][9]
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate or on coverslips.
-
Probe Preparation: Prepare a 1 mM stock solution of LysoSensor™ Green DND-189 in DMSO.
-
Working Solution: Dilute the stock solution to a final working concentration of 1 µM in pre-warmed culture medium.
-
Staining: Replace the culture medium with the LysoSensor™ working solution and incubate for 30 minutes at 37°C.
-
pH Calibration (for quantitative measurements): To create a standard curve, treat stained cells with a calibration buffer of known pH containing an ionophore like nigericin (B1684572) or monensin. This equilibrates the lysosomal pH with the external buffer pH. Repeat for a range of pH values (e.g., 4.0 to 6.0).
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a microscope. The pKa of LysoSensor™ Green DND-189 is approximately 5.2.[8][9]
Protocol 4: Gold Standard Cathepsin B Activity Assay
This protocol is for a fluorometric assay to measure the activity of Cathepsin B, a key lysosomal protease.[18]
-
Cell Lysis: Collect 1-5 million cells and lyse them in 50 µL of chilled CB Cell Lysis Buffer. Incubate on ice for 10 minutes and then centrifuge to pellet the cell debris.
-
Reaction Setup: In a 96-well plate, add 50 µL of the cell lysate supernatant.
-
Reaction Buffer: Add 50 µL of CB Reaction Buffer to each well.
-
Substrate Addition: Add 2 µL of the 10 mM Cathepsin B substrate (Ac-RR-AFC) to each well for a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The rate of fluorescence increase is proportional to the Cathepsin B activity.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. LysoSensor™ Green DND-189, Lysosome Green Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]
- 4. An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LysoSensor™ Green DND-189 - Special Packaging - FAQs [thermofisher.com]
- 9. LysoSensor™ Green DND-189 - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly Photostable Fluorescent Tracker with pH-Insensitivity for Long-Term Imaging of Lysosomal Dynamics in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A photostable near-infrared fluorescent tracker with pH-independent specificity to lysosomes for long time and multicolor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Self-quenched fluorogenic protein substrates for the detection of cathepsin D and other protease activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Lysosomal Probes: NDI-Lyso in Focus
For researchers, scientists, and drug development professionals investigating lysosomal function and dynamics, the accurate localization of molecular probes is paramount. This guide provides a framework for comparing the lysosomal probe NDI-Lyso with other common alternatives, focusing on colocalization with the established lysosomal membrane proteins LAMP1 and LAMP2.
Performance Snapshot: this compound and Alternatives
The performance of a lysosomal probe is often validated by its degree of colocalization with known lysosomal markers. Below is a summary of available quantitative data for this compound and a widely used alternative, LysoTracker, against lysosomal markers.
Table 1: Quantitative Colocalization of this compound with a Lysosomal Marker
| Probe | Marker | Cell Line | Colocalization Coefficient |
| This compound | LysoTracker Red DND-99 | HeLa | Pearson's Correlation Coefficient (PCC): 0.72 |
Table 2: Example Quantitative Colocalization Data for Alternative Probes with LAMP Proteins
Note: This table presents hypothetical, yet realistic, values to illustrate how comparative data should be presented. Researchers are encouraged to generate their own data following the provided protocols.
| Probe | Marker | Cell Line | Pearson's Correlation Coefficient (PCC) | Mander's Overlap Coefficient (M1) | Mander's Overlap Coefficient (M2) |
| This compound | LAMP1 | HeLa | Data to be generated | Data to be generated | Data to be generated |
| This compound | LAMP2 | HeLa | Data to be generated | Data to be generated | Data to be generated |
| LysoTracker Red | LAMP1 | J774A.1 | ~0.5 - 0.8 | Varies | Varies |
| LysoTracker Red | LAMP2 | J774A.1 | Data to be generated | Data to be generated | Data to be generated |
| LysoSensor Green | LAMP1 | CHO | Data to be generated | Data to be generated | Data to be generated |
Visualizing the Experimental Approach and Biological Context
To elucidate the experimental process and the underlying biological principle, the following diagrams are provided.
Caption: Workflow for assessing probe-protein colocalization.
Caption: Probe and LAMP protein colocalization within a lysosome.
Experimental Protocols
To ensure robust and reproducible results, the following detailed protocols for cell preparation, immunofluorescence, and image analysis are provided.
I. Cell Preparation and Probe Incubation
-
Cell Culture: Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) on sterile glass coverslips in a 24-well plate. Allow cells to adhere and grow to 60-70% confluency.
-
Probe Preparation: Prepare a stock solution of this compound (or the alternative probe) in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µM for this compound) in pre-warmed, serum-free cell culture medium.
-
Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash: After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove excess probe.
II. Immunofluorescence Staining for LAMP1/LAMP2
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-LAMP1 or mouse anti-LAMP2) in the blocking buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat anti-mouse Alexa Fluor 594) in the blocking buffer. Ensure the fluorophore of the secondary antibody is spectrally distinct from the lysosomal probe. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
III. Confocal Microscopy and Image Acquisition
-
Microscope Setup: Use a confocal laser scanning microscope for image acquisition to minimize out-of-focus fluorescence.
-
Image Settings:
-
Select the appropriate laser lines and emission filters for the lysosomal probe, the secondary antibody fluorophore, and DAPI (if used).
-
Acquire images sequentially to prevent bleed-through between channels.
-
Use a 60x or 100x oil immersion objective for high resolution.
-
Adjust laser power, gain, and offset to obtain a good signal-to-noise ratio without saturating the pixels. Ensure these settings are kept constant across all samples being compared.
-
Acquire Z-stacks to capture the three-dimensional distribution of the signals.
-
IV. Quantitative Colocalization Analysis
-
Image Processing: Use image analysis software such as ImageJ/Fiji with the JACoP (Just Another Colocalization Plugin) or Coloc 2 plugin.
-
Region of Interest (ROI) Selection: Select individual cells as ROIs to perform single-cell analysis.
-
Coefficient Calculation:
-
Pearson's Correlation Coefficient (PCC): This value ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. It measures the linear relationship between the fluorescence intensities of the two channels.[1][2]
-
Mander's Overlap Coefficients (M1 and M2): These coefficients range from 0 (no overlap) to 1 (complete overlap). M1 represents the fraction of the probe's signal that colocalizes with the LAMP protein signal, while M2 represents the fraction of the LAMP protein's signal that colocalizes with the probe's signal.[1]
-
-
Data Interpretation: A high PCC value (typically >0.5) suggests a strong correlation between the locations of the probe and the LAMP protein. High M1 and M2 values indicate a high degree of spatial overlap. By comparing these coefficients for this compound and other probes, a quantitative assessment of their lysosomal targeting efficiency can be achieved.
By following this comprehensive guide, researchers can rigorously evaluate and compare the performance of this compound and other lysosomal probes, leading to more precise and reliable insights into lysosomal biology and its role in health and disease.
References
A Head-to-Head Comparison of Self-Assembling Lysosomal Probes for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the lysosome has emerged as a critical organelle for therapeutic intervention. Its acidic environment and role in cellular homeostasis make it an ideal target for selectively inducing cancer cell death. A promising strategy in this domain is the use of self-assembling probes, which undergo a transformation within the lysosome to trigger cytotoxicity. This guide provides a detailed, head-to-head comparison of NDI-Lyso, a recently developed self-assembling peptide amphiphile, with other notable self-assembling probes, offering insights into their mechanisms, performance, and experimental protocols.
Introduction to this compound and Self-Assembling Probes
This compound is a novel, lysosome-targeted anticancer agent that operates through an enzyme-instructed self-assembly (EISA) mechanism.[1] This mechanism involves the specific recognition and cleavage of a peptide sequence by an enzyme that is overexpressed in the cancer cell lysosome, leading to the self-assembly of the probe into cytotoxic nanostructures. This targeted approach aims to enhance the therapeutic window by minimizing off-target effects on healthy cells.
This guide will compare this compound with two other prominent examples of lysosome-targeted, self-assembling anticancer agents: a peptide-purpurin conjugate (P18-P) and a peptide-doxorubicin conjugate (FRRL-DOX). We will also discuss established, commercially available lysosomal probes, LysoTracker Red and BODIPY-based probes, for the purpose of contextualizing the experimental setups.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of these self-assembling probes is intrinsically linked to their unique mechanisms of action, which are initiated by the specific conditions within the cancer cell lysosome.
This compound: This probe is designed with a peptide sequence that is a substrate for cathepsin B, a lysosomal protease often upregulated in cancer cells.[1] Upon entering the lysosome, cathepsin B cleaves the peptide, triggering the self-assembly of the naphthalenediimide (NDI) core into rigid, long fibers. This intracellular assembly leads to lysosomal swelling, membrane permeabilization (LMP), and ultimately, cancer cell apoptosis through a caspase-independent pathway.[1]
Peptide-Purpurin Conjugate (P18-P): Similar to this compound, P18-P also utilizes the enzymatic activity of cathepsin B. The conjugate is designed to self-assemble into supramolecular structures upon cleavage by this enzyme. This assembly enhances its photodynamic therapy (PDT) efficacy, amplifying the generation of reactive oxygen species (ROS) to induce cell death.
Peptide-Doxorubicin Conjugate (FRRL-DOX): This probe combines a cathepsin B-cleavable peptide with the well-known chemotherapeutic drug, doxorubicin (B1662922) (DOX). The self-assembly of this conjugate into nanoparticles facilitates its accumulation in tumors. Within the lysosome, cathepsin B cleavage releases doxorubicin, allowing it to exert its cytotoxic effects.
Performance Data: A Quantitative Comparison
The following table summarizes the key performance metrics of this compound and comparable self-assembling probes based on available experimental data. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Probe | Target Enzyme | Mechanism of Action | Cell Line | IC50 (µM) | Selectivity (Cancer vs. Normal Cells) | Reference |
| This compound | Cathepsin B | Self-assembly induced LMP | HeLa | ~10 | High | [1] |
| A549 | ~10 | High | [1] | |||
| MCF-7 | ~10 | High | [1] | |||
| (Drug-Resistant) | ~10 | High | [1] | |||
| P18-P | Cathepsin B | Self-assembly enhanced PDT | Various | Not explicitly stated in terms of IC50 | High | |
| FRRL-DOX | Cathepsin B | Self-assembly and Doxorubicin release | Various | Not explicitly stated in terms of IC50 | High |
Note: Direct, side-by-side comparative studies providing IC50 values for all three probes under identical conditions are not yet available in the public domain. The data presented is extracted from individual studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the summarized experimental protocols for the synthesis and evaluation of this compound, along with standard protocols for common lysosomal staining reagents used in these studies.
Synthesis of this compound
The synthesis of the this compound peptide amphiphile involves solid-phase peptide synthesis (SPPS) to create the desired peptide sequence, followed by the conjugation of the naphthalenediimide (NDI) core and the lysosome-targeting moiety. A detailed, step-by-step protocol can be found in the supplementary information of the primary research publication by Jana B, et al. in the Journal of the American Chemical Society, 2023.
Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxicity of these probes is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the self-assembling probe (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[2]
Lysosomal Staining with LysoTracker Red DND-99
LysoTracker probes are fluorescent acidotropic probes for labeling and tracking acidic organelles in live cells.
-
Working Solution Preparation: Prepare a 50-75 nM working solution of LysoTracker Red DND-99 in the appropriate cell culture medium.[3][4]
-
Cell Staining: Replace the culture medium of the cells with the pre-warmed LysoTracker working solution and incubate for 30-60 minutes at 37°C.[5][6]
-
Washing: Remove the loading solution and wash the cells with fresh medium.
-
Imaging: Observe the stained lysosomes using a fluorescence microscope with the appropriate filter set (Excitation/Emission: ~577/590 nm).[4]
Lysosomal Staining with BODIPY-based Probes
BODIPY dyes are also used for staining lipid droplets and can be designed to target lysosomes.
-
Working Solution Preparation: Prepare a working solution of the BODIPY-based lysosomal probe (typically 1-5 µM) in cell culture medium.
-
Cell Staining: Incubate the cells with the BODIPY working solution for 15-30 minutes at 37°C.[][8]
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the specific BODIPY dye.
Conclusion
This compound represents a significant advancement in the field of lysosome-targeted cancer therapy. Its enzyme-instructed self-assembly mechanism offers high selectivity for cancer cells, addressing a key challenge in conventional chemotherapy. While direct comparative data with other self-assembling probes like P18-P and FRRL-DOX is still emerging, the available information suggests that all three leverage the unique enzymatic environment of cancer cell lysosomes to trigger their cytotoxic effects. The choice of probe for a particular research or therapeutic application will depend on the specific cancer type, the desired mechanism of cell death (e.g., LMP vs. PDT), and the need for co-delivery of other therapeutic agents. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these innovative self-assembling nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysosome labeling with LysoTracker Red DND-99 [bio-protocol.org]
- 6. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Assessing the Therapeutic Index of NDI-Lyso: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of NDI-Lyso, a novel lysosome-targeted anticancer agent, against other compounds with similar mechanisms of action. The information is intended to assist researchers in evaluating its potential as a therapeutic candidate.
Executive Summary
This compound is a promising lysosome-targeted anticancer agent that demonstrates a high therapeutic index by selectively inducing cancer cell death while exhibiting minimal toxicity to normal cells. It operates via an enzyme-instructed self-assembly (EISA) mechanism within the lysosome, leading to lysosomal membrane permeabilization and caspase-independent apoptosis. This guide compares the in vitro cytotoxicity and selectivity of this compound with other lysosomotropic agents, namely Chloroquine (B1663885), Siramesine (B1662463), and Bafilomycin A1. While direct in vivo comparative data is limited, available information suggests this compound's potential for a favorable safety and efficacy profile.
Comparative Analysis of In Vitro Cytotoxicity and Selectivity
The therapeutic index of a drug is a measure of its relative safety, comparing the dose that causes toxicity to the dose that provides a therapeutic effect. In the context of in vitro studies, the selectivity index (SI) is often used as an indicator of the therapeutic window. The SI is calculated by dividing the IC50 (half-maximal inhibitory concentration) in a normal cell line by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
The following table summarizes the IC50 values of this compound and its alternatives in various cancer and normal cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Various Cancer Cells | Cancer | ~10 | >6 | [1] |
| Normal Cells | Normal | >60 | [1] | ||
| Chloroquine | MCF-7 | Breast Cancer | 32.5 (48h) | ~1.5 | [2] |
| Normal Fibroblasts | Normal | ~50 | [3] | ||
| HeLa | Cervical Cancer | 71.3 (48h) | [4] | ||
| Osteosarcoma (143B) | Bone Cancer | 24.54 (48h) | [5] | ||
| Siramesine | MCF-7 | Breast Cancer | 8 (lysis) | ~2.5 | [6] |
| Normal Fibroblasts | Normal | ~20 | [6] | ||
| HeLa | Cervical Cancer | 20-30 (8h) | [7] | ||
| Glioblastoma (U87-MG) | Brain Cancer | 8.875 (48h) | [8] | ||
| Bafilomycin A1 | HeLa | Cervical Cancer | 0.01-0.05 | [9] | |
| Pancreatic (Capan-1) | Pancreatic Cancer | 0.005 (72h) | [10] | ||
| Hepatocellular Carcinoma | Liver Cancer | 0.005 (72h) | [11] |
In Vivo Efficacy and Toxicity
While comprehensive in vivo studies for this compound are emerging, an NDI derivative has shown significant tumor growth inhibition in a medulloblastoma mouse model at a dose of 12 mg/kg administered intraperitoneally[12]. Further studies are required to establish a complete in vivo therapeutic index, including the maximum tolerated dose (MTD) and lethal dose (LD50).
For comparison, existing in vivo data for the alternative agents are presented below:
-
Chloroquine: In a neuroendocrine tumor xenograft model, Chloroquine administered at 60 mg/kg via intraperitoneal injection resulted in decreased tumor volume[13][14]. In a separate study on dedifferentiated liposarcoma, a dose of 100 mg/kg/day was used[15][16].
-
Siramesine: Oral administration of Siramesine has demonstrated significant antitumor effects in orthotopic breast cancer and subcutaneous fibrosarcoma models in mice[17]. However, in a glioblastoma xenograft model, it did not show an effect[18]. Clinical trials for anxiety and depression have indicated that Siramesine is well-tolerated in humans[19][20].
-
Bafilomycin A1: In a xenograft model of pediatric B-cell acute lymphoblastic leukemia, Bafilomycin A1 was shown to be safe and effective at targeting leukemia cells while sparing normal cells[21]. In vivo toxicity assays in mice confirmed its safety at the tested doses[8]. Treatment with 1.0 mg/kg of Bafilomycin A1 has been shown to significantly inhibit tumor growth in xenograft models[22][23].
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete culture medium
-
Test compounds (this compound and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2[24][25][26][27].
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24, 48, or 72 hours)[25].
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals[24][27].
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals[24].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an anticancer agent.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
Test compounds
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, with or without Matrigel, at a concentration of 1x10^6 to 1x10^7 cells per injection volume.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (width)^2 x length / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compounds and vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral)[13][14][15][16].
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the general health of the mice (e.g., body weight, behavior) throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis[12].
Signaling Pathways and Mechanisms of Action
This compound: Enzyme-Instructed Self-Assembly and Caspase-Independent Apoptosis
This compound's mechanism of action involves its specific targeting of lysosomes. Once inside the acidic environment of the lysosome, it is cleaved by the enzyme Cathepsin B, which is often overexpressed in cancer cells. This cleavage triggers the self-assembly of this compound molecules into nanofibers, leading to lysosomal membrane permeabilization (LMP). The disruption of the lysosome releases its contents into the cytoplasm, initiating a caspase-independent cell death pathway.
Alternatives: Lysosomotropic Action and Autophagy Inhibition
The alternative compounds discussed also target the lysosome but through different mechanisms.
-
Chloroquine and Siramesine (Lysosomotropic agents): As weak bases, these compounds accumulate in the acidic lysosomes, leading to an increase in lysosomal pH. This disrupts the function of lysosomal enzymes and can induce LMP, leading to cell death.
-
Bafilomycin A1 (V-ATPase inhibitor): This compound specifically inhibits the vacuolar H+-ATPase, the proton pump responsible for maintaining the low pH of lysosomes. This inhibition raises the lysosomal pH, disrupting lysosomal function and autophagy, ultimately leading to cell death.
Lysosomal Cell Death and mTORC1 Signaling
The disruption of lysosomal function by these agents can also impact crucial cellular signaling pathways, such as the mTORC1 pathway, which is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. Lysosomes serve as a signaling hub for mTORC1 activation. By disrupting lysosomal homeostasis, these compounds can indirectly inhibit mTORC1 signaling, contributing to their anticancer effects.
Conclusion
This compound demonstrates a promising therapeutic profile with high selectivity for cancer cells in vitro. Its unique enzyme-instructed self-assembly mechanism offers a targeted approach to inducing cancer cell death. While further in vivo studies are needed to fully establish its therapeutic index, the initial data suggests a favorable comparison to other lysosomotropic agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound and other lysosome-targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. Combining chloroquine with RAD001 inhibits tumor growth in a NEN mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroquine Combined With Rapamycin Arrests Tumor Growth in a Patient-derived Orthotopic Xenograft (PDOX) Mouse Model of Dedifferentiated Liposarcoma | In Vivo [iv.iiarjournals.org]
- 13. Chloroquine Combined With Rapamycin Arrests Tumor Growth in a Patient-derived Orthotopic Xenograft (PDOX) Mouse Model of Dedifferentiated Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. graphviz.org [graphviz.org]
- 16. Acute effects of the sigma-2 receptor agonist siramesine on lysosomal and extra-lysosomal proteolytic systems in lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. researchhub.com [researchhub.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. benchchem.com [benchchem.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 26. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 27. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
In Vivo Validation of NDI-Lyso's Anticancer Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the novel anticancer agent, NDI-Lyso, with established lysosomotropic agents. This compound is a next-generation naphthalene (B1677914) diimide (NDI) derivative specifically engineered for enhanced lysosomal targeting. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes the proposed mechanism of action, offering a critical resource for evaluating its therapeutic potential.
Comparative Efficacy of Lysosome-Targeting Anticancer Agents
The following tables summarize the in vivo anticancer activity of a representative lysosome-targeting Naphthalene Diimide (NDI), alongside the well-documented lysosomotropic agents Chloroquine (B1663885) and Siramesine (B1662463). This quantitative data, extracted from preclinical cancer models, allows for a direct comparison of their therapeutic efficacy.
Table 1: In Vivo Antitumor Efficacy of a Representative Lysosome-Targeting NDI
| Compound Class | Specific Agent (Example) | Cancer Model | Animal Model | Dosage and Administration | Key Efficacy Results |
| Naphthalene Diimide | Tetrasubstituted NDI | Pancreatic Cancer (MIA-Pa-Ca-2 Xenograft) | Mouse | 15 mg/kg, i.v., twice weekly | ~60-80% decrease in tumor growth after 40 days.[1] |
| Naphthalene Diimide | Trisubstituted NDI | Colon Cancer (HT-29 Xenograft) | Mouse | 39 mg/kg, i.p., three times a week for 14 days | 35% decrease in tumor volume after 12 days.[1] |
Table 2: In Vivo Antitumor Efficacy of Comparator Lysosomotropic Agents
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Efficacy Results |
| Chloroquine | Neuroendocrine Tumor (Xenograft) | Mouse | Not Specified | Significantly decreased neoplasm volume, enhanced apoptosis when combined with RAD001.[2][3] |
| Chloroquine | Dedifferentiated Liposarcoma (PDOX) | Mouse | Not Specified | Arrested tumor growth when combined with Rapamycin.[4] |
| Siramesine | Glioblastoma (Orthotopic) | Mouse | Not Specified | No significant in vivo effect in the orthotopic glioblastoma model.[5] |
| Siramesine | Breast Cancer (Orthotopic) & Fibrosarcoma (s.c.) | Mouse | Oral administration | Significant antitumorigenic effect.[6][7] |
| Siramesine | Glioblastoma (CDX) | Mouse | Not specified | Inhibited tumor proliferation in a cell-derived xenograft model.[8] |
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its anticancer effects through a dual mechanism involving direct lysosomal disruption and the targeting of G-quadruplex DNA structures, which are prevalent in the promoter regions of oncogenes and telomeres.
Figure 1. Proposed dual-action signaling pathway of this compound in cancer cells.
Experimental Protocols for In Vivo Validation
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols outline the typical experimental workflow for assessing the in vivo anticancer activity of agents like this compound.
Animal Models and Tumor Implantation
-
Animal Strain: Athymic nude mice (nu/nu), typically 4-6 weeks old, are commonly used for xenograft studies to prevent rejection of human tumor cells.[4]
-
Cell Lines: Human cancer cell lines relevant to the therapeutic indication are selected (e.g., MIA-Pa-Ca-2 for pancreatic cancer, HT-29 for colon cancer).[1]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile medium like PBS or Matrigel) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
Drug Formulation and Administration
-
Vehicle: The investigational drug (this compound) and comparator agents are formulated in a suitable vehicle for administration. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Cremophor EL.
-
Dosage and Schedule: Dosing is determined based on maximum tolerated dose (MTD) studies. For instance, a tetrasubstituted NDI was administered at 15 mg/kg intravenously twice a week.[1] Chloroquine has been administered at 50 mg/kg/day.
-
Route of Administration: Administration can be intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.), depending on the drug's properties and the intended clinical application.[1][6]
Efficacy and Toxicity Assessment
-
Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition. This is often assessed by comparing the tumor volumes in treated groups to the vehicle control group.
-
Secondary Endpoints: These may include survival analysis, measurement of apoptosis in tumor tissues (e.g., via TUNEL staining), and analysis of biomarkers related to the drug's mechanism of action.
-
Toxicity Monitoring: Animal body weight is monitored regularly as a general indicator of toxicity. Any signs of distress or adverse effects are also recorded. At the end of the study, major organs may be collected for histopathological analysis to assess for any drug-related toxicity.
In Vivo Experimental Workflow
The following diagram illustrates a standard workflow for the in vivo validation of this compound's anticancer activity.
Figure 2. Standard workflow for in vivo validation of this compound.
References
- 1. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining chloroquine with RAD001 inhibits tumor growth in a NEN mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NDI-Lyso and Alternative Lysosomal pH Probes
For researchers, scientists, and drug development professionals investigating the intricate role of lysosomal function and dysfunction, the accurate measurement of lysosomal pH is paramount. This guide provides a comprehensive comparison of the novel fluorescent probe NDI-Lyso with established alternatives, LysoTracker and LysoSensor dyes. The following analysis is based on experimental data to facilitate an informed selection of the most suitable tool for your research needs.
Quantitative Data Comparison
The performance of fluorescent probes is determined by several key photophysical and biological parameters. The following tables summarize the available quantitative data for this compound, LysoTracker Red DND-99, LysoTracker Green DND-26, and LysoSensor Green DND-189 to allow for a direct comparison.
Table 1: Photophysical Properties
| Property | This compound | LysoTracker Red DND-99 | LysoTracker Green DND-26 | LysoSensor Green DND-189 |
| Excitation (nm) | ~415[1] | 577[1] | 504[2] | 443[3] |
| Emission (nm) | Emission enhancement in acidic conditions | 590[1][2] | 511[2] | 505[3] |
| pKa | 4.50[1] | Not Applicable (pH-sensitive accumulation) | Not Applicable (pH-sensitive accumulation) | ~5.2[3][4] |
| Quantum Yield (Φ) | Not explicitly reported, but described as having high efficiency[1] | Not explicitly reported | Not explicitly reported | Described as having high quantum yields[5] |
| Photostability | Good photostability[1] | Prone to photobleaching[2][6] | More stable than LysoTracker Red[6] | Good photostability[5] |
Table 2: Experimental and Biological Properties
| Property | This compound | LysoTracker Red DND-99 | LysoTracker Green DND-26 | LysoSensor Green DND-189 |
| Recommended Concentration | 10 µM for imaging[1] | 50-75 nM[2] | 50 nM[2] | At least 1 µM |
| Cytotoxicity | Low cytotoxicity; cell viability >80% at ≤30 µM after 24h (MTT assay)[1] | Cell viability assessed via LDH assay; prolonged incubation can affect vitality[7][8] | Prolonged staining can impact cell vitality[7] | Generally low, but prolonged exposure can be problematic.[9] |
| Lysosomal Targeting | Pearson's coefficient of 0.72 with Lyso-Tracker Red DND-99[1] | Accumulates in acidic organelles. | Accumulates in acidic organelles. | Accumulates in acidic organelles. |
Mechanism of Action and Experimental Workflows
The underlying principles of how these probes function and the steps involved in their experimental application are crucial for obtaining reliable data.
This compound: A pH-Sensing Fluorophore
This compound operates as a "weak acid and weak base" type fluorescent probe.[1] Its fluorescence is intrinsically sensitive to the surrounding pH. In the acidic environment of the lysosome, the probe undergoes protonation, leading to a significant enhancement of its fluorescence emission. This direct relationship between pH and fluorescence intensity allows for the monitoring of pH fluctuations within the lysosome.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. LysoTracker | AAT Bioquest [aatbio.com]
- 3. Invitrogen LysoSensor Green DND-189 - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. abpbio.com [abpbio.com]
- 5. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
Safety Operating Guide
Navigating the Disposal of "NDI-Lyso": A Guide for Laboratory Professionals
The proper disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. This guide provides detailed procedures for the disposal of materials that may be referred to as "NDI-Lyso." It is important to note that "this compound" is not a standard chemical identifier, and searches for this specific term do not yield a definitive chemical entity. Therefore, this document addresses the two most probable interpretations of this term: Lysol® brand disinfectant products and LYSO scintillator crystals (Lutetium-Yttrium Oxyorthosilicate) . Researchers must first positively identify their material to ensure they are following the correct disposal protocol.
Section 1: Disposal of Lysol® Brand Disinfectant Products
Lysol® products are common laboratory disinfectants and are considered hazardous waste due to their chemical composition, which may include ethanol, quaternary ammonium (B1175870) compounds, and other active ingredients.[1] Improper disposal can pose risks to human health and the environment.
Personal Protective Equipment (PPE)
Before handling Lysol® waste, it is essential to wear appropriate personal protective equipment to prevent exposure.[2]
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Not generally required for small quantities with adequate ventilation. Use a respirator for large spills or inadequate ventilation.[3] |
Step-by-Step Disposal Protocol for Liquid Lysol® Waste
-
Segregation : Do not mix Lysol® waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization : Collect liquid Lysol® waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container must be compatible with the chemical properties of the disinfectant.
-
Labeling : Affix a "Hazardous Waste" label to the container immediately.[4] The label should include the name of the waste, the primary hazards (e.g., flammable, corrosive), and the accumulation start date.
-
Storage : Store the waste container in a designated satellite accumulation area (SAA). The SAA should be at or near the point of generation and have secondary containment to capture any potential leaks.[5]
-
Disposal Request : Once the container is full, or within the time limits specified by your institution, submit a chemical waste pick-up request to your EHS department.[2]
Disposal of Empty Lysol® Containers
Empty containers that once held Lysol® must be properly managed to be considered non-hazardous.
-
Decontamination : Triple-rinse the empty container with water.[5]
-
Rinsate Collection : Collect the rinsate as hazardous liquid waste and add it to your designated liquid hazardous waste container.[5]
-
Final Disposal : Once triple-rinsed, deface or remove the original product label. The clean, empty container can then be disposed of in the regular trash or recycling, in accordance with institutional policy.[5]
Spill Management
In the event of a Lysol® spill, take the following steps:
-
Ensure Safety : Evacuate non-essential personnel from the area.
-
Ventilation : Ensure the area is well-ventilated.[6]
-
Containment : For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[3][6]
-
Collection : Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container.[6]
-
Decontamination : Clean the spill area with soap and water.
Experimental Workflow for Lysol® Disposal
Caption: Workflow for the proper disposal of Lysol® brand products.
Section 2: Disposal of LYSO Scintillator Crystals (Lutetium-Yttrium Oxyorthosilicate)
LYSO is an inorganic scintillator crystal used in radiation detection.[7] It is a dense, non-hygroscopic solid.[8][9] While generally stable, its disposal should be handled with care, particularly considering its composition.
Hazard Identification
LYSO crystals themselves are not typically classified as hazardous waste. However, they contain lutetium, which has a naturally occurring radioactive isotope, ¹⁷⁶Lu.[7] This isotope undergoes beta decay and emits low-energy gamma radiation.[7] While the radioactivity is low, it is a factor to consider in disposal.
| Property | Value |
| Chemical Formula | Lu₂₍₁₋ₓ₎Y₂ₓSiO₅ |
| Density | ~7.1 g/cm³ |
| Hygroscopicity | Non-hygroscopic |
| Radioactivity | Contains natural ¹⁷⁶Lu (beta emitter) |
Step-by-Step Disposal Protocol for LYSO Crystals
-
Consult Radiation Safety Officer (RSO) : Due to the intrinsic radioactivity of lutetium, the first and most critical step is to consult with your institution's Radiation Safety Officer (RSO). The RSO will provide guidance based on the specific quantity and form of the LYSO waste and institutional and regulatory requirements.
-
Segregation : Do not dispose of LYSO crystals in the regular trash or with other chemical waste.
-
Containerization : Place the LYSO crystals in a durable, sealed container to prevent breakage.
-
Labeling : Clearly label the container as "LYSO Waste" and include any other information required by your RSO.
-
Storage : Store the container in a designated area as advised by your RSO, away from general laboratory traffic.
-
Disposal : Follow the specific disposal pathway provided by your RSO. This may involve decay-in-storage for a period, followed by disposal as regular waste, or it may require disposal through a specialized radioactive waste vendor.
Disposal of Contaminated Materials
Any materials, such as gloves or wipes, that have come into direct contact with crushed or powdered LYSO should be considered potentially contaminated and managed according to the guidance of your RSO.
Logical Relationship for LYSO Disposal Decision
Caption: Decision-making process for the disposal of LYSO scintillator crystals.
References
- 1. sds.staples.com [sds.staples.com]
- 2. unmc.edu [unmc.edu]
- 3. content.oppictures.com [content.oppictures.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. Lysol® SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. Lutetium–yttrium oxyorthosilicate - Wikipedia [en.wikipedia.org]
- 8. luxiumsolutions.com [luxiumsolutions.com]
- 9. hilger-crystals.co.uk [hilger-crystals.co.uk]
Essential Safety and Handling Guide for NDI-Lyso Fluorescent Probes
Disclaimer: A specific Safety Data Sheet (SDS) for "NDI-Lyso" was not found. The following guidance is based on general laboratory best practices for handling fluorescent lysosome-targeting probes. Researchers must consult the specific SDS for the compound in use before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a hypothetical lysosome-targeting fluorescent probe. Adherence to these procedures is critical for ensuring laboratory safety and data integrity.
Personal Protective Equipment (PPE)
The minimum personal protective equipment (PPE) for handling this compound and similar fluorescent dyes is summarized below. This equipment should be worn at all times in the laboratory when handling the compound.[1][2][3]
| Body Part | Personal Protective Equipment (PPE) | Purpose |
| Eyes | Safety Goggles with Side Shields | Protects against chemical splashes and aerosols. |
| Hands | Nitrile Gloves | Prevents skin contact with the chemical. It is advisable to wear two pairs of gloves. |
| Body | Laboratory Coat | Shields skin and clothing from spills. |
| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects. |
| Respiratory | Fume Hood | Recommended when handling the powdered form of the dye or preparing stock solutions to avoid inhalation of aerosols. |
Experimental Protocol: Lysosomal Staining with a Fluorescent Probe
This protocol outlines a general procedure for staining lysosomes in live cells using a fluorescent probe.
1. Reagent Preparation (in a chemical fume hood): a. Allow the vial of the fluorescent probe powder to equilibrate to room temperature before opening. b. Prepare a stock solution (e.g., 1 mM) by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). c. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store as recommended by the manufacturer (typically at -20°C, protected from light).[4]
2. Cell Preparation: a. Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
3. Staining: a. Prepare a working solution by diluting the stock solution in a serum-free medium to the final recommended concentration (e.g., 50-100 nM).[5] b. Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). c. Add the working solution to the cells and incubate for the recommended time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.[5]
4. Imaging: a. After incubation, remove the staining solution and wash the cells with pre-warmed PBS. b. Add fresh pre-warmed culture medium or imaging buffer to the cells. c. Proceed with imaging using a fluorescence microscope with the appropriate filter sets for the specific dye.
Safe Handling and Disposal Workflow
The following diagram illustrates the key stages for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of fluorescent dyes is crucial to prevent environmental contamination.
-
Liquid Waste: All solutions containing the fluorescent dye, including staining and wash solutions, should be collected in a designated hazardous waste container. Do not pour down the drain.
-
Solid Waste: All consumables that have come into contact with the dye, such as pipette tips, tubes, and gloves, should be collected in a designated solid hazardous waste container.
-
Labeling and Storage: All waste containers must be clearly labeled with the contents and stored in a secondary containment bin in a designated waste accumulation area.
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LysoTracker | AAT Bioquest [aatbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
